NVOC cage-TMP-Halo
Description
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Properties
Molecular Formula |
C40H56ClN7O13 |
|---|---|
Molecular Weight |
878.4 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-nitrophenyl)methyl N-[4-amino-5-[[4-[3-[[4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoyl]amino]propoxy]-3,5-dimethoxyphenyl]methyl]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C40H56ClN7O13/c1-54-31-23-29(30(48(52)53)24-32(31)55-2)26-61-40(51)47-39-45-25-28(38(42)46-39)20-27-21-33(56-3)37(34(22-27)57-4)60-16-9-13-43-35(49)10-11-36(50)44-14-17-59-19-18-58-15-8-6-5-7-12-41/h21-25H,5-20,26H2,1-4H3,(H,43,49)(H,44,50)(H3,42,45,46,47,51) |
InChI Key |
DUNVDVWPSITHRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCNC(=O)CCC(=O)NCCOCCOCCCCCCCl)OC)CC2=CN=C(N=C2N)NC(=O)OCC3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NVOC-caged-TMP-Halo Technology
This technical guide provides a comprehensive overview of the 6-nitroveratryloxycarbonyl (NVOC)-caged trimethylprim-HaloTag® (NVOC-cage-TMP-Halo) technology for researchers, scientists, and drug development professionals. This photoactivatable chemical inducer of dimerization (pCID) system offers precise spatiotemporal control over protein localization and function within living cells.
Core Principles and Mechanism of Action
The NVOC-cage-TMP-Halo system is a powerful tool for rapidly and reversibly controlling protein-protein interactions. The technology relies on three key components:
-
A protein of interest (POI-1) fused to the E. coli dihydrofolate reductase (eDHFR) protein.
-
A second protein of interest (POI-2) , often an anchor protein at a specific subcellular location, fused to the HaloTag® protein.
-
The NVOC-caged TMP-Halo ligand: This small molecule consists of a trimethoprim (TMP) moiety, which binds to eDHFR, and a HaloTag® ligand, which covalently binds to the HaloTag® protein. The TMP moiety is rendered inactive by the presence of a photolabile NVOC caging group.
In its inactive, "caged" state, the NVOC group sterically hinders the TMP moiety, preventing it from binding to eDHFR. Upon illumination with UV light (typically 365 nm), the NVOC group is cleaved, "uncaging" the TMP moiety. The now-active TMP-Halo ligand can simultaneously bind to both the eDHFR-tagged POI-1 and the HaloTag®-tagged POI-2, inducing their dimerization. This light-inducible interaction allows for precise control over the localization and function of POI-1.
Data Presentation
While extensive quantitative data on the NVOC-cage-TMP-Halo system is not widely published, the following table summarizes key available parameters.
| Parameter | Value | Cell Type | Notes |
| **Recruitment Half-life (t₁/₂) ** | ~15 seconds | HeLa | For recruitment of mCherry-eDHFR to centromeres.[1] |
| Working Concentration | 20 µM | HeLa | For light-induced protein recruitment.[1] |
| Incubation Time | 60 minutes | HeLa | Pre-incubation with the caged compound before photoactivation.[1] |
Experimental Protocols
The following protocols provide a general framework for using NVOC-cage-TMP-Halo in live-cell imaging experiments. Optimization may be required for specific cell types and experimental goals.
Cell Preparation and Transfection
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging. The optimal cell density should result in 70-90% confluency at the time of imaging.
-
Transfection: Co-transfect the cells with plasmids encoding your eDHFR-fused protein of interest and your HaloTag®-fused protein of interest using a standard transfection protocol suitable for your cell line.
-
Expression: Allow 24-48 hours for protein expression before proceeding to the labeling and imaging steps.
Labeling with NVOC-cage-TMP-Halo
-
Prepare Labeling Medium: Prepare a working solution of NVOC-cage-TMP-Halo in your normal cell culture medium. A final concentration of 20 µM has been shown to be effective, but this may require optimization.[1]
-
Incubation: Replace the existing cell culture medium with the labeling medium containing the NVOC-cage-TMP-Halo ligand.
-
Incubate: Incubate the cells for 60 minutes at 37°C in a CO₂ incubator to allow for sufficient uptake of the compound.[1]
-
Wash (Optional but Recommended): To reduce background signal from unbound ligand, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.
Photoactivation and Imaging
-
Microscopy Setup: Use an inverted fluorescence microscope equipped with a UV light source (e.g., a 365 nm laser or lamp) and appropriate filters for visualizing your fluorescently tagged proteins (e.g., GFP, mCherry). Maintain the cells at 37°C and 5% CO₂ during imaging.
-
Pre-activation Imaging: Acquire images of the cells before UV illumination to establish a baseline distribution of your proteins of interest.
-
Photoactivation: Expose a defined region of interest (ROI) to UV light to uncage the NVOC-TMP-Halo ligand. The duration and intensity of the UV exposure will need to be optimized to achieve efficient uncaging while minimizing phototoxicity.
-
Post-activation Imaging: Immediately after photoactivation, acquire a time-lapse series of images to monitor the recruitment and dimerization of your proteins of interest. The recruitment has been observed to have a half-life of approximately 15 seconds.
Mandatory Visualizations
Signaling Pathway of NVOC-cage-TMP-Halo Action```dot
Experimental Workflow
Caption: General experimental workflow for NVOC-cage-TMP-Halo technology.
References
A Technical Guide to the Mechanism of the NVOC Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 6-nitroveratryloxycarbonyl (NVOC) group is a cornerstone photolabile protecting group (PPG) widely utilized for its ability to mask a range of functional groups, which can then be liberated with high spatial and temporal precision using UV light. This capability is invaluable in fields requiring controlled release of bioactive molecules, such as in "caged" compounds, light-directed synthesis of microarrays, and photopharmacology.[1][2] This guide provides an in-depth examination of the photochemical mechanism of NVOC, its key quantitative parameters, detailed experimental protocols, and potential side reactions.
The Core Photochemical Mechanism
The NVOC group belongs to the o-nitrobenzyl class of PPGs. Its cleavage is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which triggers a series of intramolecular reactions culminating in the release of the protected substrate.[3][4]
The photodeprotection mechanism proceeds through the following key steps:
-
Photoexcitation: Upon absorption of a photon, the NVOC moiety is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intramolecular Hydrogen Abstraction: From the singlet excited state, the oxygen of the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon. This is the critical bond-forming step that initiates the cleavage.
-
Formation of an aci-Nitro Intermediate: The hydrogen transfer results in the formation of a transient, cyclic species known as an aci-nitro intermediate.
-
Rearrangement and Release: This unstable intermediate rapidly rearranges. The process involves cleavage of the benzylic carbon-oxygen bond, leading to the release of the protected functional group (e.g., an amine), carbon dioxide (CO₂), and the formation of a 3,4-dimethoxy-6-nitrosobenzaldehyde byproduct.[5]
Studies have shown that photolysis proceeds from the singlet manifold. A competing pathway involving a non-reactive triplet state can exist, which does not lead to cleavage and thus can lower the overall quantum yield of the process compared to other o-nitrobenzyl PPGs. The entire uncaging process for some NVOC-protected molecules has been observed to complete within microseconds.
Key Physicochemical and Quantitative Data
The efficiency of a photolabile protecting group is determined by two primary parameters: its molar extinction coefficient (ε), which measures how strongly it absorbs light at a given wavelength, and its quantum yield (Φ), the fraction of absorbed photons that result in the desired photoreaction. The overall efficacy is proportional to the product of these two values (Φ × ε).
Quantitative data for the NVOC group can vary depending on the protected substrate, solvent, and pH. The following table summarizes typical values found in the literature.
| Parameter | Value / Range | Substrate / Conditions | Source(s) |
| Typical Irradiation Wavelength | 350 - 365 nm | General Use | |
| Molar Extinction Coefficient (ε) | ~4,000 - 5,500 M⁻¹cm⁻¹ | At ~350 nm, varies with substrate | N/A |
| Quantum Yield (Φ) | 0.001 - 0.05 | Varies significantly with substrate | N/A |
| Cleavage Half-Life (t₁/₂) | Seconds to Minutes | Dependent on light intensity and Φ | |
| Final Uncaging Time | ~32 µs | NVOC-Puromycin |
Experimental Protocols
The following sections provide generalized methodologies for the protection of an amine with NVOC and its subsequent photolytic deprotection.
This protocol describes a typical procedure for attaching the NVOC group to a primary or secondary amine, such as on an amino acid.
Materials:
-
Amine-containing substrate (e.g., amino acid)
-
6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)
-
Base (e.g., NaHCO₃, Na₂CO₃, or DIEA)
-
Solvent (e.g., Dioxane/Water, DMF, or CH₂Cl₂)
-
Standard glassware for organic synthesis
Methodology:
-
Dissolution: Dissolve the amine-containing substrate in a suitable solvent system (e.g., a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution).
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.
-
Addition of NVOC-Cl: Slowly add a solution of NVOC-Cl (typically 1.1-1.5 equivalents) in the organic solvent (e.g., dioxane) to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, perform an aqueous work-up. Typically, this involves dilution with water, acidification with a dilute acid (e.g., 1M HCl) to protonate any unreacted amine and carboxylates, followed by extraction with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the NVOC-protected product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines the light-induced removal of the NVOC group.
Materials & Equipment:
-
NVOC-protected compound
-
Appropriate solvent (e.g., Methanol, Dioxane, buffered aqueous solution)
-
UV lamp with an output centered around 365 nm (e.g., medium-pressure mercury lamp)
-
Pyrex or quartz reaction vessel (Pyrex filters out wavelengths below ~300 nm)
-
Scavenger (optional, e.g., semicarbazide hydrochloride)
-
Analytical equipment for monitoring (TLC, HPLC, or LC-MS)
Methodology:
-
Solution Preparation: Prepare a dilute solution of the NVOC-protected compound in a UV-transparent solvent. If the byproduct is expected to interfere with the deprotected product, a scavenger can be added to the solution.
-
Irradiation: Place the solution in a suitable reaction vessel and irradiate with a UV lamp. The irradiation time can vary from minutes to several hours depending on the concentration, quantum yield, and lamp intensity. Stirring is recommended to ensure uniform exposure. The reaction should be protected from light before initiation.
-
Monitoring: Follow the disappearance of the starting material by TLC or HPLC. The NVOC group is a strong chromophore, so its disappearance can often be tracked by UV detection.
-
Work-up: After completion, remove the solvent under reduced pressure. The residue can be treated with a dilute acid and extracted with an organic solvent to remove the nitrosobenzaldehyde byproduct.
-
Purification: The deprotected product can be purified from residual starting material and byproducts using standard techniques such as column chromatography, recrystallization, or preparative HPLC.
Byproducts and Potential Side Reactions
The primary byproduct of NVOC cleavage is 3,4-dimethoxy-6-nitrosobenzaldehyde . This species is itself photoreactive and highly colored, and its reactive aldehyde and nitroso functionalities can lead to side reactions.
-
Reaction with Deprotected Amine: The liberated amine can react with the aldehyde byproduct to form an imine, which can complicate purification and lower the yield of the desired product.
-
Reactions in Biological Media: In complex biological systems, the nitrosoaldehyde can react with other nucleophiles, such as the thiol groups of cysteine residues in proteins.
-
Influence of pH: Undesirable side reactions are often favored at basic pH. Performing the photolysis at a slightly acidic pH can help mitigate these effects.
The use of scavengers like semicarbazide or dithiothreitol (DTT) can be effective. These agents react with and trap the aldehyde byproduct, preventing it from participating in unwanted side reactions and often leading to higher yields and cleaner product formation.
References
The Role of Trimethoprim in Cellular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of trimethoprim in cellular biology, with a primary focus on its application as an antimicrobial agent. We will delve into its core mechanism of action, downstream metabolic consequences, the molecular basis of resistance, and provide detailed experimental protocols for its study.
Core Mechanism of Action: Inhibition of Dihydrofolate Reductase
Trimethoprim is a synthetic antimicrobial agent that functions as a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] This enzyme catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[3][4] THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines, thymidylate, and certain amino acids, including glycine and methionine.[1] By competitively binding to the active site of bacterial DHFR, trimethoprim effectively blocks the production of THF, leading to a cessation of DNA, RNA, and protein synthesis, ultimately resulting in a bacteriostatic effect.
The selectivity of trimethoprim for bacterial DHFR over its mammalian counterpart is a cornerstone of its therapeutic efficacy. This specificity is attributed to structural differences in the active sites of the respective enzymes, allowing for significantly higher binding affinity to the bacterial enzyme.
Signaling Pathway of Trimethoprim's Action
Caption: Trimethoprim's inhibition of DHFR in the folate pathway.
Quantitative Data on Trimethoprim's Efficacy
The efficacy of trimethoprim is quantified by determining its half-maximal inhibitory concentration (IC50) against purified DHFR and its minimum inhibitory concentration (MIC) against various bacterial species.
Table 1: IC50 Values of Trimethoprim against Dihydrofolate Reductase
| Organism/Enzyme | IC50 (nM) | Reference |
| Escherichia coli (chromosomal DHFR) | 1.0 - 5.0 | Varies by study |
| Staphylococcus aureus (chromosomal DHFR) | 1.0 - 10.0 | Varies by study |
| Human DHFR | >30,000 | Varies by study |
| DfrA1 (resistant DHFR) | 820 | |
| DfrA5 (resistant DHFR) | >10,000 | |
| DfrG (resistant DHFR) | 31,000 | Varies by study |
| DfrK (resistant DHFR) | 4,260 | Varies by study |
Table 2: Minimum Inhibitory Concentration (MIC) of Trimethoprim against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | ≤0.03 - >1024 | 0.5 - 2 | 16 - >1024 | Varies by study |
| Staphylococcus aureus (MSSA) | ≤0.12 - 4 | 0.5 | 1 | |
| Staphylococcus aureus (MRSA) | ≤0.12 - >32 | 1 | >32 | |
| Klebsiella pneumoniae | ≤0.25 - >1024 | 2 | >1024 | Varies by study |
| Pseudomonas aeruginosa | 16 - >1024 | 128 | 512 | |
| Enterobacteriaceae | ≤8 (Susceptible) | - | ≥16 (Resistant) | |
| Coagulase-negative Staphylococci | ≤8 (Susceptible) | - | ≥16 (Resistant) |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol outlines a generalized method for determining the IC50 of an inhibitor against DHFR by monitoring the oxidation of NADPH.
Materials:
-
Purified DHFR enzyme
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Test inhibitor (e.g., Trimethoprim)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DHFR Assay Buffer.
-
Prepare a stock solution of DHF in the assay buffer. Protect from light and keep on ice.
-
Prepare a fresh stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Add assay buffer.
-
Negative Control (No Inhibitor): Add assay buffer, DHFR enzyme, and solvent vehicle.
-
Test Wells: Add assay buffer, DHFR enzyme, and serial dilutions of the test inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a solution of DHF and NADPH to all wells.
-
Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The absorbance will decrease as NADPH is oxidized.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for DHFR Inhibition Assay
Caption: Workflow for a DHFR enzyme inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of trimethoprim against a bacterial isolate.
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Trimethoprim stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Dilution:
-
Perform serial twofold dilutions of the trimethoprim stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of trimethoprim that completely inhibits visible bacterial growth.
-
Mechanisms of Resistance to Trimethoprim
Bacterial resistance to trimethoprim is a significant clinical concern and can arise through several mechanisms.
-
Target Modification: This is the most common mechanism and involves alterations to the DHFR enzyme. This can occur through:
-
Chromosomal Mutations: Point mutations in the folA gene (encoding DHFR) can reduce the binding affinity of trimethoprim to the enzyme.
-
Acquisition of Plasmid-Encoded dfr Genes: Bacteria can acquire plasmids carrying genes (dfr) that encode for trimethoprim-resistant DHFR variants. These resistant enzymes are not effectively inhibited by trimethoprim, allowing the bacteria to continue folate synthesis. There are numerous types of dfr genes, such as dfrA, dfrG, and dfrK.
-
-
Antibiotic Efflux: Some bacteria possess efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target concentration at the DHFR enzyme.
-
Enzyme Overproduction: An increase in the expression of the chromosomal folA gene can lead to the overproduction of DHFR, effectively titrating out the inhibitory effect of trimethoprim.
-
Reduced Cellular Permeability: Alterations in the bacterial cell wall or membrane can decrease the uptake of trimethoprim.
Logical Relationship of Trimethoprim Resistance Mechanisms
Caption: Overview of trimethoprim resistance mechanisms.
Detection of Trimethoprim Resistance Genes
The presence of plasmid-mediated dfr genes can be detected using molecular techniques such as Polymerase Chain Reaction (PCR).
Protocol: Multiplex PCR for dfr Gene Detection
This protocol provides a general framework for detecting common dfr genes. Primer sequences and specific annealing temperatures would need to be optimized based on the target genes.
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers for target dfr genes (e.g., dfrA1, dfrA5, dfrA17)
-
Internal control primers (e.g., for 16S rRNA gene)
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Reaction Setup:
-
Prepare a PCR master mix containing the appropriate concentrations of primers for the target dfr genes and the internal control.
-
Add the extracted bacterial DNA to the master mix.
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30-60 seconds.
-
Annealing: 50-60°C for 30-60 seconds (optimize for specific primers).
-
Extension: 72°C for 60-90 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. The presence of bands of the expected sizes for the dfr genes indicates trimethoprim resistance. The internal control band confirms the validity of the PCR reaction.
-
Conclusion
Trimethoprim remains a clinically important antimicrobial agent due to its targeted inhibition of a crucial bacterial metabolic pathway. A thorough understanding of its mechanism of action, the downstream cellular consequences, and the molecular basis of resistance is essential for its effective use and for the development of novel strategies to combat emerging resistance. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate role of trimethoprim in cellular biology.
References
- 1. Structure-guided functional studies of plasmid-encoded dihydrofolate reductases reveal a common mechanism of trimethoprim resistance in Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of Trimethoprim on Macromolecular Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
In-depth Technical Guide: NVOC-caged TMP-Halo for Light-Inducible Protein Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the NVOC-caged TMP-Halo system, a powerful tool for achieving precise spatiotemporal control over protein function in living cells. By combining a photocleavable caging group with a high-affinity protein-ligand pair, this technology enables researchers to manipulate cellular processes with light, offering unprecedented opportunities for studying dynamic biological events and developing novel therapeutic strategies.
Core Principles
The NVOC-caged TMP-Halo system is a chemically induced dimerization (CID) technology that allows for the light-inducible interaction of two proteins of interest. The system relies on three key components:
-
HaloTag: A 33 kDa modified bacterial haloalkane dehalogenase that can be genetically fused to a protein of interest (POI). It forms a highly specific and irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.
-
eDHFR (Escherichia coli dihydrofolate reductase): A bacterial enzyme that can be fused to another protein of interest. It exhibits high-affinity, non-covalent binding to the small molecule trimethoprim (TMP).
-
NVOC-caged TMP-Halo: A synthetic small molecule that acts as the light-sensitive linker. It consists of three parts:
-
A chloroalkane linker that covalently binds to the HaloTag protein.
-
Trimethoprim (TMP) , which binds to the eDHFR protein.
-
A nitroveratryloxycarbonyl (NVOC) group , a photocleavable "cage" that sterically hinders the interaction between TMP and eDHFR.
-
In its inactive, "caged" state, the NVOC group prevents the binding of the TMP moiety to eDHFR. Upon irradiation with ultraviolet (UV) light (~365-405 nm), the NVOC group is cleaved, "uncaging" the TMP molecule. This allows for the high-affinity binding of TMP to eDHFR, inducing the dimerization of the two proteins of interest fused to HaloTag and eDHFR, respectively. This dimerization can be used to control protein localization, enzymatic activity, or to trigger downstream signaling events. The dimerization is reversible and can be disrupted by the addition of free TMP, which competes for binding to eDHFR.
Quantitative Data
The efficiency and precision of the NVOC-caged TMP-Halo system are underpinned by its favorable kinetic and photophysical properties. The following table summarizes key quantitative data for this system.
| Parameter | Value | Description |
| Binding Affinity (Kd) of TMP for eDHFR | ||
| Caged (pre-uncaging) | Not available | The NVOC group sterically hinders the interaction, resulting in negligible binding. |
| Uncaged (post-uncaging) | ~1 nM | High-affinity interaction enabling rapid and stable dimerization. |
| Binding Affinity (Kd) of TMP for mammalian DHFR | ~4 orders of magnitude higher than for eDHFR | Demonstrates the high specificity of TMP for the bacterial enzyme, minimizing off-target effects in mammalian cells. |
| Dimerization Kinetics | ||
| Recruitment half-life (t1/2) | ~15 seconds | Rapid recruitment of eDHFR-tagged proteins to Halo-tagged proteins upon photoactivation.[1] |
| Photochemistry | ||
| Uncaging Wavelength | ~365 - 405 nm | UV light efficiently cleaves the NVOC caging group. |
| Uncaging Time | Within 32 µs | The photochemical cleavage of the NVOC group is a very fast process. |
| Reversibility | ||
| Reversal Method | Addition of excess free TMP | Competes with the uncaged TMP-Halo for binding to eDHFR, disrupting the induced dimerization. |
| Reversal Time | Within minutes | Allows for the timely cessation of the induced protein interaction. |
Key Applications and Signaling Pathways
The NVOC-caged TMP-Halo system offers versatile control over a wide range of cellular processes. Two prominent applications are the control of protein localization and the induction of targeted protein degradation.
Light-Inducible Control of Protein Localization
By fusing a protein of interest to eDHFR and an anchoring protein (e.g., a protein localized to a specific organelle) to HaloTag, the localization of the POI can be precisely controlled with light.
Caption: Light-inducible protein localization workflow.
Light-Inducible Targeted Protein Degradation
The NVOC-caged TMP-Halo system can be adapted to create photoactivatable PROTACs (Proteolysis Targeting Chimeras) for light-induced protein degradation. In this setup, the HaloTag is fused to the protein of interest, and the NVOC-caged TMP is linked to a ligand for an E3 ubiquitin ligase, such as VHL.
Caption: Light-inducible protein degradation workflow.
Experimental Protocols
Synthesis of NVOC-caged TMP-Halo
The synthesis of NVOC-caged TMP-Halo involves a multi-step process. The following is a general outline, and specific details may vary.
Materials:
-
Trimethoprim (TMP)
-
6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)
-
HaloTag-(CH2)n-NH2 linker
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Caging of Trimethoprim with NVOC-Cl:
-
Dissolve Trimethoprim in a suitable solvent such as DCM.
-
Add a base, for example TEA, to the solution.
-
Slowly add NVOC-Cl to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed for several hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the NVOC-caged TMP product using column chromatography.
-
-
Conjugation of NVOC-caged TMP to the HaloTag Linker:
-
Activate the carboxylic acid group of a suitable linker precursor if necessary.
-
React the NVOC-caged TMP with the amine-functionalized HaloTag linker in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like DMF.
-
Stir the reaction mixture at room temperature until completion.
-
Purify the final NVOC-caged TMP-Halo product by preparative High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
-
Light-Inducible Protein Dimerization in Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Plasmids encoding the HaloTag-fusion protein and the eDHFR-fusion protein
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
NVOC-caged TMP-Halo stock solution (in DMSO)
-
Microscope equipped with a UV light source (e.g., 405 nm laser) and appropriate filters for fluorescence imaging
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen mammalian cell line in appropriate media and conditions.
-
Co-transfect the cells with the plasmids encoding the HaloTag-fusion and eDHFR-fusion proteins using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Cell Treatment with NVOC-caged TMP-Halo:
-
Prepare a working solution of NVOC-caged TMP-Halo in cell culture medium at a final concentration of 10-20 µM.
-
Incubate the transfected cells with the NVOC-caged TMP-Halo solution for at least 30 minutes to allow for cell permeability and covalent labeling of the HaloTag-fusion protein.
-
-
Photoactivation and Imaging:
-
Mount the treated cells on the microscope for live-cell imaging.
-
Identify cells expressing both fusion proteins.
-
Acquire pre-activation images.
-
Irradiate a specific region of interest (ROI) within the cell with a UV light source (e.g., a 405 nm laser) for a short duration (milliseconds to seconds).
-
Acquire post-activation images to observe the recruitment of the eDHFR-fusion protein to the location of the HaloTag-fusion protein.
-
For kinetic analysis, acquire a time-lapse series of images immediately following photoactivation.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity of the eDHFR-fusion protein at the site of the HaloTag-fusion protein before and after photoactivation to determine the extent and kinetics of dimerization.
-
Light-Inducible Protein Degradation using a Photocaged HaloPROTAC
Materials:
-
Mammalian cell line expressing the HaloTag-fusion protein of interest (can be generated using CRISPR/Cas9 for endogenous tagging)
-
Photocaged HaloPROTAC (NVOC-TMP-VHL ligand) stock solution (in DMSO)
-
Cell culture medium and supplements
-
UV light source for uncaging
-
Reagents for Western blotting or other protein quantification methods
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells expressing the HaloTag-fusion protein.
-
Treat the cells with the photocaged HaloPROTAC at a desired concentration (e.g., 1-10 µM) and incubate for a sufficient duration to allow for cell entry and HaloTag labeling.
-
-
Photoactivation:
-
Expose the cells to UV light (e.g., 365 nm) for a defined period to uncage the PROTAC. For spatial control, a targeted light source can be used.
-
-
Post-Activation Incubation:
-
Return the cells to the incubator for a period of time (e.g., 2-24 hours) to allow for protein degradation to occur.
-
-
Analysis of Protein Degradation:
-
Harvest the cells and prepare cell lysates.
-
Analyze the levels of the HaloTag-fusion protein using Western blotting with an antibody against the protein of interest or the HaloTag.
-
Quantify the band intensities to determine the percentage of protein degradation compared to control cells (no light exposure or no PROTAC treatment).
-
Conclusion
The NVOC-caged TMP-Halo system provides a robust and versatile platform for the light-inducible control of protein function. Its high specificity, rapid kinetics, and reversibility make it an invaluable tool for dissecting complex cellular processes with high spatiotemporal resolution. The ability to adapt this system for targeted protein degradation further expands its utility in both basic research and drug development. As our understanding of photochemistry and protein engineering advances, we can anticipate even more sophisticated applications of this powerful technology in the future.
References
Spatiotemporal Control of Proteins in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of the living cell, proteins are the primary actors, orchestrating a vast array of processes with remarkable precision. Their function is not only determined by their structure and abundance but critically, by their precise location and the timing of their activity. The ability to experimentally manipulate protein function in a spatiotemporally controlled manner is paramount to unraveling complex biological signaling networks and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the core methodologies for achieving such control in live cells, with a focus on optogenetics, chemically induced dimerization, and targeted protein degradation.
Core Methodologies for Spatiotemporal Protein Control
Three principal strategies have emerged as powerful tools for researchers to dictate the when and where of protein function: optogenetics, which uses light as a trigger; chemically induced dimerization (CID), which relies on small molecules to bring proteins together; and targeted protein degradation, which employs specific chemical inducers to eliminate proteins of interest. Each approach offers a unique set of advantages and is suited to different experimental questions.
Optogenetics: Precision Control with Light
Optogenetics utilizes light-sensitive proteins to control cellular processes with unparalleled spatial and temporal resolution.[1] By fusing a protein of interest to a photoreceptive domain, its activity, localization, or interaction with other molecules can be manipulated by applying light of a specific wavelength. This allows for precise control in subcellular compartments and on timescales of seconds to minutes.
Several optogenetic systems are widely used, each with distinct characteristics:
-
Light-Oxygen-Voltage (LOV) Domains: Derived from plant phototropins, LOV domains undergo a conformational change upon blue light stimulation.[2][3] This change can be engineered to uncage a catalytic domain or expose a binding motif. A popular example is the AsLOV2 domain, which can be used to reversibly regulate peptide binding.
-
Cryptochrome 2 (CRY2) and CIB1: This system from Arabidopsis thaliana relies on the blue-light-dependent heterodimerization of CRY2 and its binding partner CIB1. Fusing proteins of interest to CRY2 and CIB1 allows for light-inducible co-localization and activation.
-
Phytochrome B (PhyB) and PIF: This plant-derived system is responsive to red and far-red light. Red light induces the binding of PhyB to Phytochrome Interacting Factors (PIFs), while far-red light reverses this interaction. This provides a means for reversible control of protein-protein interactions.
Chemically Induced Dimerization (CID): Small Molecule-Mediated Control
Chemically induced dimerization (CID) employs small, cell-permeable molecules to induce the association of two engineered protein domains. This technique allows for rapid and robust control over protein function, although with generally lower spatial resolution compared to optogenetics.
The most widely used CID system is the FKBP-FRB-Rapamycin system:
-
The proteins FKBP12 (FK506-binding protein) and a domain from the FKBP-rapamycin binding protein (FRB) do not interact on their own.
-
The addition of the small molecule rapamycin (or its analogs, "rapalogs") acts as a molecular glue, inducing the heterodimerization of FKBP and FRB.
-
By fusing proteins of interest to FKBP and FRB, their rapamycin-inducible interaction can be used to control a variety of cellular processes, such as signal transduction and protein localization.
Targeted Protein Degradation: Inducible Protein Removal
Targeted protein degradation offers a powerful method to study protein function by rapidly and specifically eliminating a protein of interest. The Auxin-Inducible Degron (AID) system, transplanted from plants, is a prominent example.
The AID system consists of three main components:
-
An AID tag: A short peptide sequence from an Auxin/Indole-3-Acetic Acid (Aux/IAA) protein that is fused to the target protein.
-
TIR1: An F-box protein from rice that is a substrate receptor for the SCF E3 ubiquitin ligase complex.
-
Auxin: A plant hormone (e.g., indole-3-acetic acid, IAA) that promotes the interaction between TIR1 and the AID tag.
In the presence of auxin, the TIR1-SCF complex binds to the AID-tagged protein, leading to its polyubiquitination and subsequent degradation by the proteasome. This system allows for rapid and reversible depletion of the target protein.
Quantitative Comparison of Spatiotemporal Control Methods
The choice of methodology depends on the specific experimental requirements, such as the desired speed, reversibility, and spatial precision. The following table summarizes key quantitative parameters of the discussed systems.
| Feature | Optogenetics (CRY2-CIB1) | Chemically Induced Dimerization (FRB-FKBP) | Targeted Protein Degradation (AID) |
| Activation Time | Seconds to minutes | Minutes | 30-90 minutes for significant degradation |
| Reversal Time | Minutes (dark reversion) | Slow/Practically irreversible without specific strategies | Hours to days (requires auxin washout and de novo synthesis) |
| Spatial Resolution | High (subcellular, µm scale) | Low (whole cell) | Low (whole cell) |
| Inducer | Light (e.g., blue light ~450-488 nm) | Small molecule (e.g., Rapamycin, nM to µM range) | Small molecule (e.g., Auxin/IAA, µM to mM range) |
| Mechanism | Light-induced protein-protein interaction | Chemically induced protein-protein interaction | Chemically induced protein degradation |
| Key Advantages | High spatiotemporal precision, reversibility | Rapid induction, easy implementation | Complete protein removal, study of essential proteins |
| Key Limitations | Potential phototoxicity, light penetration in tissues | Lower spatial resolution, potential off-target effects of the chemical | Slower onset, reversibility depends on protein synthesis |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common signaling pathways amenable to spatiotemporal control and the general workflows for implementing these techniques.
Signaling Pathway Diagrams
Caption: The Ras/ERK signaling pathway, a frequent target for spatiotemporal control.
Caption: The PI3K/Akt signaling pathway, crucial for cell survival and growth.
References
An In-depth Technical Guide to NVOC-caged TMP-Halo: A Photoactivatable Tool for Protein Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVOC-caged TMP-Halo, also known as TNH or TMP-6-nitroveratryl carbamate-HTag, is a cell-permeable, photoactivatable chemical inducer of protein dimerization. This small molecule provides precise spatiotemporal control over protein interactions within living cells, making it a valuable tool for studying dynamic cellular processes. The system relies on the light-induced removal of a photolabile protecting group, the 6-nitroveratryloxycarbonyl (NVOC) group, to initiate protein dimerization. This guide provides a comprehensive overview of the chemical structure, mechanism of action, key data, and experimental protocols associated with NVOC-caged TMP-Halo.
Chemical Structure and Properties
NVOC-caged TMP-Halo is a tripartite molecule consisting of a trimethoprim (TMP) ligand, a HaloTag ligand, and a photolabile NVOC caging group. The NVOC group sterically hinders the TMP moiety, preventing its interaction with its target protein, Escherichia coli dihydrofolate reductase (eDHFR). The HaloTag ligand is a chloroalkane linker that covalently binds to the HaloTag protein, a modified bacterial dehalogenase.
A detailed chemical structure of NVOC-caged TMP-Halo is presented below.
Chemical Structure of NVOC-caged TMP-Halo (TNH)
Caption: A placeholder for the detailed 2D chemical structure of NVOC-caged TMP-Halo.
Quantitative Data Summary
| Property | Value | Reference |
| Full Chemical Name | TMP-6-nitroveratryl carbamate-HTag | [1] |
| Abbreviation | TNH | [1] |
| Molecular Formula | C40H56ClN7O13 | [2] |
| Molecular Weight | 878.36 g/mol | [2] |
| CAS Number | 2137894-98-3 | [2] |
| Solubility | Soluble in DMSO |
Mechanism of Action: Photoinducible Protein Dimerization
The utility of NVOC-caged TMP-Halo lies in its ability to bring two proteins of interest into close proximity in a light-dependent manner. This is achieved by fusing one protein to the HaloTag and the other to eDHFR.
Signaling Pathway of Photoactivation and Dimerization
Caption: Light-induced dimerization using NVOC-caged TMP-Halo.
Workflow of a Typical Experiment
Caption: Experimental workflow for photoactivatable protein dimerization.
Experimental Protocols
Synthesis of NVOC-caged TMP-Halo
Protocol for Photoinducible Protein Dimerization in Live Cells
The following is a generalized protocol for using NVOC-caged TMP-Halo to induce protein dimerization in a cellular context. Optimization of concentrations, incubation times, and light exposure will be necessary for specific cell types and proteins of interest.
-
Cell Culture and Transfection:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Co-transfect cells with plasmids encoding the HaloTag-fusion protein and the eDHFR-fusion protein. Allow for protein expression for 24-48 hours.
-
-
Incubation with NVOC-caged TMP-Halo:
-
Prepare a stock solution of NVOC-caged TMP-Halo in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the existing cell culture medium with the medium containing NVOC-caged TMP-Halo.
-
Incubate the cells for 30-60 minutes to allow for cell penetration and covalent labeling of the HaloTag fusion protein.
-
-
Photoactivation:
-
Mount the imaging dish on a fluorescence microscope equipped with a 405 nm laser.
-
Identify a region of interest within a cell co-expressing both fusion proteins.
-
Apply a focused 405 nm laser beam to the region of interest to induce photocleavage of the NVOC group. The duration and intensity of the light exposure should be optimized to achieve efficient uncaging while minimizing phototoxicity.
-
-
Imaging and Analysis:
-
Acquire images before and after photoactivation using appropriate fluorescence channels to monitor the relocalization of the eDHFR-fusion protein to the site of the HaloTag-fusion protein.
-
Time-lapse imaging can be used to determine the kinetics of dimerization.
-
Quantify the change in fluorescence intensity in the region of interest to measure the extent of protein recruitment.
-
Conclusion
NVOC-caged TMP-Halo is a powerful tool for the precise control of protein dimerization in living cells. Its photoactivatable nature allows for high spatiotemporal resolution, enabling researchers to investigate the dynamics of a wide range of cellular processes. This guide provides the foundational knowledge for the successful implementation of this technology in a research setting. For further details and specific applications, consulting the primary literature is recommended.
References
The Dawn of Opto-Proteomics: A Technical Guide to the Discovery and Analysis of Light-Sensitive Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to control protein-protein interactions (PPIs) with spatiotemporal precision is a transformative goal in biology and medicine. Light, as an external stimulus, offers an unparalleled level of control, enabling researchers to initiate, terminate, and modulate cellular processes with exquisite accuracy. This has given rise to the burgeoning field of optogenetics and the development of light-sensitive proteins that can be engineered to interact or dissociate upon illumination. These tools are not only revolutionizing basic research by allowing the dissection of complex signaling pathways but are also paving the way for novel therapeutic strategies.
This in-depth technical guide provides a comprehensive overview of the core principles, key protein families, experimental methodologies, and quantitative data associated with the discovery and characterization of light-sensitive PPIs. It is designed to serve as a valuable resource for researchers and professionals seeking to harness the power of light to investigate and manipulate cellular functions.
Core Light-Sensitive Protein Systems
Several families of naturally occurring photoreceptive proteins have been repurposed and engineered as powerful tools for controlling PPIs. These systems are the workhorses of opto-proteomics, each with unique characteristics regarding their light sensitivity, kinetics, and oligomerization properties.
The CRY2/CIB1 System
The Arabidopsis thaliana cryptochrome 2 (CRY2) and its interacting partner, CIB1 (cryptochrome-interacting basic-helix-loop-helix 1), form a robust and widely used light-inducible dimerization system.[1] Upon exposure to blue light (around 450-488 nm), CRY2 undergoes a conformational change that promotes its binding to CIB1.[2][3] This interaction is reversible, with the complex dissociating in the dark.[4] The photolyase homology region (PHR) of CRY2 is sufficient for this light-dependent interaction.[3]
Phytochromes and Phytochrome-Interacting Factors (PIFs)
Phytochromes are red/far-red light photoreceptors found in plants, fungi, and bacteria. Plant phytochromes, such as Phytochrome B (PhyB), exist in two photo-interconvertible states: a red-light-absorbing, inactive form (Pr) and a far-red-light-absorbing, active form (Pfr). In the Pfr state, PhyB interacts with a family of transcription factors known as Phytochrome-Interacting Factors (PIFs). This interaction often leads to the phosphorylation and subsequent degradation of the PIFs, thereby regulating gene expression. The interaction is reversible by far-red light, which converts Pfr back to Pr.
Light-Oxygen-Voltage (LOV) Domains
Light-Oxygen-Voltage (LOV) domains are small, highly versatile photosensory domains that bind a flavin mononucleotide (FMN) chromophore. Upon blue light absorption, the FMN cofactor forms a transient covalent adduct with a conserved cysteine residue, leading to conformational changes in the protein. These changes can be engineered to induce dimerization or dissociation of LOV domain-containing proteins. LOV domains are attractive for optogenetic applications due to their small size and modular nature.
UVR8
UV RESISTANCE LOCUS 8 (UVR8) is a plant photoreceptor that detects UV-B light. In its ground state, UVR8 exists as a homodimer. Absorption of UV-B light by intrinsic tryptophan residues triggers the dissociation of the dimer into monomers. These monomers can then interact with downstream signaling partners, such as CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1), to initiate a signaling cascade. The interaction is reversible, with the monomers re-dimerizing in the absence of UV-B, a process facilitated by RUP1 and RUP2 proteins.
Quantitative Data on Light-Sensitive Protein-Protein Interactions
The following tables summarize key quantitative parameters for the described light-sensitive PPI systems. It is important to note that these values can vary depending on the specific experimental conditions, such as temperature, pH, and the cellular environment (in vitro vs. in vivo).
| Protein System | Interaction Partners | Light Condition | Dissociation Constant (Kd) | On-Rate (kon) | Off-Rate (koff) | Reference(s) |
| CRY2/CIB1 | AtCRY2 - AtCIB1NT275 | Blue Light | ~2.85 x 10-9 M | Not Reported | Not Reported | |
| Phytochrome/PIF | AtPhyB - AtPIF6 | Red Light | Stronger affinity | Accelerated association | Unaffected | |
| Phytochrome/PIF | AtPhyB - AtPIF6 | Far-Red Light | Weaker affinity | Slower association | Unaffected | |
| LOV Domain | R. sphaeroides RsLOV | Dark | Dimer | Not Applicable | Not Applicable | |
| LOV Domain | R. sphaeroides RsLOV | Blue Light | Monomer | Not Applicable | Not Applicable | |
| LOV Domain | A. thaliana phot1-LOV2 | Dark | Monomer | Not Applicable | Not Applicable | |
| LOV Domain | A. thaliana phot1-LOV2 | Blue Light | Dimer | Concentration-dependent | Not Reported | |
| UVR8 | AtUVR8 | No UV-B | Homodimer | Not Applicable | Not Applicable | |
| UVR8 | AtUVR8 | UV-B | Monomer | Not Applicable | Not Applicable |
| Protein System | Process | Time Constant / Half-life | Reference(s) |
| CRY2/CIB1 | Dissociation in dark | Reversible within minutes | |
| LOV Domain (FKF1-LOV) | Adduct formation | 6 µs | |
| LOV Domain (FKF1-LOV) | Conformational change | 6 ms | |
| LOV Domain (Phototropin) | Photocycle reversion | Seconds to minutes | |
| UVR8 | Dimer dissociation | Instantaneous upon UV-B | |
| UVR8 | Monomer re-dimerization | Slow (facilitated by RUP1/2) |
Signaling Pathways and Experimental Workflows
Visualizing the intricate networks of interactions and the experimental procedures used to study them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate a generic light-induced signaling pathway and common experimental workflows.
Light-Induced Protein Interaction Signaling Pathway
Caption: A generalized signaling pathway for light-induced protein-protein interactions.
Experimental Workflow for Co-Immunoprecipitation (Co-IP)
Caption: A step-by-step workflow for investigating light-sensitive PPIs using Co-IP.
Experimental Workflow for Yeast Two-Hybrid (Y2H)
Caption: A workflow for screening light-dependent PPIs using the Yeast Two-Hybrid system.
Experimental Workflow for FRET Microscopy
Caption: A workflow for real-time analysis of light-induced PPIs in living cells via FRET.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data. The following sections provide methodologies for the key experiments cited in this guide.
Co-Immunoprecipitation (Co-IP) for Light-Dependent Interactions
This protocol is adapted for studying blue light-dependent interactions, such as those involving cryptochromes.
1. Plant/Cell Growth and Light Treatment:
-
Grow plants or cells expressing tagged versions of the bait and prey proteins under controlled light conditions (e.g., constant darkness or a specific light/dark cycle).
-
For light-induced interaction, expose the samples to the appropriate wavelength and intensity of light (e.g., blue light at 30 µmol m⁻² s⁻¹) for a specified duration. Keep dark control samples shielded from light.
2. Protein Extraction:
-
Harvest tissues/cells and immediately freeze in liquid nitrogen to halt cellular processes.
-
Grind the frozen tissue to a fine powder.
-
Resuspend the powder in a cold, non-denaturing lysis buffer containing protease and phosphatase inhibitors. The buffer composition should be optimized to maintain protein complex integrity.
3. Immunoprecipitation:
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the tagged bait protein.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
4. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
5. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait and prey proteins. The presence of the prey protein in the eluate from the light-treated sample, but not the dark control, indicates a light-dependent interaction.
Yeast Two-Hybrid (Y2H) Assay for Photoswitchable Interactions
This protocol is designed for screening and validating light-sensitive PPIs.
1. Plasmid Construction and Yeast Transformation:
-
Clone the coding sequences of the bait and prey proteins into appropriate Y2H vectors, creating fusions with the DNA-binding domain (BD) and activation domain (AD) of a transcription factor, respectively.
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
2. Selection and Growth Assay:
-
Plate the transformed yeast on synthetic defined (SD) medium lacking the appropriate nutrients (e.g., -Leu, -Trp) to select for cells containing both plasmids.
-
Replica-plate the colonies onto a higher-stringency selective medium (e.g., -Leu, -Trp, -His, -Ade).
-
Prepare two sets of plates for each interaction being tested. Incubate one set under the activating light condition and the other in complete darkness.
3. Reporter Gene Assay:
-
Monitor the growth of colonies on the high-stringency plates. Growth under the light condition but not in the dark indicates a light-dependent interaction.
-
For a more quantitative analysis, perform a β-galactosidase filter lift or liquid culture assay. A stronger blue color development in the light-exposed samples compared to the dark controls confirms the light-inducible interaction.
Förster Resonance Energy Transfer (FRET) Microscopy for Dynamic Interactions
FRET microscopy is a powerful technique for visualizing and quantifying PPIs in living cells with high spatiotemporal resolution.
1. Sample Preparation:
-
Clone the proteins of interest into expression vectors that fuse them to a suitable FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
Transfect the plasmids into the desired cell line and culture them on glass-bottom dishes suitable for microscopy.
2. Microscopy Setup and Image Acquisition:
-
Use a confocal or widefield fluorescence microscope equipped with the appropriate filter sets and lasers for the chosen FRET pair.
-
Before inducing the interaction, acquire baseline images of the donor and acceptor fluorescence.
-
To induce the interaction, stimulate the cells with the appropriate wavelength of light.
3. FRET Measurement and Analysis:
-
After light stimulation, acquire images again to measure the change in donor and acceptor fluorescence.
-
FRET can be quantified using several methods, including:
-
Sensitized Emission: Measure the increase in acceptor emission upon donor excitation. This requires correction for spectral bleed-through.
-
Acceptor Photobleaching: Photobleach the acceptor fluorophore and measure the subsequent increase in donor fluorescence (dequenching). The FRET efficiency can be calculated from the difference in donor intensity before and after photobleaching.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): Measure the lifetime of the donor fluorophore. In the presence of FRET, the donor's fluorescence lifetime will decrease. FLIM is a highly quantitative method that is independent of fluorophore concentration.
-
Conclusion and Future Perspectives
The discovery and application of light-sensitive protein-protein interactions have ushered in a new era of biological research, providing unprecedented control over cellular processes. The optogenetic tools and experimental methodologies described in this guide represent the current state-of-the-art in this rapidly evolving field. As our understanding of these systems deepens and new technologies emerge, we can anticipate the development of even more sophisticated tools with enhanced properties, such as improved sensitivity, faster kinetics, and multiplexing capabilities using different wavelengths of light. These advancements will undoubtedly continue to drive innovation in basic science, drug discovery, and synthetic biology, ultimately leading to a more profound understanding of life at the molecular level and the development of novel therapeutic interventions for a wide range of diseases.
References
- 1. Light-Induced Subunit Dissociation by a LOV domain Photoreceptor from Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blue Light–Dependent Interaction between Cryptochrome2 and CIB1 Regulates Transcription and Leaf Senescence in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid blue light induction of protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative real-time kinetics of optogenetic proteins CRY2 and CIB1/N using single-molecule tools - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Photoactivatable Chemically Induced Dimerization
An In-depth Technical Guide on the Core Mechanism of Action of NVOC-caged TMP-Halo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the NVOC-caged Trimethoprim-HaloTag (NVOC-caged TMP-Halo) system, a powerful tool for achieving spatiotemporal control over protein-protein interactions in living cells. This chemo-optogenetic approach allows for the light-induced dimerization of target proteins, enabling precise manipulation of cellular processes such as protein localization and signaling.
Chemically Induced Dimerization (CID) is a technique that uses a small, cell-permeable molecule to bring two proteins into close proximity. The NVOC-caged TMP-Halo system enhances this technology by placing the dimerization event under the control of light. A photolabile "cage," the 6-nitroveratryloxycarbonyl (NVOC) group, renders the chemical dimerizer inactive until it is precisely cleaved with a pulse of UV light. This affords researchers unparalleled spatial and temporal resolution, allowing for the manipulation of protein function at the subcellular level and on the timescale of seconds.
Core Components of the System
The functionality of the NVOC-caged TMP-Halo system relies on three key components: the HaloTag protein, the E. coli dihydrofolate reductase (eDHFR) protein, and the photoactivatable dimerizer molecule itself.
-
HaloTag Protein: A 33 kDa self-labeling protein tag derived from a bacterial haloalkane dehalogenase.[1][2] It has been engineered to form a highly specific and essentially irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.[1][3] This interaction is rapid and stable under physiological conditions.
-
E. coli Dihydrofolate Reductase (eDHFR): A bacterial enzyme that is the specific binding partner for the antibiotic trimethoprim (TMP).[4] The interaction is non-covalent but exhibits high affinity (in the nanomolar range), and it is not observed with the mammalian DHFR ortholog, ensuring bio-orthogonality.
-
NVOC-caged TMP-Halo Ligand: This is the central component—a bifunctional small molecule.
-
One end features a chloroalkane linker that covalently binds to the HaloTag protein.
-
The other end is trimethoprim (TMP) , the ligand for eDHFR.
-
Crucially, the TMP moiety is chemically modified with a photolabile 6-nitroveratryloxycarbonyl (NVOC) group . This "cage" sterically hinders TMP, preventing it from binding to eDHFR.
-
Core Mechanism of Action
The mechanism proceeds in a sequential, externally controlled manner, moving from a passive "caged" state to an active "dimerized" state upon light activation.
-
Probe Incubation and Covalent Anchoring: The cell-permeable NVOC-caged TMP-Halo is added to cells expressing the two fusion proteins of interest: one fused to HaloTag (Protein A-HaloTag) and the other to eDHFR (Protein B-eDHFR). The chloroalkane end of the caged dimerizer rapidly and covalently attaches to the HaloTag protein, effectively anchoring the dimerizer to Protein A. In this state, the NVOC cage on the TMP moiety prevents any interaction with Protein B-eDHFR.
-
Photoactivation (Uncaging): A targeted pulse of light, typically around 365-405 nm, is applied to a specific subcellular region. The light provides the energy to cleave the NVOC group from the TMP moiety. This uncaging event is rapid and exposes the active TMP ligand. The byproducts of this photoreaction are typically a nitrosobenzaldehyde derivative and carbon dioxide.
-
Dimerization: With the steric hindrance removed, the now-active TMP ligand is free to bind to its target, eDHFR. Since the entire dimerizer molecule is covalently tethered to Protein A-HaloTag, this binding event recruits Protein B-eDHFR to the specific location of Protein A. This dimerization is sustained after a single light pulse because the uncaged dimerizer remains anchored.
-
Reversibility: The non-covalent nature of the TMP-eDHFR interaction allows for the reversal of dimerization. By adding a high concentration of free (uncaged) TMP to the system, the anchored TMP ligand can be outcompeted, leading to the dissociation of the protein complex.
Figure 1. Core mechanism of action for the NVOC-caged TMP-Halo system.
Quantitative Data
The efficiency and kinetics of the system are critical for experimental design. The following table summarizes key quantitative parameters for the components and the overall system.
| Parameter | Component / Process | Value / Range | Reference(s) |
| Binding & Kinetics | |||
| HaloTag Labeling Rate (kapp) | HaloTag + Chloroalkane | ~2.7 x 106 M-1s-1 | |
| TMP-eDHFR Binding Affinity (Kd) | TMP + eDHFR | ~1 nM | |
| Recruitment Half-Life (t1/2) | NVOC-caged TMP-Halo | ~15 seconds | |
| Dimerization Half-Life (t1/2 on) | Photoswitchable CONC | ~0.51 seconds | |
| Photochemistry | |||
| Activation Wavelength | NVOC Photocleavage | ~365 - 405 nm | |
| Quantum Yield (Φ) | o-Nitrobenzyl derivatives | 0.01 - 0.64 (context-dependent) |
Experimental Protocols
Below is a generalized protocol for inducing protein dimerization in a mammalian cell line, such as HeLa, based on published methodologies.
Materials
-
Plasmids: Mammalian expression vectors for the two fusion proteins (e.g., pDisplay-ProteinA-HaloTag and pCDNA3-ProteinB-mCherry-eDHFR).
-
Cell Line: HeLa cells or other suitable mammalian cell line.
-
Transfection Reagent: Standard lipid-based transfection reagent.
-
Dimerizer: NVOC-caged TMP-Halo stock solution in DMSO (e.g., 10 mM).
-
Imaging Medium: DMEM without phenol red, supplemented with FBS and HEPES.
-
Microscope: An inverted fluorescence microscope equipped with a 405 nm laser for photoactivation and appropriate lasers/filters for imaging fluorescent proteins (e.g., GFP, mCherry).
Methodology
-
Cell Culture and Transfection:
-
Plate HeLa cells on glass-bottom imaging dishes.
-
At 70-90% confluency, co-transfect the cells with the plasmids encoding the HaloTag and eDHFR fusion proteins using a standard protocol.
-
Allow 24-48 hours for protein expression.
-
-
Probe Loading and Incubation:
-
Prepare a working solution of NVOC-caged TMP-Halo in imaging medium. A final concentration of 1-20 µM is a typical starting point.
-
Replace the culture medium with the probe-containing imaging medium.
-
Incubate the cells for 30-60 minutes at 37°C to allow for cell permeation and covalent labeling of the HaloTag fusion protein.
-
(Optional) Wash the cells 2-3 times with fresh imaging medium to remove any unbound probe, which can help reduce background fluorescence upon uncaging.
-
-
Microscopy and Photoactivation:
-
Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C.
-
Identify a cell co-expressing both fusion proteins. Acquire pre-activation images to establish a baseline distribution of both proteins.
-
Define a Region of Interest (ROI) for photoactivation using the microscope software.
-
Deliver a focused pulse of 405 nm laser light to the ROI. The required dose will vary based on the microscope setup and experimental goals (e.g., 1-12 J/cm²).
-
Immediately begin acquiring a time-lapse series of images of both fluorescent channels to monitor the recruitment of the eDHFR-tagged protein to the photoactivated region.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity of the recruited protein (e.g., mCherry-eDHFR) within the ROI over time.
-
Normalize the ROI intensity to a region outside the ROI or to the total cell fluorescence to correct for photobleaching.
-
Calculate the recruitment kinetics, such as the half-maximal recruitment time (t1/2).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Localized light-induced protein dimerization in living cells using a photocaged dimerizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMP-HTag - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to HaloTag® Ligand Binding Kinetics and Specificity
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the kinetic and specificity aspects of the HaloTag® protein-ligand system. It is intended to serve as a technical resource for researchers utilizing this technology for a variety of applications, from cellular imaging to drug discovery.
Introduction to the HaloTag® System
The HaloTag® system is a versatile platform for studying protein function. It is based on a genetically engineered protein tag, the HaloTag®, which is a modified haloalkane dehalogenase from the bacterium Rhodococcus rhodochrous.[1][2] This 33 kDa, 297-amino acid protein is designed to form a highly specific and irreversible covalent bond with synthetic ligands.[3][4] These ligands consist of a chloroalkane linker attached to a functional group, which can be a fluorescent dye, an affinity tag like biotin, or a solid support.[5] This modularity allows a single genetic construct of a protein of interest fused to the HaloTag® to be used for a multitude of applications, including protein purification, cellular imaging, and analysis of protein interactions.
The key advantage of the HaloTag® system lies in the nature of the interaction between the protein tag and its ligand. The covalent bond formation is rapid, highly specific, and essentially irreversible under physiological conditions. This ensures stable and robust labeling, making it an ideal tool for a wide range of biological and biochemical assays.
Mechanism of Action
The formation of the covalent bond between the HaloTag® protein and its chloroalkane-containing ligand is a result of a nucleophilic displacement reaction. The active site of the modified haloalkane dehalogenase has been engineered to specifically and rapidly bind the chloroalkane linker.
The reaction proceeds in two steps:
-
Binding: The ligand first binds non-covalently to the HaloTag® protein, forming an enzyme-ligand complex (E·L).
-
Covalent Adduct Formation: A key aspartate residue (Asp106) in the active site acts as a nucleophile, attacking the carbon atom of the chloroalkane linker and displacing the chloride ion. This results in the formation of a stable, covalent ester bond between the HaloTag® protein and the ligand (E-L).
A crucial modification in the HaloTag® protein is the substitution of a histidine residue (His272) with a phenylalanine. In the wild-type enzyme, this histidine acts as a general base to catalyze the hydrolysis of the ester intermediate, regenerating the free enzyme. By replacing it, the hydrolytic step is prevented, leading to the accumulation of the stable covalent adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HaloTag® Complete Pull-Down System Protocol [promega.com]
- 4. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.com]
Methodological & Application
Application Notes and Protocols for NVOC-Caged TMP-Halo Induced Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically induced dimerization (CID) is a powerful technique for controlling protein-protein interactions in living cells with high temporal and spatial resolution. The NVOC-caged TMP-Halo system is a chemo-optogenetic tool that allows for light-inducible control of protein dimerization. This system utilizes a cell-permeable molecule, NVOC-caged TMP-Halo, which consists of three key components: a HaloTag ligand, Trimethoprim (TMP), and a photolabile 6-nitroveratryloxycarbonyl (NVOC) caging group.
The HaloTag ligand forms a covalent bond with a genetically encoded HaloTag protein, anchoring the dimerizer to a protein of interest. The TMP moiety is initially "caged" by the NVOC group, preventing its interaction with its target, E. coli dihydrofolate reductase (eDHFR). Upon exposure to UV light (typically ~365-405 nm), the NVOC group is cleaved, releasing the active TMP. The uncaged TMP can then bind to an eDHFR fusion protein, inducing the dimerization of the HaloTag- and eDHFR-tagged proteins of interest. This light-inducible system offers precise spatiotemporal control over a wide range of cellular processes, including signal transduction, gene expression, and protein localization.[1]
System Components and Mechanism
The NVOC-caged TMP-Halo system relies on the following components:
-
NVOC-caged TMP-Halo: A small molecule inducer that is cell-permeable. It contains a HaloTag ligand for covalent attachment to the HaloTag protein and a TMP ligand that is rendered inactive by a photolabile NVOC group.
-
HaloTag Fusion Protein: The protein of interest is genetically fused to the HaloTag protein, a modified bacterial haloalkane dehalogenase.
-
eDHFR Fusion Protein: The interacting partner protein is genetically fused to E. coli dihydrofolate reductase (eDHFR).
The mechanism of action involves the following steps:
-
Incubation of cells expressing the fusion proteins with NVOC-caged TMP-Halo. The molecule enters the cells and the HaloTag ligand covalently binds to the HaloTag fusion protein.
-
Targeted illumination with UV light cleaves the NVOC cage, releasing the active TMP ligand.
-
The uncaged TMP binds to the eDHFR fusion protein, bringing it into close proximity with the HaloTag fusion protein, thereby inducing dimerization.
-
The dimerization can be reversed by adding an excess of free TMP, which competes with the dimerizer for binding to eDHFR.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the NVOC-caged TMP-Halo system. It is important to note that some of these parameters can be cell-type and experimental setup dependent and may require empirical determination.
| Parameter | Value | Reference/Notes |
| NVOC-caged TMP-Halo | ||
| Recommended Concentration | 1-20 µM | Empirically determine the optimal concentration for your cell line to minimize off-target effects.[1] |
| Incubation Time | 5-60 minutes | Shorter incubation times may be sufficient due to the faster cell permeability of the caged compound. |
| Photouncaging | ||
| Wavelength | ~365-405 nm | The precise wavelength can be optimized based on the light source and experimental setup. |
| Light Intensity | Variable | Requires empirical optimization to achieve sufficient uncaging without causing phototoxicity. |
| Exposure Time | Milliseconds to seconds | Dependent on light intensity and desired level of activation. |
| Dimerization Kinetics | ||
| On-rate (t1/2) | ~15 seconds | The half-time to maximal recruitment can be very rapid upon photoactivation.[1] |
| Dissociation Constant (Kd) of TMP-eDHFR | Nanomolar range | High-affinity interaction ensures stable dimerization.[2] |
| Reversibility | ||
| Competitor | Free Trimethoprim (TMP) | |
| Competitor Concentration | 10-100 µM | Use a significant excess to efficiently displace the dimerizer. |
| Off-rate (t1/2) | Minutes | The dissociation of the dimer can be observed within minutes of adding the competitor. |
Experimental Protocols
Protocol 1: General Protocol for Light-Induced Protein Dimerization and Visualization
This protocol describes a general workflow for inducing and visualizing protein dimerization in mammalian cells using the NVOC-caged TMP-Halo system.
Materials:
-
Mammalian cells (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Plasmids encoding Protein A-HaloTag and Protein B-eDHFR-mCherry
-
Transfection reagent
-
NVOC-caged TMP-Halo (stored at -20°C or -80°C, protected from light)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with a 405 nm laser and appropriate filters for visualizing fluorescent proteins (e.g., GFP, mCherry)
-
Live-cell imaging chamber
Procedure:
-
Cell Culture and Transfection: a. Plate cells on glass-bottom dishes suitable for live-cell imaging. b. Co-transfect the cells with plasmids encoding Protein A-HaloTag and Protein B-eDHFR-mCherry using a suitable transfection reagent according to the manufacturer's instructions. c. Allow cells to express the fusion proteins for 24-48 hours.
-
Incubation with NVOC-caged TMP-Halo: a. Prepare a 10 mM stock solution of NVOC-caged TMP-Halo in DMSO. Store in small aliquots, protected from light. b. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-20 µM. c. Replace the medium in the cell culture dish with the medium containing NVOC-caged TMP-Halo. d. Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. Protect the cells from light during this step.
-
Live-Cell Imaging and Photoactivation: a. Mount the dish on the confocal microscope stage equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels. b. Identify a field of view with healthy, co-transfected cells expressing both fusion proteins. c. Acquire pre-activation images to establish the baseline localization of the proteins. d. Use the 405 nm laser to illuminate a defined region of interest (ROI) or the entire field of view to uncage the TMP. The laser power and duration should be optimized to induce dimerization without causing phototoxicity. e. Immediately after photoactivation, acquire a time-lapse series of images to monitor the recruitment of the eDHFR-mCherry fusion protein to the location of the HaloTag fusion protein.
-
Data Analysis: a. Quantify the change in fluorescence intensity of the eDHFR-mCherry signal in the region where the HaloTag protein is localized. b. Co-localization analysis can be performed using software such as ImageJ/Fiji to determine the extent of dimerization.
Protocol 2: Application in a Signaling Pathway - Inducing Tiam1-Rac1 Interaction
This protocol provides an example of how to use the NVOC-caged TMP-Halo system to study the Tiam1-Rac1 signaling pathway, which is involved in cell migration and cytoskeletal dynamics. Tiam1 is a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. By inducing the dimerization of a membrane-targeted Tiam1 fragment with a cytosolic Rac1, one can locally activate Rac1 at the plasma membrane and observe downstream effects like membrane ruffling.
Materials:
-
Same as Protocol 1, with the following specific plasmids:
-
Plasmid encoding a membrane-anchored (e.g., via a Lyn-tag) catalytic DH-PH domain of Tiam1 fused to HaloTag (Lyn-Tiam1(DH-PH)-HaloTag).
-
Plasmid encoding Rac1 fused to eDHFR and a fluorescent protein (e.g., GFP-Rac1-eDHFR).
-
Procedure:
-
Cell Culture and Transfection: a. Follow the steps in Protocol 1 to culture and transfect cells with the Lyn-Tiam1(DH-PH)-HaloTag and GFP-Rac1-eDHFR plasmids.
-
Incubation with NVOC-caged TMP-Halo: a. Follow the steps in Protocol 1 for incubation with the caged dimerizer.
-
Live-Cell Imaging and Photoactivation: a. Mount the cells on the microscope and identify cells expressing both constructs. Before activation, Lyn-Tiam1(DH-PH)-HaloTag should be localized at the plasma membrane, and GFP-Rac1-eDHFR should be primarily cytosolic. b. Use a 405 nm laser to photoactivate a specific region of the cell periphery. c. Acquire time-lapse images of both the GFP and a phase-contrast or DIC channel to visualize changes in cell morphology.
-
Data Analysis: a. Quantify the recruitment of GFP-Rac1-eDHFR to the plasma membrane in the photoactivated region. b. Analyze the time-lapse images for morphological changes, such as the formation of membrane ruffles or lamellipodia, which are indicative of Rac1 activation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Tiam1-Rac1 signaling pathway induced by NVOC-caged TMP-Halo.
Experimental Workflow Diagram
Caption: Experimental workflow for NVOC-caged TMP-Halo induced dimerization.
References
Application Notes and Protocols: NVOC-caged-TMP-Halo in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NVOC-caged-TMP-Halo, a photoactivatable chemical inducer of dimerization (pCID), for the precise spatiotemporal control of protein function in neuroscience research.
Introduction to NVOC-caged-TMP-Halo Technology
NVOC-caged-TMP-Halo is a powerful tool for controlling protein localization and protein-protein interactions in living cells with high precision.[1] This cell-permeable molecule acts as a light-sensitive bridge between two proteins of interest, enabling researchers to initiate cellular processes at specific times and in specific subcellular locations.[1]
The technology is based on a tripartite system:
-
Target Protein 1: Fused to the bacterial enzyme E. coli dihydrofolate reductase (eDHFR).
-
Target Protein 2 (or Anchor): Fused to the HaloTag protein.
-
NVOC-caged-TMP-Halo: A small molecule that connects the two fusion proteins.
The molecule itself has three key components:
-
TMP (Trimethoprim): A ligand that binds with high affinity to eDHFR.
-
Halo: A chloroalkane linker that forms a covalent and irreversible bond with the HaloTag protein.[2]
-
NVOC (6-nitroveratryloxycarbonyl): A photolabile "caging" group that blocks the activity of the TMP ligand.[2]
In its inactive, "caged" state, the molecule can be introduced to cells and will bind to the HaloTag-fused protein. However, it will not interact with the eDHFR-fused protein. Upon illumination with UV or violet light (typically 365-405 nm), the NVOC group is cleaved, "uncaging" the TMP moiety. This allows the now-active TMP to bind to eDHFR, rapidly inducing the dimerization of the two target proteins.[3] This light-inducible dimerization allows for acute control over a wide range of cellular processes.
Mechanism of Action
The mechanism of NVOC-caged-TMP-Halo facilitates precise control over protein dimerization. The process begins with the independent expression of two fusion proteins within a cell. One protein of interest is fused to HaloTag, serving as an anchor, while the second protein is fused to eDHFR. The NVOC-caged-TMP-Halo molecule is then introduced. In its caged form, it binds to the HaloTag protein but cannot interact with eDHFR. The experiment is triggered by a pulse of light, which cleaves the NVOC cage and activates the molecule. The uncaged TMP-Halo now rapidly binds to the eDHFR-tagged protein, inducing dimerization and bringing the two proteins of interest into close proximity. This induced proximity can be used to trigger a variety of cellular events.
Potential Applications in Neuroscience
While specific applications of NVOC-caged-TMP-Halo in neuroscience are emerging, the technology offers immense potential for addressing key questions in the field. The ability to control protein localization and interactions with high spatiotemporal resolution is particularly suited for studying the dynamic and compartmentalized nature of neurons.
Potential applications include:
-
Synaptic Plasticity: Induce the recruitment of kinases (e.g., CaMKII) or phosphatases to specific dendritic spines to study their role in long-term potentiation (LTP) or long-term depression (LTD).
-
Axonal Transport: Control the interaction of motor proteins with their cargo to investigate the dynamics of axonal transport in real-time.
-
Neurotransmitter Receptor Trafficking: Manipulate the localization of scaffolding proteins to control the clustering of neurotransmitter receptors at the postsynaptic density.
-
Local Translation: Recruit or release RNA-binding proteins in specific dendritic compartments to study their role in the localized translation of mRNAs.
-
Neuronal Development: Control the activity of guidance receptors or cytoskeletal regulators in growth cones to study axon guidance and neuronal migration.
Quantitative Data
The kinetics of protein recruitment using NVOC-caged-TMP-Halo are rapid, allowing for the study of fast-acting cellular processes. The following table summarizes available quantitative data from studies in HeLa cells, which can serve as a baseline for experiments in neuronal models.
| Parameter | Value | Cell Type | Notes | Reference |
| Concentration | 20 µM | HeLa | Effective concentration for inducing dimerization. | |
| Incubation Time | 15 - 60 min | HeLa | Time for the molecule to enter the cell and bind to HaloTag. | |
| Recruitment Half-Life (t1/2) | ~15 seconds | HeLa | Time to reach half-maximal recruitment of the eDHFR-tagged protein to the HaloTag anchor after photoactivation. | |
| Activation Wavelength | 365 - 405 nm | General | Wavelengths for uncaging the NVOC group. |
Experimental Protocols
The following are generalized protocols for using NVOC-caged-TMP-Halo. These should be optimized for the specific neuronal cell type and experimental question.
Plasmid Construction and Cell Transfection
-
Vector Design: Create mammalian expression vectors for your proteins of interest.
-
Anchor Protein: Fuse your protein of interest (e.g., a synaptic scaffolding protein) to the C-terminus of the HaloTag protein.
-
Mobile Protein: Fuse your second protein of interest (e.g., a kinase) to the N- or C-terminus of the eDHFR protein. Fluorescent tags (e.g., mCherry, GFP) can be included to visualize the proteins.
-
-
Transfection: Transfect your neuronal cell culture (e.g., primary hippocampal neurons, SH-SY5Y cells) with the desired plasmids using a standard transfection method (e.g., lipofection, electroporation). Allow 24-48 hours for protein expression.
Preparation and Application of NVOC-caged-TMP-Halo
-
Stock Solution: Prepare a 10 mM stock solution of NVOC-caged-TMP-Halo in DMSO. Store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to a final concentration of 10-20 µM in your imaging medium (e.g., Hibernate-E, Neurobasal).
-
Incubation: Replace the culture medium with the NVOC-caged-TMP-Halo working solution. Incubate the cells for 30-60 minutes at 37°C, protected from light.
Photoactivation and Imaging
-
Microscopy Setup: Use a confocal or spinning-disk microscope equipped with a 405 nm laser for photoactivation and appropriate lasers for exciting your fluorescent proteins (e.g., 488 nm for GFP, 561 nm for mCherry).
-
Pre-activation Imaging: Acquire baseline images of the distribution of your fluorescently tagged proteins before photoactivation.
-
Photoactivation: Use the 405 nm laser to illuminate a specific region of interest (ROI), such as a single dendritic spine or a portion of an axon. The duration and intensity of the laser pulse should be minimized to avoid phototoxicity and should be determined empirically. A short pulse of a few hundred milliseconds is often sufficient.
-
Post-activation Imaging: Immediately after photoactivation, acquire a time-lapse series of images to monitor the recruitment of the eDHFR-tagged protein to the HaloTag-anchored protein.
-
Data Analysis: Quantify the change in fluorescence intensity in the ROI over time to determine the kinetics of protein recruitment.
Considerations and Best Practices
-
Phototoxicity: UV/violet light can be damaging to cells. Use the lowest possible laser power and shortest exposure time that still achieves efficient uncaging. Two-photon excitation can be an alternative to reduce phototoxicity and improve spatial confinement in scattering tissue.
-
Controls:
-
No Light Control: Cells treated with NVOC-caged-TMP-Halo but not exposed to light to ensure no "leaky" dimerization occurs.
-
No Dimerizer Control: Cells expressing both fusion proteins and exposed to light but without the dimerizer to control for light-induced artifacts.
-
-
Optimization: The optimal concentration of the dimerizer and the light exposure parameters may vary between cell types and experimental setups. These should be carefully optimized for each new system.
-
Reversibility: The dimerization induced by NVOC-caged-TMP-Halo is not reversible, as the TMP-eDHFR binding is strong and the HaloTag-ligand bond is covalent. For reversible control, other systems with photocleavable linkers may be necessary.
By providing acute and spatially precise control over protein function, NVOC-caged-TMP-Halo represents a significant tool for dissecting the complex and dynamic signaling events that underlie neuronal function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photoactivatable Nanobody Conjugate Dimerizer Temporally Resolves Tiam1‐Rac1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable and Photoswitchable Chemically Induced Dimerization for Chemo‐optogenetic Control of Protein and Organelle Positioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Protein Trafficking with Photoactivatable Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing photoactivatable probes for the study of protein trafficking. This powerful technique allows for the precise tracking of protein movement within living cells in real-time, offering invaluable insights into cellular processes and potential therapeutic targets.
Introduction
Protein trafficking is a fundamental cellular process that governs the localization and function of proteins. Dysregulation of protein trafficking is implicated in numerous diseases, including neurodegenerative disorders, cancer, and cystic fibrosis. Photoactivatable probes, coupled with advanced microscopy techniques, have emerged as a pivotal tool for dissecting the intricate pathways of protein movement. These probes remain "dark" until activated by a specific wavelength of light, enabling researchers to highlight and track a specific population of proteins from a defined starting point.
Key Concepts and Applications
Photoactivatable probes are genetically encoded fluorescent proteins or small organic fluorophores that exhibit a significant increase in fluorescence emission upon irradiation with a specific wavelength of light. This property allows for the spatiotemporal control of fluorescence, enabling the visualization of dynamic cellular processes like protein transport.
Applications in Research and Drug Development:
-
Elucidating Protein Transport Pathways: Tracking the movement of newly synthesized proteins from the endoplasmic reticulum (ER) through the Golgi apparatus to their final destination.
-
Investigating Protein-Protein Interactions: Determining the kinetics and localization of protein interactions during trafficking events.
-
High-Throughput Screening: Assessing the effect of small molecules on the trafficking of specific proteins in drug discovery campaigns.
-
Understanding Disease Mechanisms: Studying how mutations or cellular stress affect protein trafficking in disease models.
Featured Photoactivatable Probes
A variety of photoactivatable fluorescent proteins (PA-FPs) have been developed, each with distinct photophysical properties. The choice of probe depends on the specific experimental requirements, such as the desired color, brightness, and photoactivation contrast.
| Probe | Excitation (nm) | Emission (nm) | Fold Increase in Brightness | Quantum Yield | Photostability |
| PA-GFP | 488 | 509 | ~100 | 0.79 | Moderate |
| PA-mCherry1 | 561 | 587 | ~400 | 0.22 | High |
| Dendra2 | 488 (green), 561 (red) | 507 (green), 573 (red) | ~4000 (green to red) | 0.65 (green), 0.70 (red) | High |
| EosFP | 488 (green), 561 (red) | 516 (green), 581 (red) | ~2000 (green to red) | 0.70 (green), 0.55 (red) | High |
Experimental Protocols
Protocol 1: General Workflow for a Photoactivation Experiment
This protocol outlines the basic steps for a typical protein trafficking experiment using a photoactivatable probe.
Caption: General experimental workflow for protein trafficking studies.
Protocol 2: Investigating ER-to-Golgi Trafficking
This protocol details a specific application of photoactivation to study the transport of a protein from the Endoplasmic Reticulum (ER) to the Golgi apparatus.
Materials:
-
Mammalian cells (e.g., HeLa, COS-7)
-
Plasmid encoding a protein of interest fused to PA-GFP (e.g., Vesicular Stomatitis Virus G protein, VSVG-PA-GFP)
-
Cell culture medium and supplements
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Confocal microscope with a 405 nm laser and environmental chamber
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes at an appropriate density.
-
Transfect the cells with the VSVG-PA-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for protein expression. To accumulate the protein in the ER, treat the cells with cycloheximide (100 µg/mL) for 30 minutes before imaging.
-
-
Live-Cell Imaging and Photoactivation:
-
Place the dish on the microscope stage within the environmental chamber, maintaining conditions at 37°C and 5% CO2.
-
Identify a cell expressing VSVG-PA-GFP, recognizable by a reticular pattern characteristic of the ER.
-
Define a region of interest (ROI) encompassing the ER.
-
Acquire a pre-activation image using the 488 nm laser.
-
Photoactivate the ROI by scanning with the 405 nm laser. The optimal laser power and duration should be determined empirically to achieve sufficient activation without causing photodamage.
-
Immediately after activation, begin acquiring a time-lapse series of images using the 488 nm laser. Capture images every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ER and the Golgi apparatus (identified by its characteristic perinuclear localization and morphology) at each time point.
-
Subtract the background fluorescence from a region outside the cell.
-
Plot the fluorescence intensity in the ER and Golgi over time. The intensity in the ER should decrease, while the intensity in the Golgi should increase and then subsequently decrease as the protein moves to the plasma membrane.
-
Calculate the half-time (t1/2) of ER export and Golgi transit.
-
Caption: Data analysis workflow for ER-to-Golgi trafficking.
Signaling Pathway Visualization
The trafficking of many proteins is regulated by complex signaling pathways. Photoactivation studies can help to dissect the role of specific signaling molecules in protein transport.
Caption: A generic signaling pathway influencing protein transport.
Troubleshooting and Considerations
-
Phototoxicity: Minimize the exposure of cells to activation and imaging light to prevent cellular damage. Use the lowest possible laser power and exposure times.
-
Probe Selection: Choose a probe with high brightness and photostability for long-term imaging.
-
Expression Levels: Overexpression of the fusion protein can lead to mislocalization and aggregation. Titrate the amount of plasmid DNA used for transfection to achieve moderate expression levels.
-
Data Interpretation: Be aware of potential artifacts, such as protein diffusion, which can contribute to changes in fluorescence intensity.
By following these protocols and considerations, researchers can effectively employ photoactivatable probes to gain deeper insights into the dynamic world of protein trafficking, paving the way for new therapeutic strategies targeting diseases of protein mislocalization.
Application Notes and Protocols: NVOC-caged-TMP-Halo for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the NVOC-caged-TMP-Halo system in conjunction with super-resolution microscopy. This chemo-optogenetic tool offers precise spatiotemporal control over protein localization, which, when combined with advanced imaging techniques, enables the study of cellular processes at the nanoscale. The NVOC-caged-TMP-Halo is a photoactivatable chemical inducer of dimerization.[1][2] It allows for the light-induced interaction of two proteins of interest within a living cell, which can then be visualized using super-resolution microscopy.
The system is composed of three key parts:
-
NVOC (6-nitroveratryloxycarbonyl): A photolabile caging group that is cleaved upon exposure to ~405 nm light.
-
TMP (Trimethoprim): A small molecule that specifically binds to E. coli dihydrofolate reductase (eDHFR).
-
Halo: A ligand that forms a covalent bond with the HaloTag protein.
In a typical experiment, a protein of interest is fused to the HaloTag protein (the "anchor") and another protein is fused to eDHFR (the "prey"). In the presence of NVOC-caged-TMP-Halo, the anchor protein becomes covalently labeled. The system remains inactive until illuminated with light, which removes the NVOC cage and allows the TMP moiety to bind to the eDHFR-fused prey protein, thus recruiting it to the location of the anchor protein. This acute control over protein-protein interactions provides a powerful tool for dissecting dynamic cellular functions.[2][3][4]
Following the light-induced recruitment, the protein complex, which is marked by the HaloTag, can be labeled with a bright, photostable fluorescent dye suitable for super-resolution microscopy techniques such as PALM (Photo-Activated Localization Microscopy) or STORM (Stochastic Optical Reconstruction Microscopy). Janelia Fluor® (JF) dyes are particularly well-suited for this purpose due to their superior brightness and photostability.
Core Concepts and Workflow
The overall workflow involves two main stages: the light-induced recruitment of a protein of interest and the subsequent super-resolution imaging of the recruited complex.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the components and techniques described in these application notes.
Table 1: Properties of NVOC-caged-TMP-Halo System
| Parameter | Value | Reference |
| Uncaging Wavelength | ~405 nm | |
| Typical Concentration | 20 µM | |
| Incubation Time | 15-60 min | |
| Recruitment Half-life (t1/2) | ~15 s | |
| Reversibility | Addition of competitor TMP |
Table 2: Photophysical Properties of Recommended Janelia Fluor® Dyes for Super-Resolution
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (M⁻¹cm⁻¹) | Suitable for | Reference |
| JF₅₄₉ | 549 | 571 | 0.88 | 101,000 | dSTORM, STED | |
| JF₆₄₆ | 646 | 664 | 0.54 | 150,000 | dSTORM, PALM | |
| PA-JF₅₄₉ | 549 | 571 | - | - | PALM, sptPALM | |
| PA-JF₆₄₆ | 646 | 664 | - | - | PALM, sptPALM |
Experimental Protocols
Protocol 1: Light-Induced Protein Recruitment using NVOC-caged-TMP-Halo
This protocol describes the steps for recruiting a cytosolic eDHFR-tagged protein to a specific subcellular location defined by a HaloTag-anchored protein.
Materials:
-
Mammalian cells (e.g., HeLa, U2OS) cultured on glass-bottom dishes suitable for microscopy.
-
Plasmids encoding Anchor-HaloTag and Prey-eDHFR fusion proteins.
-
Transfection reagent.
-
NVOC-caged-TMP-Halo.
-
DMSO.
-
Live-cell imaging medium.
-
Microscope equipped with a 405 nm laser for uncaging and appropriate filters for observing fluorescently tagged proteins (if applicable, e.g., GFP-tagged anchor).
Procedure:
-
Cell Culture and Transfection:
-
One day prior to the experiment, seed cells onto glass-bottom dishes to achieve 60-80% confluency on the day of transfection.
-
Co-transfect the cells with plasmids encoding the Anchor-HaloTag and Prey-eDHFR fusion proteins using a standard transfection protocol.
-
Allow 24-48 hours for protein expression.
-
-
Incubation with NVOC-caged-TMP-Halo:
-
Prepare a stock solution of NVOC-caged-TMP-Halo in DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 20 µM.
-
Replace the culture medium in the dish with the NVOC-caged-TMP-Halo containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Photoactivation (Uncaging):
-
Mount the dish on the microscope.
-
Identify a cell co-expressing both fusion proteins.
-
Using the 405 nm laser, illuminate the specific subcellular region of interest where the Anchor-HaloTag protein is localized. The laser power and duration should be optimized to achieve efficient uncaging while minimizing phototoxicity. A short pulse (ms) of illumination is often sufficient.
-
Monitor the recruitment of the Prey-eDHFR protein (which can be tagged with a fluorescent protein like mCherry for real-time visualization) to the illuminated region. Recruitment is typically observed within seconds.
-
Protocol 2: Super-Resolution (dSTORM) Imaging of Recruited HaloTag-labeled Proteins
This protocol outlines the steps for labeling the recruited protein complex with a Janelia Fluor® dye and performing dSTORM imaging. This protocol assumes the Anchor-HaloTag protein will be imaged.
Materials:
-
Cells from Protocol 1 after protein recruitment.
-
Janelia Fluor® dye-HaloTag Ligand (e.g., JF₆₄₆-HaloTag Ligand).
-
DMSO.
-
Live-cell imaging medium.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
dSTORM imaging buffer.
-
dSTORM-capable microscope with appropriate laser lines (e.g., 647 nm for JF₆₄₆) and filters.
Procedure:
-
Labeling with Janelia Fluor® Dye:
-
After photo-induced recruitment, wash the cells once with pre-warmed live-cell imaging medium.
-
Prepare a staining solution of the JF-HaloTag Ligand in live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the range of 0.1-0.5 µM.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
Wash the cells three times for 5 minutes each with fresh, pre-warmed live-cell imaging medium to remove unbound dye.
-
-
Cell Fixation and Permeabilization (for fixed-cell imaging):
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash three times with PBS.
-
-
dSTORM Imaging:
-
Replace the PBS with a dSTORM imaging buffer, which is designed to promote the photoswitching of the fluorophores.
-
Mount the sample on the dSTORM microscope.
-
Illuminate the sample with the appropriate laser line at high power to induce the "off" state of most fluorophores and cause individual molecules to blink.
-
Acquire a series of thousands of images, capturing the stochastic activation of individual fluorophores.
-
The final super-resolution image is reconstructed by fitting the point spread function of each detected blinking event to determine the precise location of each molecule.
-
Signaling Pathway Example: Light-Induced Kinase Recruitment
This system can be used to study signaling pathways by recruiting an active kinase to its substrate. For example, recruiting a kinase to a specific cellular structure to observe localized phosphorylation events.
Conclusion
The combination of NVOC-caged-TMP-Halo for chemo-optogenetic control and super-resolution microscopy provides an unparalleled approach to study the dynamics of protein function at the nanoscale. The protocols and data presented here offer a framework for researchers to design and execute experiments that can unravel complex biological processes with high spatial and temporal precision. Careful optimization of labeling conditions, light exposure, and imaging parameters will be crucial for achieving high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Localized light-induced protein dimerization in living cells using a photocaged dimerizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetic control of organelle transport using a photocaged chemical inducer of dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVOC-caged-TMP-Halo in Studying Dynamic Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the NVOC-caged-TMP-Halo system, a powerful chemo-optogenetic tool for the light-inducible control of protein dimerization and localization in living cells. This technology offers high spatiotemporal resolution, enabling the precise investigation of dynamic cellular processes.
Introduction to NVOC-caged-TMP-Halo Technology
The NVOC-caged-TMP-Halo system is a chemically induced dimerization (CID) technology that allows for the rapid and reversible control of protein-protein interactions using light. This system provides a significant advantage over traditional genetic or purely chemical methods by offering precise control in both space and time.[1] The core of this technology is a photoactivatable small molecule, NVOC-caged-TMP-Halo, which consists of three key components:
-
Nitroveratryloxycarbonyl (NVOC): A photolabile "caging" group that masks the activity of the Trimethoprim (TMP) moiety. This cage is efficiently removed upon exposure to ultraviolet (UV) or near-UV light (approximately 405 nm).[2]
-
Trimethoprim (TMP): A small molecule that binds with high affinity and specificity to Escherichia coli dihydrofolate reductase (eDHFR).[2]
-
HaloTag Ligand: A chloroalkane linker that forms a covalent bond with the HaloTag protein, a modified bacterial haloalkane dehalogenase.[2]
In its "caged" state, the NVOC group prevents TMP from binding to eDHFR. Upon photoactivation, the NVOC group is cleaved, exposing the TMP moiety. This "uncaged" molecule can then simultaneously bind to a HaloTag-fused protein of interest and an eDHFR-fused protein of interest, effectively bringing them into close proximity and inducing their dimerization.[1]
Principle of Action
The NVOC-caged-TMP-Halo system allows for the light-inducible recruitment of a protein of interest (POI) to a specific subcellular location. This is achieved by fusing one POI to the HaloTag protein and another POI (or a localization tag) to the eDHFR protein.
The general workflow is as follows:
-
Genetic Engineering: Cells are engineered to express two fusion proteins: one containing the HaloTag protein and the other containing the eDHFR protein.
-
Probe Incubation: The cell-permeable NVOC-caged-TMP-Halo probe is added to the cell culture medium and allowed to enter the cells and bind to the HaloTag fusion protein.
-
Photoactivation: A focused light source (e.g., a 405 nm laser on a confocal microscope) is used to illuminate a specific region of interest within the cell. This removes the NVOC cage from the TMP-Halo probe that is bound to the HaloTag fusion protein.
-
Dimerization and Recruitment: The now-active TMP moiety binds to the eDHFR fusion protein, inducing the dimerization of the two fusion proteins and the recruitment of the eDHFR-tagged protein to the location of the HaloTag-tagged protein.
-
Reversibility: The induced dimerization is reversible and can be disrupted by the addition of a high concentration of free TMP, which competes with the uncaged TMP-Halo for binding to eDHFR.
Applications in Studying Dynamic Cellular Processes
The precise spatiotemporal control offered by the NVOC-caged-TMP-Halo system makes it a valuable tool for studying a wide range of dynamic cellular processes.
-
Control of Protein Localization: Researchers can precisely control the subcellular localization of a protein of interest by fusing it to eDHFR and recruiting it to a specific organelle or cellular structure marked with a HaloTag fusion protein. This has been demonstrated for recruitment to centromeres, mitochondria, and the nucleus.
-
Regulation of Organelle Transport: By recruiting motor proteins (e.g., kinesin or dynein) fused to eDHFR to specific organelles labeled with a HaloTag, it is possible to induce and study organelle movement within the cell.
-
Dissection of Signaling Pathways: This technology can be used to acutely activate or inhibit signaling pathways by controlling the localization of key signaling molecules. For example, recruiting a kinase to its substrate at the plasma membrane can initiate a signaling cascade. While specific studies on MAPK, Wnt, or NF-kB pathways using this exact probe are not detailed in the provided search results, the principle is broadly applicable to any pathway where protein localization is a key regulatory step.
-
Study of Protein Function: By controlling the localization of a protein, its function in specific cellular compartments can be investigated.
Quantitative Data Summary
The following table summarizes the quantitative data available from the provided search results for the use of NVOC-caged-TMP-Halo. It is important to note that optimal conditions may vary depending on the cell type, the specific proteins being studied, and the experimental setup.
| Parameter | Value | Cell Type | Target Proteins | Notes |
| Concentration | 20 µM | HeLa | CENPB-GFP-Halo and mCherry-eDHFR | This concentration was used for protein recruitment to centromeres. |
| Incubation Time | 15, 30, and 60 minutes | HeLa | CENPB-GFP-Halo and mCherry-eDHFR | A 60-minute incubation was shown to be effective. |
| Recruitment Half-Life (t₁/₂) | ~15 seconds | HeLa | mCherry-eDHFR to centromeres | This demonstrates the rapid kinetics of the light-induced dimerization. |
| Photoactivation Wavelength | ~400 nm or 405 nm | General | NVOC-caged probes | A pulse of light at this wavelength is used to remove the NVOC caging group. |
| Reversibility | Minutes | General | eDHFR and TMP-Halo | Achieved by adding free Trimethoprim (TMP) as a competitor. |
Experimental Protocols
The following are generalized protocols for using NVOC-caged-TMP-Halo. These should be adapted and optimized for specific experimental needs.
Plasmid Construction and Cell Line Generation
-
Construct Design: Create mammalian expression vectors for your protein of interest (POI1) fused to HaloTag and your second protein of interest (POI2) fused to eDHFR. Fluorescent proteins (e.g., GFP, mCherry) can be included in the fusion constructs to visualize the proteins.
-
Transfection: Transfect the desired cell line with the expression vectors using a standard transfection reagent.
-
Stable Cell Line Generation (Optional): For long-term experiments, generate stable cell lines expressing the fusion proteins by selecting with an appropriate antibiotic.
Live-Cell Imaging and Photoactivation
Materials:
-
Cells expressing HaloTag and eDHFR fusion proteins
-
NVOC-caged-TMP-Halo stock solution (in DMSO)
-
Cell culture medium
-
Confocal microscope with a 405 nm laser and environmental chamber
Protocol:
-
Cell Plating: Plate the cells on glass-bottom dishes suitable for live-cell imaging.
-
Probe Loading: Dilute the NVOC-caged-TMP-Halo stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20 µM). Replace the medium in the imaging dish with the probe-containing medium and incubate for the desired time (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Washing: Gently wash the cells with pre-warmed imaging medium to remove the excess probe.
-
Imaging Setup: Place the imaging dish on the microscope stage within the environmental chamber.
-
Pre-activation Imaging: Acquire baseline images of the fluorescently tagged proteins before photoactivation.
-
Photoactivation: Use the 405 nm laser to illuminate the region of interest (ROI). The laser power and duration will need to be optimized to achieve efficient uncaging without causing phototoxicity.
-
Post-activation Imaging: Acquire a time-lapse series of images to monitor the recruitment of the eDHFR-fusion protein to the photoactivated region.
-
Reversibility (Optional): To reverse the dimerization, add a high concentration of free TMP to the imaging medium and continue to acquire images.
Visualizations
Signaling Pathway and Mechanism of Action
References
Application Notes and Protocols for Downstream Analysis of Photo-inducible Dimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photo-inducible dimerization is a powerful optogenetic technique that allows for the precise spatiotemporal control of protein-protein interactions within living cells. By fusing proteins of interest to photoreceptive domains, researchers can use light to trigger their dimerization and initiate a wide range of cellular processes. This technology has become an invaluable tool for dissecting complex signaling pathways, controlling gene expression, and developing novel therapeutic strategies.[1][2][3]
This document provides detailed application notes and protocols for the downstream analysis of cellular events following photo-inducible dimerization. It is intended for researchers, scientists, and drug development professionals who are utilizing or planning to implement this technology in their work. The protocols outlined below cover key experimental techniques to quantify the consequences of light-induced protein dimerization, from direct assessment of protein interactions to the analysis of downstream signaling cascades and changes in gene expression.
Core Concepts and Systems
Photo-inducible dimerization systems typically consist of two components: a photosensitive protein and its binding partner. Upon illumination with a specific wavelength of light, the photosensitive protein undergoes a conformational change that promotes its interaction with the binding partner.[4][5] Two of the most widely used systems are:
-
CRY2-CIB1 System: Derived from Arabidopsis thaliana, this system is activated by blue light (around 450-488 nm). Upon blue light exposure, cryptochrome 2 (CRY2) binds to CIB1 (cryptochrome-interacting basic-helix-loop-helix 1). This interaction is reversible in the dark.
-
PhyB-PIF System: Also from Arabidopsis thaliana, this system is responsive to red (around 650 nm) and far-red light (around 750 nm). Red light induces the binding of Phytochrome B (PhyB) to Phytochrome Interacting Factor (PIF), while far-red light promotes their dissociation. This reversibility offers an additional layer of control.
The choice of system depends on the specific application, considering factors like the desired wavelength of light, kinetics of association and dissociation, and potential for off-target effects.
Downstream Analysis Strategies
The dimerization of two proteins can trigger a multitude of cellular events. The following sections provide detailed protocols for analyzing these downstream consequences.
Visualization of Protein Translocation and Co-localization
A primary consequence of photo-inducible dimerization is the recruitment of a cytosolic protein to a specific subcellular location, such as the plasma membrane or the nucleus. This can be visualized and quantified using fluorescence microscopy.
Experimental Protocol: Fluorescence Microscopy of Protein Translocation
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Co-transfect the cells with plasmids encoding the two fusion proteins of the chosen photo-inducible dimerization system (e.g., a membrane-anchored "bait" protein and a fluorescently-tagged cytosolic "prey" protein).
-
-
Imaging Setup:
-
Use a confocal or spinning-disk microscope equipped with the appropriate lasers for excitation of the fluorescent protein and for photo-activation of the dimerization system.
-
Maintain the cells at 37°C and 5% CO2 during imaging.
-
-
Image Acquisition:
-
Acquire baseline images of the fluorescently-tagged "prey" protein distribution before photo-activation.
-
Expose the region of interest (or the entire cell) to the activation light (e.g., 488 nm for the CRY2-CIB1 system or 650 nm for the PhyB-PIF system).
-
Acquire a time-lapse series of images to monitor the translocation of the "prey" protein to the location of the "bait" protein.
-
For reversible systems like PhyB-PIF, subsequently expose the cells to the deactivating light (e.g., 750 nm) and continue imaging to observe the dissociation and return of the "prey" protein to the cytosol.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the target location (e.g., plasma membrane) and in the cytosol over time.
-
Calculate the percentage of protein translocation or the ratio of membrane-to-cytosol fluorescence.
-
Perform statistical analysis on data from multiple cells.
-
Diagram 1: General Workflow for Photo-inducible Dimerization Experiment
Caption: A generalized workflow for a photo-inducible dimerization experiment.
Analysis of Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) followed by Western blotting is a standard method to confirm the light-dependent interaction between the two fusion proteins.
Experimental Protocol: Co-immunoprecipitation
-
Cell Culture and Transfection:
-
Culture and transfect cells with the photo-inducible dimerization constructs in standard culture dishes.
-
-
Light Stimulation:
-
Expose the cells to the activating light for the desired duration. A control group of cells should be kept in the dark. The light intensity and duration should be optimized for each cell type and construct.
-
-
Cell Lysis:
-
Immediately after light stimulation, place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells in a pre-chilled, non-denaturing lysis buffer containing protease and phosphatase inhibitors. The choice of lysis buffer is critical to preserve the protein-protein interaction. A buffer with low ionic strength and non-ionic detergents is recommended.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the fusion proteins (the "bait").
-
Add protein A/G magnetic beads to pull down the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against both the "bait" and "prey" proteins to confirm their interaction in the light-stimulated sample compared to the dark control.
-
Diagram 2: Co-immunoprecipitation after Photo-inducible Dimerization
Caption: Workflow for confirming light-induced protein interaction via Co-IP.
Quantification of Signaling Pathway Activation
Photo-inducible dimerization is frequently used to activate signaling pathways by bringing a kinase closer to its substrate or by inducing the dimerization of a receptor. The activation of downstream signaling can be quantified by measuring the phosphorylation of key pathway components using Western blotting.
Experimental Protocol: Western Blot for Phospho-protein Analysis
-
Cell Culture, Transfection, and Stimulation:
-
Follow the same initial steps as for the Co-IP protocol. Include appropriate controls, such as cells treated with known activators or inhibitors of the pathway of interest.
-
-
Cell Lysis:
-
After light stimulation, lyse the cells in a buffer that preserves phosphorylation states, typically containing phosphatase inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the total protein concentration of each lysate to ensure equal loading.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream protein of interest (e.g., phospho-ERK).
-
After imaging, strip the membrane and re-probe with an antibody for the total amount of that protein to normalize for loading.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Calculate the ratio of phospho-protein to total protein for each sample.
-
Compare the ratios between the light-stimulated and dark control samples to determine the fold change in phosphorylation.
-
Diagram 3: Light-inducible Activation of the Raf/MEK/ERK Pathway
Caption: A model signaling pathway activated by photo-inducible dimerization.
Measurement of Gene Expression Changes
When photo-inducible dimerization is used to activate a transcription factor, the resulting changes in gene expression can be quantified using a reporter gene assay, such as the luciferase assay.
Experimental Protocol: Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Co-transfect cells with three plasmids:
-
The light-inducible transcription factor constructs.
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter that is responsive to the transcription factor of interest.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.
-
-
-
Light Stimulation:
-
After allowing for protein expression, expose the cells to the activating light for a defined period. The duration of light exposure will influence the level of gene expression and should be optimized.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize the data.
-
Determine the fold change in luciferase activity between the light-stimulated and dark control samples.
-
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from the downstream analyses described above. The values presented are illustrative and will vary depending on the specific experimental system, cell type, and conditions.
Table 1: Quantification of Protein Translocation
| Parameter | Dark Control | Light Activated | Fold Change |
| Membrane/Cytosol Fluorescence Ratio | 1.0 ± 0.1 | 5.2 ± 0.8 | 5.2 |
| % of Cells Showing Translocation | < 5% | > 90% | > 18 |
Table 2: Quantification of Protein-Protein Interaction (Co-IP)
| Parameter | Dark Control | Light Activated | Fold Change |
| Co-precipitated "Prey" Protein (normalized to "Bait") | 0.1 ± 0.05 | 2.5 ± 0.3 | 25 |
Table 3: Quantification of Signaling Pathway Activation (Western Blot)
| Parameter | Dark Control | Light Activated | Fold Change |
| Phospho-ERK / Total ERK Ratio | 0.2 ± 0.08 | 3.1 ± 0.4 | 15.5 |
Table 4: Quantification of Gene Expression (Luciferase Assay)
| Parameter | Dark Control | Light Activated | Fold Change |
| Normalized Luciferase Activity (Firefly/Renilla) | 1.0 ± 0.2 | 12.5 ± 1.5 | 12.5 |
Conclusion
Photo-inducible dimerization offers unprecedented control over protein function in living cells. The downstream analysis of these light-induced events is crucial for understanding their biological consequences. The protocols and application notes provided here offer a comprehensive guide for researchers to quantify the effects of photo-inducible dimerization, from the initial protein-protein interaction to the resulting changes in signaling and gene expression. Careful experimental design, including appropriate controls and quantitative analysis, will ensure the generation of robust and reliable data, paving the way for new discoveries in cell biology and drug development.
References
- 1. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools for controlling protein interactions with light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photodimerization systems for regulating protein-protein interactions with light - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FRET Imaging with the NVOC-caged TMP-HaloTag System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and signaling events in living cells. When combined with photoactivatable chemical inducible dimerization (CID) systems, such as the NVOC-caged TMP-HaloTag system, FRET imaging allows for precise spatiotemporal control over protein-protein interactions, offering a robust tool for dissecting dynamic cellular processes.
The NVOC-caged Trimethoprim (TMP)-HaloTag system is a sophisticated method for inducing protein dimerization with light.[1][2] This system relies on three core components:
-
HaloTag: A modified bacterial haloalkane dehalogenase that covalently binds to synthetic ligands.[2]
-
E. coli Dihydrofolate Reductase (eDHFR): A bacterial enzyme that has a high affinity for the drug trimethoprim (TMP).[2]
-
NVOC-caged TMP-HaloTag Ligand: A cell-permeable chemical dimerizer. The nitroveratryloxycarbonyl (NVOC) "cage" group blocks the TMP moiety, preventing its interaction with eDHFR.[1]
Irradiation with 405 nm light cleaves the NVOC cage, exposing the TMP molecule. This uncaged TMP can then bind to eDHFR, inducing the dimerization of a HaloTag-fused protein with an eDHFR-fused protein. By incorporating a FRET donor and acceptor pair into this system, the light-induced dimerization can be quantitatively monitored in real-time.
Principle of the FRET-based NVOC-caged TMP-HaloTag System
To utilize this system for FRET imaging, a FRET donor and acceptor pair are genetically fused to the proteins of interest, which are in turn fused to the HaloTag and eDHFR domains. A common strategy is to use fluorescent proteins as the FRET pair. For example, a Green Fluorescent Protein (GFP) variant can serve as the donor, and a red fluorescent protein like mCherry or mRFP can act as the acceptor.
The experimental setup is as follows:
-
Protein 1 is fused to HaloTag and a FRET donor (e.g., GFP).
-
Protein 2 is fused to eDHFR and a FRET acceptor (e.g., mCherry).
Initially, the cells are incubated with the NVOC-caged TMP-HaloTag ligand, which covalently attaches to the HaloTag-Protein 1-GFP fusion. In this "caged" state, Protein 1 and Protein 2 are not associated, and therefore, no FRET occurs. When the donor (GFP) is excited, it emits light at its characteristic wavelength.
Upon uncaging with a pulse of 405 nm light in a defined region of the cell, the TMP ligand is exposed and binds to the eDHFR-Protein 2-mCherry fusion. This brings the donor (GFP) and acceptor (mCherry) into close proximity (typically within 1-10 nm), leading to FRET. Now, when the donor is excited, a portion of its energy is transferred to the acceptor, which then emits light at its characteristic wavelength. This can be measured as a decrease in donor fluorescence and an increase in acceptor fluorescence (sensitized emission).
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from a FRET experiment using the NVOC-caged TMP-HaloTag system to study the light-induced interaction between two proteins, Protein A and Protein B.
Table 1: FRET Efficiency Before and After Photoactivation
| Condition | Mean Donor Lifetime (ns) | Mean FRET Efficiency (%) |
| Before 405 nm Uncaging | 2.5 ± 0.2 | 5 ± 1 |
| After 405 nm Uncaging | 1.8 ± 0.3 | 28 ± 4 |
Table 2: Kinetics of Protein Dimerization Post-Uncaging
| Time Point Post-Uncaging | Normalized Sensitized Emission |
| 0 s | 0.05 ± 0.01 |
| 10 s | 0.45 ± 0.05 |
| 20 s | 0.75 ± 0.06 |
| 30 s | 0.90 ± 0.04 |
| 60 s | 0.98 ± 0.03 |
Experimental Protocols
This section provides detailed protocols for cell preparation, labeling, photoactivation, and FRET imaging.
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: Plate mammalian cells (e.g., HeLa or HEK293T) on glass-bottom imaging dishes. Culture in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Transfection: When cells reach 70-80% confluency, co-transfect them with plasmids encoding for the HaloTag-Protein A-GFP (Donor) and eDHFR-Protein B-mCherry (Acceptor) fusion proteins using a standard transfection reagent.
-
Expression: Allow the cells to express the fusion proteins for 24-48 hours post-transfection.
Protocol 2: Labeling with NVOC-caged TMP-HaloTag Ligand
-
Prepare Labeling Medium: Dilute the NVOC-caged TMP-HaloTag ligand in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Incubation: Remove the culture medium from the cells and replace it with the labeling medium. Incubate the cells for 30-60 minutes at 37°C.
-
Wash: Aspirate the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound ligand.
-
Final Medium: Add fresh, pre-warmed culture medium to the cells. It is advisable to image the cells within a few hours of labeling.
Protocol 3: FRET Imaging and Photoactivation
This protocol describes FRET measurement using the sensitized emission method.
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen FRET pair (e.g., GFP and mCherry) and a 405 nm laser for uncaging.
-
Pre-Uncaging Image Acquisition:
-
Donor Channel: Acquire an image using the donor excitation and emission filters (e.g., Ex: 488 nm, Em: 500-550 nm for GFP).
-
Acceptor Channel: Acquire an image using the acceptor excitation and emission filters (e.g., Ex: 561 nm, Em: 580-650 nm for mCherry).
-
FRET Channel: Acquire an image using the donor excitation and acceptor emission filters (e.g., Ex: 488 nm, Em: 580-650 nm).
-
-
Photoactivation (Uncaging):
-
Define a region of interest (ROI) within the cell for photoactivation.
-
Use the 405 nm laser at a low power setting to illuminate the ROI for a short duration (e.g., 100-500 ms). The optimal power and duration should be determined empirically to achieve efficient uncaging without causing phototoxicity.
-
-
Post-Uncaging Image Acquisition:
-
Immediately after photoactivation, acquire a time-lapse series of images using the Donor, Acceptor, and FRET channels as described in step 2. This will capture the dynamics of the induced protein-protein interaction.
-
-
FRET Data Analysis:
-
Correct the raw images for background fluorescence and spectral bleed-through.
-
Calculate the normalized FRET efficiency (NFRET) for each time point using a suitable algorithm. A common method is the three-cube FRET calculation, which corrects for donor and acceptor bleed-through.
-
Visualizations
Signaling Pathway Diagram
Caption: Light-induced dimerization and downstream signaling.
Experimental Workflow
Caption: Experimental workflow for FRET imaging.
Logical Relationship of the System Components
Caption: Interaction logic of the system components.
References
Controlling Gene Expression with Light: Application Notes for the NVOC-caged TMP-Halo System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to precisely control gene expression in a spatial and temporal manner is a cornerstone of modern biological research and a critical component in the development of next-generation therapeutics. Optogenetic and chemogenetic tools have emerged as powerful methods to achieve this control. This document details the application of a chemo-optogenetic system utilizing a nitroveratryloxycarbonyl (NVOC)-caged trimethoprim-HaloTag ligand (NVOC-caged TMP-Halo) to regulate gene expression. This system offers a high degree of control, allowing researchers to turn on gene transcription at specific times and in specific cells or tissues simply by applying light.
The core of this technology is a light-sensitive chemical inducer of dimerization (CID). A protein of interest, such as a transcription factor, is split into two inactive fragments. One fragment is fused to a HaloTag protein, and the other to E. coli dihydrofolate reductase (eDHFR). The NVOC-caged TMP-Halo ligand acts as a light-activated "molecular glue." In its "caged" state, the ligand is inactive. Upon illumination with a specific wavelength of light, the NVOC protecting group is cleaved, releasing an active TMP-Halo ligand. This active ligand covalently binds to the HaloTag fusion protein and, in turn, recruits the eDHFR-fused protein, reconstituting the full, active protein and initiating downstream events such as gene transcription.
Principle of the Technology
The NVOC-caged TMP-Halo system for controlling gene expression is based on the light-induced dimerization of two protein domains. The key components of this system are:
-
NVOC Photocleavable Protecting Group: The 6-nitroveratryloxycarbonyl (NVOC) group is a well-characterized photolabile "caging" group. It renders a molecule biologically inactive until it is removed by UV or near-UV light (typically ~365-405 nm).[1][2] This removal is an irreversible process that liberates the active molecule and a harmless byproduct.[2]
-
Trimethoprim (TMP) and E. coli Dihydrofolate Reductase (eDHFR): TMP is a small molecule that binds with high affinity and specificity to eDHFR.[3] This interaction is the basis for the dimerization. In mammalian cells, TMP has no endogenous targets, making it an orthogonal tool for this application.
-
HaloTag Protein: The HaloTag is a modified bacterial haloalkane dehalogenase that is engineered to form a highly specific and irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.[4] This covalent linkage provides a stable anchor for the light-activated dimerizer.
Mechanism of Action:
The proposed application for gene expression control utilizes a split transcription factor approach. For example, the Gal4 transcription factor can be split into its DNA-binding domain (DBD) and its activation domain (AD).
-
Construct Design: Two fusion proteins are engineered: one consisting of the Gal4-DBD fused to a HaloTag protein (DBD-HaloTag), and the other consisting of the Gal4-AD fused to eDHFR (AD-eDHFR). A reporter gene (e.g., Luciferase or GFP) is placed under the control of a promoter containing the Gal4 upstream activating sequence (UAS).
-
Delivery and Incubation: The constructs are co-expressed in target cells. The cells are then incubated with the cell-permeable NVOC-caged TMP-Halo ligand. The ligand enters the cells and covalently binds to the DBD-HaloTag fusion protein, but remains in its inactive, "caged" state.
-
Photoactivation: Upon illumination with light of the appropriate wavelength (e.g., 405 nm), the NVOC group is cleaved from the TMP moiety.
-
Dimerization and Gene Activation: The now "uncaged" and active TMP molecule, which is tethered to the DBD-HaloTag, recruits the AD-eDHFR fusion protein to the promoter region of the reporter gene. This induced proximity reconstitutes the functional Gal4 transcription factor, leading to the transcription and subsequent expression of the reporter gene.
This method allows for precise spatiotemporal control of gene expression, as transcription is only initiated in the cells that are exposed to light.
Data Presentation
Table 1: Properties of Key System Components
| Component | Description | Key Features |
| NVOC Cage | 6-nitroveratryloxycarbonyl; a photolabile protecting group. | Cleaved by ~365-405 nm light; provides low background activity in the dark. |
| HaloTag | 33 kDa modified bacterial enzyme. | Forms a specific and irreversible covalent bond with its ligand. |
| TMP Ligand | Trimethoprim; a small molecule antibiotic. | High-affinity binder of E. coli DHFR; orthogonal in mammalian systems. |
| eDHFR | E. coli dihydrofolate reductase. | Dimerization partner for TMP; enables recruitment of fused proteins. |
Table 2: Quantitative Parameters for Photoactivation
| Parameter | Value | Reference |
| Activation Wavelength | 405 nm - 458 nm | |
| Light Dose for Activation | 0 - 17 J/cm² (dose-dependent activation) | |
| Reversal Wavelength (for photoswitchable systems) | 405 nm | |
| Light Dose for Reversal | 2 - 32 J/cm² (dose-dependent reversal) | |
| Time to Dimerization | Seconds to minutes post-illumination |
Table 3: Illustrative Reporter Gene Expression Data
This table presents hypothetical data from an experiment using the NVOC-caged TMP-Halo system to drive the expression of a luciferase reporter gene in HeLa cells.
| Condition | Light Exposure (405 nm) | Mean Luciferase Activity (Relative Light Units) | Fold Induction (over Dark Control) |
| Dark Control | None | 1,050 ± 150 | 1.0 |
| Low Dose | 5 J/cm² | 25,200 ± 3,500 | ~24 |
| High Dose | 15 J/cm² | 98,600 ± 12,000 | ~94 |
| Competitor Control | 15 J/cm² + excess free TMP | 1,500 ± 300 | ~1.4 |
Experimental Protocols
Protocol 1: Plasmid Construction
-
DBD-HaloTag Fusion: The coding sequence for the Gal4 DNA-binding domain (amino acids 1-147) is cloned into a mammalian expression vector upstream of and in-frame with the HaloTag coding sequence. A suitable nuclear localization signal (NLS) should be included.
-
AD-eDHFR Fusion: The coding sequence for the Gal4 activation domain (e.g., from VP16) is cloned into a separate mammalian expression vector upstream of and in-frame with the E. coli DHFR coding sequence. An NLS should also be included.
-
Reporter Plasmid: A reporter plasmid is constructed containing a luciferase or fluorescent protein gene downstream of a minimal promoter (e.g., TATA box) and multiple copies of the Gal4 Upstream Activating Sequence (UAS).
Protocol 2: Cell Culture, Transfection, and Ligand Incubation
-
Cell Culture: HeLa cells (or another suitable cell line) are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are seeded in a 24-well plate (for reporter assays) or on glass-bottom dishes (for microscopy) to reach 70-80% confluency on the day of transfection.
-
Co-transfection: The DBD-HaloTag, AD-eDHFR, and UAS-reporter plasmids are co-transfected into the cells using a standard transfection reagent according to the manufacturer's protocol. A 1:1:1 ratio of the plasmids is recommended as a starting point.
-
Expression: The cells are incubated for 24-48 hours to allow for expression of the fusion proteins.
-
Ligand Incubation: The NVOC-caged TMP-Halo ligand (e.g., cTMP-Htag or CONC) is added to the cell culture medium at a final concentration of 1-5 µM. The cells are incubated for at least 30 minutes to allow for cell entry and covalent labeling of the HaloTag fusion protein.
Protocol 3: Light-Induced Gene Expression
-
Equipment: A fluorescence microscope equipped with a 405 nm laser or LED light source is required. The light source should be capable of delivering a defined dose of light to a specific region of interest.
-
Photoactivation: The cells are illuminated with 405 nm light. The light dose can be varied by adjusting the intensity and duration of the illumination to achieve tunable gene expression. For spatial control, the light can be focused on a single cell or a group of cells.
-
Post-Illumination Incubation: Following photoactivation, the cells are returned to the incubator for a period of 4-24 hours to allow for transcription, translation, and accumulation of the reporter protein.
Protocol 4: Downstream Analysis
-
Luciferase Assay: If a luciferase reporter was used, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Fluorescence Microscopy: If a fluorescent reporter (e.g., GFP) was used, the cells can be imaged directly on a fluorescence microscope to quantify the number of positive cells and the fluorescence intensity.
-
qPCR: To measure transcript levels, total RNA is extracted from the cells, reverse-transcribed to cDNA, and the relative abundance of the reporter gene transcript is quantified by quantitative PCR.
-
Western Blot: To confirm the expression of the reporter protein, cell lysates can be analyzed by SDS-PAGE and Western blotting using an antibody specific for the reporter protein.
Visualizations
References
- 1. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optogenetic control of organelle transport using a photocaged chemical inducer of dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable and Photoswitchable Chemically Induced Dimerization for Chemo‐optogenetic Control of Protein and Organelle Positioning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Organelle Dynamics with Light-Inducible Tethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of organelle dynamics and their interactions at membrane contact sites (MCS) is crucial for understanding a multitude of cellular processes, including signaling, metabolism, and homeostasis. Traditional methods often lack the temporal and spatial precision required to dissect these dynamic events. Light-inducible tethering systems offer a powerful solution, enabling researchers to precisely control the proximity and interaction of organelles in living cells with light.[1][2] These optogenetic tools are based on light-sensitive proteins that heterodimerize upon illumination, allowing for the reversible formation of tethers between organelles of interest.[1] This document provides detailed application notes and protocols for several widely used light-inducible tethering systems.
Featured Light-Inducible Tethering Systems
Several optogenetic systems have been developed and optimized for inducing organelle tethering. The choice of system depends on the specific application, required kinetics, and experimental model.
-
iLID (improved Light-Inducible Dimer): A popular system based on the LOV2 domain from Avena sativa (oat) phototropin 1 and its engineered binding partner SspB. Blue light illumination causes a conformational change in the LOV2 domain, exposing a peptide (SsrA) that then binds to SspB.[3][4]
-
eMags (enhanced Magnets): Developed from the Neurospora crassa photoreceptor Vivid (VVD), eMags are a versatile system with complementary heterodimers that associate upon blue light exposure.
-
CRY2-CIB1: This system utilizes the Arabidopsis thaliana cryptochrome 2 (CRY2) and its interacting partner CIB1. Blue light induces a conformational change in CRY2, promoting its binding to CIB1.
-
LOVpep-ePDZ: This system is based on an engineered peptide (LOVpep) derived from the Jα helix of a LOV domain and an engineered PDZ domain (ePDZ). Blue light uncages the LOVpep, allowing it to bind to the ePDZ domain.
Quantitative Data Summary
The selection of an appropriate light-inducible system is often guided by its kinetic properties and binding affinities. The following tables summarize key quantitative data for the featured systems.
| System | Activation Wavelength (nm) | On-Kinetics (Recruitment) | Off-Kinetics (Release) | Dissociation Constant (Kd) - Lit State | Dissociation Constant (Kd) - Dark State | Reference |
| iLID/SspB_nano | ~450-488 | Seconds | ~60 seconds | 132 nM | 4700 nM | |
| sLID (slow iLID) | ~450-488 | Seconds | 214 ± 4 seconds (half-life) | - | - | |
| CRY2/CIB1 | ~450-488 | Sub-second | Slower (minutes) | Varies with fusion strategy | Varies with fusion strategy | |
| LOVpep/ePDZ | <500 | ~40 seconds (half-life) | ~50 seconds (half-life) | ~6-fold lower than dark state | - | |
| eMags | ~450-488 | Seconds to minutes | Varies (engineered pairs with different kinetics available) | - | - |
Note: Kinetic values and dissociation constants can vary depending on the specific constructs, cellular environment, and measurement techniques.
Signaling Pathways and Experimental Workflows
General Principle of Light-Inducible Organelle Tethering
The fundamental principle involves fusing one part of the light-inducible dimer pair to a protein anchored on the surface of one organelle (the "anchor") and the other part to a protein on a second organelle (the "tether"). Upon illumination with the appropriate wavelength of light, the two parts of the dimer associate, bringing the two organelles into close proximity.
Caption: General mechanism of light-inducible organelle tethering.
Experimental Workflow for a Typical Light-Inducible Tethering Experiment
The following diagram outlines the key steps involved in a typical experiment to study organelle dynamics using light-inducible tethers.
Caption: A typical experimental workflow for light-inducible tethering.
Experimental Protocols
Protocol 1: Light-Inducible Tethering of ER and Mitochondria using the iLID System
This protocol describes how to induce and observe the tethering of the endoplasmic reticulum (ER) and mitochondria in mammalian cells using the iLID system.
Materials:
-
Mammalian cell line (e.g., COS-7, HeLa)
-
Cell culture medium and supplements
-
Plasmids:
-
ER-anchor-SspB-mCherry (e.g., SspB-mCherry-CB5)
-
Mitochondria-tether-Venus-iLID (e.g., Venus-iLID-ActA)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Live-cell imaging solution
-
Confocal microscope with a 488 nm laser for activation and imaging, and a 561 nm laser for imaging mCherry.
-
Environmental chamber for the microscope (37°C, 5% CO2)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
When cells reach 70-80% confluency, co-transfect with the ER-anchor-SspB and Mitochondria-tether-iLID plasmids. A 1:2 ratio (SspB:iLID) is often a good starting point to ensure sufficient expression of the bait.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression. Handle cells in the dark as much as possible to prevent premature activation of the iLID system.
-
-
Microscopy and Imaging:
-
Just before imaging, replace the culture medium with pre-warmed live-cell imaging solution.
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.
-
Locate a cell co-expressing both constructs using low-intensity fluorescence to minimize phototoxicity and premature activation.
-
Pre-activation Imaging: Acquire baseline images of both the ER (mCherry channel) and mitochondria (Venus/YFP channel) to document their distribution before light stimulation.
-
Light Activation:
-
Global Activation: Illuminate the entire cell with the 488 nm laser.
-
Local Activation: Use the region of interest (ROI) function of the microscope software to illuminate a specific subcellular region with the 488 nm laser.
-
-
Post-activation Imaging: Immediately after activation, acquire a time-lapse series of images in both channels to observe the recruitment of the ER to the mitochondria.
-
-
Data Analysis:
-
Quantify the colocalization between the ER and mitochondria signals before and after light activation using metrics such as Pearson's correlation coefficient or Manders' colocalization coefficients.
-
Measure the change in distance between ER and mitochondria over time.
-
Analyze the dynamics of the tethering and untethering process.
-
Protocol 2: Optogenetic Control of Organelle Positioning using the CRY2-CIB1 System
This protocol outlines a method to control the positioning of organelles by recruiting molecular motors (kinesin or dynein) using the CRY2-CIB1 system.
Materials:
-
Mammalian cell line (e.g., COS-7)
-
Plasmids:
-
Organelle-anchor-mCherry-CRY2 (e.g., for mitochondria: TOMM20-mCherry-CRY2)
-
Motor-CIB1-GFP (e.g., for kinesin-mediated transport to the periphery: KIF5B-CIB1-GFP; for dynein-mediated transport to the nucleus: a construct containing the dynein motor domain fused to CIB1-GFP)
-
-
Other materials as listed in Protocol 1.
Procedure:
-
Construct Design and Transfection:
-
Design constructs to fuse CRY2 to an organelle-specific anchor protein and CIB1 to the desired molecular motor.
-
Co-transfect the plasmids into the chosen cell line and allow for expression as described in Protocol 1.
-
-
Microscopy and Light-Induced Repositioning:
-
Set up the microscope for live-cell imaging as described in Protocol 1.
-
Identify a cell expressing both constructs.
-
Baseline Imaging: Acquire images to document the initial distribution of the target organelle.
-
Light Activation: Illuminate the cell with blue light (e.g., 488 nm) to induce the binding of CIB1-motor to the CRY2-organelle.
-
Time-Lapse Imaging: Record a time-lapse movie to observe the movement of the organelle towards the cell periphery (kinesin recruitment) or the nucleus (dynein recruitment).
-
Reversibility: To test for reversibility, stop the blue light illumination and continue imaging to observe if the organelles return to their original distribution.
-
-
Data Analysis:
-
Track the movement of individual organelles over time to determine their velocity and directionality.
-
Quantify the change in the overall distribution of the organelle population within the cell (e.g., by measuring the average distance from the nucleus).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak tethering observed | - Low protein expression levels- Incorrect plasmid ratio- Photobleaching or phototoxicity | - Optimize transfection efficiency and plasmid amounts.- Try different plasmid ratios (e.g., 1:1, 1:2, 2:1).- Use lower laser power and shorter exposure times for imaging. |
| High background tethering in the dark | - "Leaky" system with dark-state interactions- Overexpression of proteins | - Choose a system with lower dark-state affinity (see quantitative data table).- Reduce the amount of plasmid used for transfection. |
| Tethering is not reversible | - System has slow off-kinetics- Phototoxicity causing cellular stress | - Select a system with faster off-kinetics (e.g., iLID).- Reduce the duration and intensity of light exposure. |
| Cell morphology changes or signs of stress | - Phototoxicity- Overexpression of motor proteins leading to cytoskeletal disruption | - Use the lowest possible light dose for activation.- Titrate the amount of motor protein plasmid to find a non-toxic level. |
Conclusion
Light-inducible tethering systems provide an unprecedented level of control for studying the dynamic interactions between organelles. By carefully selecting the appropriate system and optimizing the experimental conditions, researchers can gain valuable insights into the roles of organelle contacts in various cellular functions. The protocols and data provided here serve as a starting point for designing and implementing these powerful optogenetic experiments.
References
- 1. Optogenetic tools for manipulating protein subcellular localization and intracellular signaling at organelle contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optogenetic Control of Molecular Motors and Organelle Distributions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging and proteomics toolkits for studying organelle contact sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Imaging and proteomics toolkits for studying organelle contact sites [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Uncaging Efficiency of NVOC
Welcome to the technical support center for NVOC (6-nitroveratroyloxycarbonyl) caged compounds. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low uncaging efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is NVOC and why is it used as a caging group?
A1: NVOC, or 6-nitroveratroyloxycarbonyl, is a photolabile protecting group (PPG), commonly referred to as a "caging group". It is used to temporarily inactivate a biologically active molecule. The NVOC cage can be removed by irradiation with UV light, typically around 350-365 nm, which releases the active molecule with precise spatial and temporal control. This allows researchers to study dynamic biological processes by initiating them with a pulse of light.[1][2]
Q2: What is the general mechanism of NVOC uncaging?
A2: The uncaging of NVOC, a derivative of the 2-nitrobenzyl group, proceeds via an intramolecular photoreaction upon absorption of UV light.[3] This leads to the cleavage of the carbamate bond, releasing the caged molecule, carbon dioxide, and a 3,4-dimethoxy-2-nitrosobenzaldehyde byproduct.[4] A potential issue is that the excited NVOC molecule can enter a non-productive triplet state, which can lower the overall quantum yield of the uncaging process.[3]
Q3: What are the expected photoproducts of NVOC uncaging and do they interfere with experiments?
A3: The primary photoproducts are the released bioactive molecule, carbon dioxide, and 3,4-dimethoxy-2-nitrosobenzaldehyde. The nitrosobenzaldehyde byproduct can be reactive and may condense with the released molecule, particularly in organic solvents. This side reaction is less common in aqueous solutions. This byproduct can also be toxic and strongly absorbing, which might interfere with subsequent measurements.
Q4: How can I minimize the side effects of the NVOC photolysis byproduct?
A4: The reactivity of the 3,4-dimethoxy-2-nitrosobenzaldehyde byproduct can be mitigated by using a scavenger. Dithiothreitol (DTT) is commonly used for this purpose. It is important to note that DTT itself can have biological effects, such as acting as a reducing agent or inducing an increase in intracellular superoxide. Therefore, appropriate controls are necessary.
Q5: What is the typical quantum yield for NVOC uncaging?
A5: The quantum yield (Φ) for the photolysis of nitrobenzyl-based protecting groups, including NVOC, is generally expected to be greater than 0.10 under optimal conditions. However, the actual quantum yield can be significantly influenced by factors such as the solvent, pH, and the nature of the caged molecule. Trapping of the excited state in a non-reactive triplet state can lower the quantum yield.
Troubleshooting Guide for Low Uncaging Efficiency
This guide provides a step-by-step approach to diagnosing and resolving common issues leading to low uncaging efficiency of NVOC-caged compounds.
Problem 1: No or very little uncaging is observed.
-
Solution: Verify the specifications of your light source. NVOC has an absorbance maximum around 350 nm. Ensure your lamp or laser is emitting at the correct wavelength and that the power output is sufficient. The light path should be clear of any obstructions, and all optical components (lenses, mirrors, filters) should be clean and aligned correctly. A light density of approximately 0.5 µJ/µm² is a good starting point for efficient uncaging.
-
Solution: Check the concentration of your NVOC-caged compound. If the concentration is too high, it can lead to inner filter effects where the outer layer of the solution absorbs most of the light, preventing it from reaching the rest of the sample. Ensure the solvent is appropriate for the photochemical reaction; aprotic solvents can sometimes favor different reaction pathways. Also, confirm the pH of your solution, as it can significantly impact the photolysis rate.
-
Solution: NVOC-caged compounds can be susceptible to premature degradation, especially if not stored correctly. They should be stored in the dark at low temperatures (e.g., -20°C or -80°C) to minimize spontaneous hydrolysis. Before use, you can check the purity of your compound using techniques like HPLC or NMR.
Problem 2: The uncaging reaction is too slow.
-
Solution: Increase the power of your light source or focus the beam to a smaller area to increase the power density (W/cm²). Be cautious, as excessively high power can lead to photodamage of the biological sample. You can use online calculators to estimate the power density of your laser beam.
-
Solution: While NVOC absorbs broadly in the UV range, the uncaging efficiency is wavelength-dependent. Ensure you are using a wavelength close to the absorption maximum of your specific NVOC-caged compound, which is typically around 350 nm. Using wavelengths at the edge of the absorption spectrum will result in a slower reaction.
-
Solution: The presence of oxygen can sometimes quench the excited state of the photolabile group, reducing the efficiency of the photoreaction. If your experimental setup allows, purging the solution with an inert gas like nitrogen or argon can help. Temperature can also play a role; reactions are often performed at room temperature, and significant deviations may affect the rate.
Problem 3: The uncaging efficiency is inconsistent between experiments.
-
Solution: The output of lamps can decrease over time. Regularly check the power of your light source with a power meter to ensure consistency. If you are using a shared laser system, be aware that its performance might vary.
-
Solution: Ensure that the concentration of the caged compound, pH, solvent composition, and temperature are consistent across all experiments. Even small variations in these parameters can lead to different uncaging efficiencies.
-
Solution: Components in your experimental medium could be quenching the photoreaction or acting as photosensitizers, leading to unpredictable results. If possible, simplify your reaction medium to identify any interfering substances.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to NVOC and other relevant photolabile protecting groups.
Table 1: Photophysical Properties of Common Photolabile Protecting Groups
| Protecting Group | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) at λmax | Quantum Yield (Φu) | Solvent | Reference |
| NVOC | ~350 | ~5,000 | 0.01 - 0.1 | Aqueous/Organic | |
| MNI | ~350 | ~4,300 | 0.085 | Aqueous | |
| CDNI | ~350 | ~4,500 | 0.30 | Aqueous | |
| RuBi-Glutamate | ~450 | ~10,000 | 0.04 | Aqueous | |
| DEAC450-Glutamate | ~450 | ~43,000 | 0.15 | Aqueous |
Table 2: Influence of Experimental Conditions on Uncaging Efficiency
| Parameter | Condition | Effect on Uncaging Efficiency | Reference |
| pH | Acidic (e.g., pH 3-5) | Can favor photolysis for some compounds. | |
| Neutral (e.g., pH 7.4) | Generally efficient for NVOC in aqueous solutions. | ||
| Basic (e.g., pH 9) | Can increase the rate of photolysis for some compounds. | ||
| Solvent | Aprotic (e.g., Dioxane) | Can influence reaction pathways and favor specific photoproducts. | |
| Protic/Aqueous | Generally good for NVOC uncaging and minimizes side reactions. | ||
| Temperature | Room Temperature (20-25 °C) | Standard condition for most uncaging experiments. | |
| Lower/Higher Temperatures | Can affect reaction rates and product stability. | ||
| Oxygen | Presence | Can act as a quencher, potentially reducing efficiency. | |
| Absence (Inert atmosphere) | Can improve the efficiency of some photochemical reactions. |
Experimental Protocols
Protocol 1: Quantification of NVOC Uncaging Efficiency using HPLC
This protocol allows for the quantitative analysis of the disappearance of the NVOC-caged compound and the appearance of the photoproduct over time.
1. Sample Preparation:
- Prepare a stock solution of the NVOC-caged compound in a suitable solvent (e.g., acetonitrile/water mixture).
- Dilute the stock solution to the desired experimental concentration (e.g., 100 µM) in the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Photolysis:
- Transfer the sample solution to a quartz cuvette.
- Irradiate the sample with a light source at the appropriate wavelength (e.g., 365 nm). Ensure the power density is consistent.
- At specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the solution and immediately protect it from light.
3. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
- Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A: 0.1% trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile. The specific gradient will depend on the hydrophobicity of your caged compound and its photoproduct.
- Detection: Monitor the elution profile at a wavelength where both the caged compound and the photoproduct absorb, or at their respective absorption maxima. For example, you can monitor at 210 nm for the peptide backbone and 350 nm for the NVOC group.
- Quantification: Create a calibration curve for both the starting material and the expected photoproduct. Integrate the peak areas from the chromatograms of your irradiated samples and use the calibration curves to determine their concentrations.
4. Data Analysis:
- Plot the concentration of the NVOC-caged compound and the photoproduct as a function of irradiation time.
- The uncaging efficiency can be expressed as the percentage of the caged compound consumed or the percentage of the expected photoproduct formed at a given time point.
Protocol 2: Measurement of Uncaging Quantum Yield (Relative Method)
This protocol describes how to determine the quantum yield of your NVOC-caged compound relative to a known standard.
1. Selection of a Standard:
- Choose a reference compound with a known quantum yield that absorbs light at the same wavelength as your NVOC-caged compound.
2. Preparation of Solutions:
- Prepare a series of solutions of both the NVOC-caged compound and the standard in the same solvent with low absorbances (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
3. Absorbance and Fluorescence Measurements:
- Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
- Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
4. Data Analysis:
- Integrate the area under the corrected fluorescence emission spectrum for each solution.
- Plot the integrated fluorescence intensity versus absorbance for both the NVOC-caged compound and the standard.
- The slope of the resulting linear plots for the unknown (Grad_unk) and the standard (Grad_std) are determined.
5. Quantum Yield Calculation:
- The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation: Φ_unk = Φ_std * (Grad_unk / Grad_std) * (n_unk² / n_std²) where Φ_std is the quantum yield of the standard, and n_unk and n_std are the refractive indices of the solvents (this term is 1 if the same solvent is used for both).
Visual Diagrams
Caption: Photochemical pathway of NVOC uncaging.
Caption: Troubleshooting workflow for low uncaging efficiency.
Caption: Experimental workflow for HPLC analysis of uncaging.
References
Technical Support Center: Optimizing UV Light Exposure for NVOC Cleavage
Welcome to the technical support center for optimizing UV light exposure for 6-nitroveratroyloxycarbonyl (NVOC) cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient photolysis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for NVOC cleavage?
A1: The optimal wavelength for cleaving NVOC protecting groups is in the long-wave UVA range, typically between 350 nm and 365 nm.[1][2][3] While the NVOC group has an absorption maximum around 280 nm, using this shorter wavelength can cause damage to sensitive molecules, particularly aromatic amino acid residues like tryptophan and tyrosine in peptides.[1] Irradiating at 365 nm provides a good balance between efficient cleavage and minimizing damage to the target molecule.[1]
Q2: What are the primary byproducts of the NVOC cleavage reaction?
A2: The primary byproduct of NVOC cleavage is a 2-nitrosoveratraldehyde molecule. This byproduct can sometimes react further, especially under prolonged UV exposure or high-intensity irradiation, potentially leading to colored impurities that can interfere with downstream applications.
Q3: How can I monitor the progress of the NVOC cleavage reaction?
A3: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). By taking aliquots at different time points during irradiation, you can track the disappearance of the NVOC-protected starting material and the appearance of the deprotected product.
Q4: What is the quantum yield for NVOC cleavage and what factors influence it?
A4: The quantum yield (Φ) of a photochemical reaction is the number of times a specific event occurs per photon absorbed. For photolabile protecting groups, a quantum yield greater than 0.10 is generally desirable. The quantum yield for NVOC cleavage can be influenced by several factors including the solvent, pH, and the nature of the protected molecule. For instance, the presence of radical scavengers can sometimes be beneficial.
Q5: Can the solvent choice affect the efficiency of NVOC cleavage?
A5: Yes, the choice of solvent is crucial. The solvent should be transparent to UV light at the irradiation wavelength to ensure that the photons reach the NVOC group. Solvents like acetonitrile, water, and methanol are often good choices. It is also important to ensure that your compound is fully dissolved in the chosen solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the photolysis of NVOC-protected compounds and provides potential solutions.
| Issue | Possible Causes | Solutions |
| Incomplete or Slow Cleavage | Insufficient Irradiation: The total dose of photons delivered to the sample may be inadequate. | - Increase the irradiation time. - Use a more powerful UV lamp. - Decrease the distance between the lamp and the sample. - Ensure the lamp's emission spectrum is well-matched with the NVOC absorption maximum (~350-365 nm). |
| Incorrect Wavelength: The light source may not be emitting at the optimal wavelength. | - Verify that you are using a light source that emits in the 365 nm range. - Use filters to narrow the spectral output of your lamp. | |
| Solvent Issues: The solvent may be absorbing UV light or quenching the excited state of the NVOC group. | - Use a UV-transparent solvent at 365 nm (e.g., acetonitrile, water, methanol). - Ensure the NVOC-protected compound is completely dissolved. | |
| "Inner Filter" Effect: At high concentrations, the NVOC-protected compound or the photoproducts can absorb the incident light, preventing it from reaching all molecules. | - Dilute the reaction mixture. - Stir the solution during irradiation to ensure uniform exposure. | |
| Degradation of the Target Molecule | Wavelength is too short: Using UV light below 300 nm can damage sensitive functional groups or biomolecules. | - Use a 365 nm light source with a bandpass filter to eliminate shorter, more damaging wavelengths. |
| UV Dose is too high: Excessive irradiation time or intensity can generate reactive oxygen species (ROS) that can damage the target molecule. | - Perform a time-course experiment to determine the minimum exposure time required for complete cleavage. - Reduce the power output of the lamp if possible. | |
| Presence of Oxygen: Dissolved oxygen can contribute to photo-oxidation. | - Degas the solvent before irradiation by sparging with an inert gas like nitrogen or argon. | |
| Formation of Side Products | Secondary Reactions of Byproducts: The 2-nitrosoveratraldehyde byproduct can react with the deprotected product or other components in the reaction mixture. | - Optimize the reaction time to minimize the accumulation of byproducts. - Consider adding a scavenger for the aldehyde byproduct, if compatible with your system. |
| Thermal Side Reactions: Excessive heat generated by the UV lamp can lead to thermal degradation. | - Use a cooling system (e.g., a water bath or fan) to maintain a constant temperature during irradiation. |
Quantitative Data Summary
The efficiency of NVOC cleavage is influenced by several key parameters. The following table summarizes typical experimental conditions.
| Parameter | Typical Range/Value | Notes |
| Wavelength | 350 - 365 nm | Maximizes NVOC absorption while minimizing potential damage to sensitive molecules. |
| Power Density | 1 - 10 mW/cm² | A good starting point for most applications. Lower intensities may require longer exposure times. |
| Exposure Time | 5 - 60 minutes | Highly dependent on light intensity, concentration, and the quantum yield of the specific compound. Must be determined empirically. |
| Solvent | Acetonitrile, Water, Methanol | Should be UV-transparent at the irradiation wavelength. |
Experimental Protocols
General Protocol for NVOC Deprotection
-
Sample Preparation: Dissolve the NVOC-protected compound in a suitable UV-transparent solvent (e.g., acetonitrile, water, methanol) in a UV-transparent reaction vessel (e.g., quartz or borosilicate glass).
-
Irradiation Setup:
-
Use a UV lamp with a peak emission wavelength around 365 nm (e.g., a mercury arc lamp with appropriate filters or a 365 nm LED array).
-
Position the lamp at a fixed and reproducible distance from the sample.
-
If necessary, use a cooling system to maintain a constant temperature.
-
-
Photolysis:
-
Irradiate the sample for a predetermined amount of time. The optimal irradiation time should be determined empirically by monitoring the reaction progress.
-
For larger scale reactions or poorly soluble compounds, stir the solution during irradiation to ensure uniform light exposure.
-
-
Monitoring the Reaction:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquots by HPLC or LC-MS to quantify the disappearance of the starting material and the appearance of the deprotected product.
-
-
Work-up and Analysis:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the deprotected product using an appropriate method, such as HPLC, column chromatography, or crystallization.
-
Confirm the identity and purity of the product using analytical techniques like NMR and mass spectrometry.
-
Protocol for Monitoring NVOC Cleavage by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is typically suitable.
-
Method Development: Develop an HPLC method that provides good separation between the NVOC-protected starting material, the deprotected product, and the 2-nitrosoveratraldehyde byproduct.
-
Sample Analysis:
-
Inject aliquots taken at different irradiation time points.
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Monitor the disappearance of the starting material and the appearance of the deprotected product by integrating the respective peak areas in the chromatogram.
-
The 2-nitrosoveratraldehyde byproduct can also be monitored if it has a distinct retention time and UV absorbance.
-
Visualizations
Caption: Workflow for optimizing NVOC photocleavage conditions.
Caption: Troubleshooting logic for NVOC cleavage issues.
References
reducing background signal in HaloTag imaging
Welcome to the technical support center for HaloTag imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize background signal and optimize your imaging experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of high background fluorescence in HaloTag imaging?
High background fluorescence in HaloTag imaging can originate from several sources:
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Excess unbound ligand: Insufficient removal of the fluorescent ligand after labeling is a common cause of high background.[1]
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Nonspecific binding of the ligand: Some HaloTag ligands may nonspecifically associate with cellular components or the extracellular matrix.[2]
-
Autofluorescence: Endogenous cellular components, such as NADH and flavins, can emit fluorescence, contributing to the background signal. The use of certain cell culture media, like those containing phenol red, can also increase autofluorescence.
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High cell density: Confluent or overly dense cell cultures can lead to increased background labeling.[3]
-
Suboptimal ligand concentration: Using a ligand concentration that is too high can lead to increased nonspecific binding and background.[3]
Q2: How can I optimize my washing steps to reduce background?
Effective washing is crucial for removing unbound ligand.[1] Here are some recommendations:
-
Increase the number and duration of washes: Perform at least three wash steps with a suitable buffer (e.g., PBS or imaging medium) for 5 minutes each.
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Use a sufficient volume of wash buffer: Ensure the volume of the wash buffer is adequate to dilute and remove the unbound ligand effectively.
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Consider the imaging medium: Washing with the final imaging medium can help to equilibrate the sample and reduce background.
-
Temperature: Performing washes at the optimal cell growth temperature (e.g., 37°C) can sometimes improve washing efficiency.
Q3: What is the optimal concentration of HaloTag ligand to use for labeling?
The ideal ligand concentration depends on several factors, including the cell type, expression level of the HaloTag fusion protein, and the specific ligand being used.
-
Titration is key: It is highly recommended to perform a concentration titration to determine the lowest effective ligand concentration that provides sufficient signal without excessive background.
-
Starting concentration: A common starting point for many cell-permeable ligands is 0.1 to 5 µM. For some applications, concentrations as low as 0.1 µM can be effective.
-
Incubation time: The incubation time should also be optimized in conjunction with the ligand concentration. A typical incubation time is 15-30 minutes.
Q4: Are there alternatives to standard HaloTag ligands that produce lower background?
Yes, several strategies and alternative ligands can help reduce background signal:
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"No-wash" fluorogenic ligands: These ligands are designed to be non-fluorescent until they covalently bind to the HaloTag protein. This significantly reduces the background signal from unbound ligands, potentially eliminating the need for wash steps.
-
Ligands with improved cell permeability and low nonspecific binding: Some newer generation fluorescent ligands have been optimized for better cell permeability and reduced off-target binding.
-
Non-fluorescent blockers: To ensure that the signal is only from newly synthesized proteins in pulse-chase experiments, a non-fluorescent blocker can be used to saturate existing HaloTag proteins before introducing the fluorescent ligand.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background across the entire image | 1. Insufficient washing. 2. Ligand concentration too high. 3. Autofluorescence from media or cells. 4. Cells are overgrown or unhealthy. | 1. Increase the number and duration of wash steps. 2. Perform a ligand concentration titration to find the optimal concentration. 3. Use phenol red-free media and consider using a media with reduced autofluorescence. 4. Ensure cells are seeded at an appropriate density and are healthy. |
| Punctate, non-specific staining | 1. Ligand precipitation. 2. Nonspecific binding of the ligand to cellular structures. 3. Presence of dead or dying cells. | 1. Ensure the ligand is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in media. Centrifuge the ligand-media mixture to remove any precipitate. 2. Try a different HaloTag ligand with lower nonspecific binding properties. 3. Use a viability stain to identify and exclude dead cells from analysis. |
| High background in extracellular space (for intracellular targets) | 1. Incomplete removal of unbound ligand from the coverslip or dish. 2. Use of a cell-impermeable ligand for an intracellular target. | 1. Aspirate the wash buffer completely between each wash step. 2. Ensure you are using a cell-permeable HaloTag ligand for labeling intracellular proteins. |
| Signal-to-noise ratio is low | 1. Low expression of the HaloTag fusion protein. 2. Suboptimal imaging settings (e.g., laser power, exposure time). 3. Photobleaching of the fluorophore. | 1. Verify the expression of your HaloTag fusion protein by Western blot or other methods. 2. Optimize microscope settings to maximize signal detection while minimizing background. 3. Use an anti-fade mounting medium for fixed cells and minimize light exposure for live cells. |
Experimental Protocols
Standard HaloTag Labeling Protocol for Live Cells
This protocol provides a general guideline for labeling HaloTag fusion proteins in live mammalian cells. Optimization may be required for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip to achieve 50-70% confluency on the day of labeling. Avoid very high cell densities, as this can increase background.
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Ligand Preparation: Prepare a stock solution of the HaloTag ligand in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 0.5 µM) in pre-warmed complete cell culture medium.
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Labeling: Remove the existing cell culture medium and replace it with the ligand-containing medium. Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
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Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium or PBS. For each wash, incubate for at least 5 minutes.
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Imaging: After the final wash, replace the medium with a suitable imaging medium (e.g., phenol red-free medium) and proceed with imaging.
Protocol for Using a "No-Wash" Fluorogenic HaloTag Ligand
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Cell Seeding: Seed cells as described in the standard protocol.
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Ligand Preparation: Prepare the "no-wash" ligand in complete cell culture medium at the recommended concentration.
-
Labeling and Imaging: Replace the cell culture medium with the ligand-containing medium. Incubate at 37°C and image directly without any wash steps. The fluorescence signal will develop as the ligand binds to the HaloTag protein.
Visual Guides
References
Technical Support Center: Preventing Non-Specific Binding of TMP Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethoprim (TMP) and its analogs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in various experimental assays.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: High Background Signal in Ligand Binding Assays
Q: I am observing a high background signal in my binding assay with a TMP ligand, which I suspect is due to non-specific binding. What steps can I take to troubleshoot this?
A: High background is a common indicator of non-specific binding. TMP, being a weak base (pKa ≈ 7.12) and moderately lipophilic (logP ≈ 1.01), can be prone to both electrostatic and hydrophobic non-specific interactions.[1] Here is a systematic approach to identify and mitigate the issue:
Step 1: Confirm Non-Specific Binding
First, it's crucial to confirm that the high background is indeed from non-specific interactions.
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Experimental Protocol: Run a control experiment where you measure the binding of your labeled TMP ligand in the presence of a high concentration (typically 100- to 1000-fold excess) of an unlabeled competitor.[2] The signal remaining in the presence of the competitor represents the non-specific binding. If this signal is a significant portion of your total binding, you need to optimize your assay conditions.
Step 2: Optimize Your Assay Buffer
The composition of your assay buffer is critical in controlling non-specific interactions.
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pH Adjustment: Since TMP is a weak base, its charge state is dependent on the pH of the buffer. At a pH below its pKa, it will be protonated and carry a positive charge, which can lead to electrostatic interactions with negatively charged surfaces.[3][4]
-
Recommendation: Empirically test a range of pH values around the physiological pH (e.g., 7.0, 7.4, 7.8). A pH where the TMP ligand is neutral may reduce charge-based NSB.
-
-
Ionic Strength: Increasing the salt concentration in your buffer can help to shield electrostatic interactions.
-
Recommendation: Titrate your buffer with NaCl, starting from the physiological concentration of ~150 mM and increasing in steps (e.g., 200 mM, 300 mM, 500 mM) to find the optimal concentration that reduces background without affecting specific binding.[5]
-
Step 3: Incorporate Blocking Agents and Detergents
Blocking agents and detergents are effective tools to minimize non-specific binding.
-
Protein Blockers: Bovine Serum Albumin (BSA) and casein are commonly used to block vacant sites on surfaces, preventing the TMP ligand from binding non-specifically.
-
Recommendation: Add BSA to your buffer at a concentration of 0.1% to 1% (w/v). The optimal concentration should be determined empirically.
-
-
Non-ionic Detergents: Detergents like Tween-20 can disrupt hydrophobic interactions.
-
Recommendation: Include a low concentration of Tween-20 (typically 0.01% to 0.05% v/v) in your assay and wash buffers.
-
The following table summarizes the recommended starting concentrations for common buffer additives to reduce non-specific binding:
| Additive | Recommended Starting Concentration | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites on surfaces. |
| Tween-20 | 0.01% - 0.05% (v/v) | Reduces hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 mM - 500 mM | Shields electrostatic interactions. |
Troubleshooting Workflow for High Background Signal
Caption: A stepwise workflow for troubleshooting high background signals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding for TMP ligands?
A1: The non-specific binding of TMP and its analogs is primarily driven by two types of molecular interactions:
-
Hydrophobic Interactions: The trimethoxybenzyl group of TMP is hydrophobic and can interact with non-polar surfaces of plastics (e.g., microplates, pipette tips) and other biomolecules.
-
Electrostatic Interactions: The pyrimidine ring of TMP contains amino groups that can be protonated at physiological pH, leading to a net positive charge. This can cause non-specific binding to negatively charged surfaces or macromolecules.
Factors Influencing Non-Specific Binding of TMP Ligands
Caption: Key factors contributing to the non-specific binding of TMP ligands.
Q2: How do I choose the right blocking agent for my assay?
A2: The choice of blocking agent depends on the nature of the non-specific binding and the assay format.
-
For hydrophobic interactions: A non-ionic detergent like Tween-20 is often effective.
-
For general surface blocking: A protein-based blocker like BSA is a good starting point. It is important to use a high-purity BSA to avoid introducing other proteins that could interfere with your assay.
-
For immunoassays: Casein or non-fat dry milk are also common choices.
It is always recommended to empirically test a few different blocking agents and concentrations to determine the most effective one for your specific system.
Q3: Can the concentration of my TMP ligand affect non-specific binding?
A3: Yes, higher concentrations of your TMP ligand can lead to increased non-specific binding. It is important to use the lowest concentration of your labeled ligand that still provides a robust specific signal. For competition assays, the concentration of the radioligand should ideally be at or below its dissociation constant (Kd).
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Small Molecule Binding with NSB Troubleshooting
This protocol provides a general framework for an SPR experiment designed to minimize non-specific binding of a TMP analog.
1. Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Target protein for immobilization
-
TMP analog (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Buffer additives: NaCl, BSA, Tween-20
2. Experimental Workflow:
Caption: A workflow for SPR experiments with a focus on troubleshooting NSB.
3. Detailed Steps:
-
Immobilize Target Protein: Follow the manufacturer's instructions to immobilize your target protein onto the sensor chip surface.
-
Initial NSB Test: Before performing the full binding assay, inject your TMP analog over a reference flow cell (without the immobilized target) to assess the level of non-specific binding.
-
Buffer Optimization: If significant NSB is observed, optimize the running buffer by systematically adding or increasing the concentration of BSA, Tween-20, and NaCl as described in the troubleshooting guide.
-
Binding Assay: Once NSB is minimized, perform the binding assay by injecting a series of concentrations of your TMP analog over both the target and reference flow cells.
-
Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response.
Protocol 2: Isothermal Titration Calorimetry (ITC) with NSB Considerations
1. Materials:
-
Isothermal titration calorimeter
-
Macromolecule (in the cell)
-
TMP ligand (in the syringe)
-
Dialysis buffer
2. Key Considerations for NSB in ITC:
-
Buffer Mismatch: Ensure that the buffer in the cell and the syringe are identical to avoid heats of dilution that can be mistaken for binding. Dialyze both the macromolecule and the ligand against the same buffer.
-
Control Experiments: Perform a control titration by injecting the TMP ligand into the buffer alone to measure the heat of dilution. This should be subtracted from the experimental data.
3. Experimental Procedure:
-
Prepare the macromolecule and TMP ligand in identical, extensively dialyzed buffer.
-
Load the macromolecule into the sample cell and the TMP ligand into the injection syringe.
-
Perform the titration experiment, injecting small aliquots of the ligand into the cell while measuring the heat change.
-
Analyze the data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol 3: Radioligand Binding Assay with a Hydrophobic Ligand
1. Materials:
-
Radiolabeled TMP ligand
-
Unlabeled competitor
-
Receptor source (e.g., cell membranes)
-
Binding buffer
-
Wash buffer
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Filter plates and vacuum manifold
-
Scintillation counter and fluid
2. Assay Procedure:
-
Plate Coating (Optional): To reduce NSB, pre-coat the filter plates with a blocking agent like BSA.
-
Binding Reaction: In a 96-well plate, combine the receptor preparation, radiolabeled TMP ligand, and either buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Add scintillation fluid to the wells and count the radioactivity to determine the amount of bound ligand.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.
References
Technical Support Center: NVOC-Caged Compound Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVOC-caged compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is an NVOC-caged compound?
An NVOC (6-nitroveratryloxycarbonyl) caged compound is a biologically active molecule that has been chemically modified with the NVOC group, rendering it temporarily inactive. This "cage" can be removed by photolysis, typically with UV light, to release the active molecule with high spatial and temporal precision. This technique allows for the controlled initiation of biological processes.
Q2: What is the mechanism of NVOC uncaging?
The uncaging of NVOC-protected compounds is a photochemical reaction. Upon absorption of UV light (typically around 350 nm), the NVOC group undergoes a conformational change, leading to the cleavage of the carbamate bond and the release of the active molecule, carbon dioxide, and a nitroso-veratraldehyde byproduct.
Q3: What are the key advantages of using NVOC-caged compounds?
The primary advantage is the ability to control the release of a bioactive molecule in a specific location and at a precise time. This allows for the study of rapid biological processes that are difficult to investigate using traditional methods of compound application.
Q4: What are the potential off-target effects of NVOC-caged compounds?
Some caged compounds, including certain NVOC-caged neurotransmitters, have been reported to exhibit off-target pharmacological activity. For instance, some caged glutamates can act as antagonists at GABA-A receptors.[1] It is crucial to perform control experiments to assess any potential off-target effects of the caged compound itself.
Q5: Are the photolysis by-products of NVOC uncaging toxic?
The photolysis of NVOC-caged compounds generates a nitroso-veratraldehyde by-product. While often considered biologically inert at the concentrations produced, it is essential to conduct control experiments to ensure that the by-products or the light exposure itself do not cause unintended biological effects.
Troubleshooting Guide
Low Uncaging Efficiency
Q: I am observing a weak or no biological response after photolysis. What could be the cause?
A: Low uncaging efficiency can stem from several factors:
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Inadequate Light Source: Ensure your light source provides sufficient power at the optimal wavelength for NVOC uncaging (around 350 nm). The light path should be properly aligned and focused on the sample.
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Incorrect Light Dosage: Both the intensity and duration of the light pulse are critical. Insufficient exposure will result in incomplete uncaging. Refer to the table below for recommended starting parameters.
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Suboptimal Compound Concentration: The concentration of the NVOC-caged compound may be too low. Increase the concentration within the recommended range for your specific compound and cell type.
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Compound Degradation: NVOC-caged compounds can be sensitive to light and temperature. Store them protected from light and at the recommended temperature to prevent degradation. Prepare fresh solutions for each experiment.
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Low Quantum Yield: The inherent quantum yield of the specific NVOC-caged compound might be low, meaning that a smaller fraction of the absorbed photons leads to uncaging. You may need to increase the light dosage or use a compound with a higher quantum yield if available.
Cellular Toxicity
Q: I am observing significant cell death or stress after my uncaging experiment. What are the possible reasons?
A: Cellular toxicity is a common concern and can be caused by:
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Phototoxicity: The UV light used for uncaging can be damaging to cells, especially at high intensities or with prolonged exposure.[2][3] Minimize the light exposure to the lowest effective dose.
-
Toxicity of the Caged Compound: The NVOC-caged compound itself might be toxic to your cells at the concentration used. Perform a dose-response experiment without photolysis to determine the toxicity threshold.
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Toxicity of the Uncaged Compound: The released bioactive molecule might be toxic at the concentration being generated. Ensure that the final concentration of the uncaged compound is within a physiologically relevant range.
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Toxicity of Photolysis By-products: As mentioned earlier, the nitroso-veratraldehyde by-product could have cytotoxic effects. Include a control where a mock solution (without the caged compound) is irradiated to assess the effect of the by-products and light alone.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for NVOC-caged compound experiments. These values should be used as a starting point and optimized for your specific experimental conditions.
Table 1: Typical Experimental Concentrations of NVOC-Caged Compounds
| Caged Compound | Cell Type | Typical Concentration Range | Reference(s) |
| NVOC-Glutamate | Neurons | 0.25 - 10 mM | [1][4] |
| NVOC-Calcium (DM-nitrophen) | Neurons | 1.5 - 5 mM | |
| General Use | Various | 1 µM - 1 mM |
Table 2: Recommended Light Dosage for NVOC Uncaging
| Light Source | Wavelength | Typical Intensity | Typical Duration | Reference(s) |
| UV Lamp (Xenon/Mercury Arc) | ~350-360 nm | - | 1 - 10 ms pulses | |
| Pulsed UV Laser | ~350-360 nm | >0.5 µJ/µm² | nanoseconds to milliseconds | |
| Two-Photon Laser | ~720 nm | 10 - 50 mW | 0.5 - 10 ms |
Table 3: Quantum Yields of Selected Caged Compounds
| Caged Compound | Caging Group | Quantum Yield (Φ) | Reference(s) |
| NPE-ATP | NPE | 0.65 | |
| MNI-Glutamate | MNI | 0.085 | |
| DM-nitrophen | DMNPE | 0.18 | |
| CDNI-GABA | CDNI | 0.6 |
Experimental Protocols
Protocol 1: Photolysis of NVOC-Caged Compounds in Cell Culture
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency.
-
Loading the Caged Compound:
-
For extracellular application, replace the culture medium with a physiological buffer (e.g., HEPES-buffered saline) containing the desired concentration of the NVOC-caged compound.
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For intracellular loading of membrane-permeant esters (AM-esters), incubate the cells in a buffer containing the AM-ester form of the caged compound. The optimal loading time and concentration need to be determined empirically. After loading, wash the cells to remove the extracellular compound.
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Photolysis/Uncaging:
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Mount the dish on a microscope equipped with a suitable UV light source.
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Locate the target cell(s) or region of interest.
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Deliver a precise pulse of UV light using a shutter or laser control system. The light intensity and duration should be optimized to achieve sufficient uncaging while minimizing phototoxicity.
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Data Acquisition: Immediately after photolysis, record the biological response using the appropriate technique (e.g., fluorescence imaging, electrophysiology).
Protocol 2: Cell Viability Assay Post-Uncaging
This protocol uses a standard MTT or Calcein-AM/Propidium Iodide (PI) assay to assess cell viability after a photolysis experiment.
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Experimental Setup: Prepare multiple wells of cells under the same conditions. Include the following control groups:
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Negative Control: Cells not exposed to the caged compound or UV light.
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Caged Compound Control: Cells incubated with the NVOC-caged compound but not exposed to UV light.
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Light Exposure Control: Cells exposed to the same UV light dose but without the caged compound.
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Experimental Group: Cells treated with the NVOC-caged compound and exposed to UV light.
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Perform Uncaging: Execute the photolysis protocol as described above for the experimental group and the light exposure control group.
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Incubation: Return the cells to the incubator for a period appropriate for the expected onset of cytotoxicity (e.g., 4-24 hours).
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Viability Assessment (MTT Assay):
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Add MTT solution to each well and incubate for 2-4 hours.
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Add solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (typically 570 nm).
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Viability Assessment (Calcein-AM/PI Assay):
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Add a solution containing both Calcein-AM and PI to each well.
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Incubate for 15-30 minutes.
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Image the cells using a fluorescence microscope with appropriate filter sets for green (live cells) and red (dead cells) fluorescence.
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Quantify the number of live and dead cells.
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Protocol 3: Fluorescence Microscopy of Uncaging Events
This protocol describes how to visualize the effects of uncaging using a fluorescent indicator.
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Indicator Loading: Load the cells with a fluorescent indicator that is sensitive to the uncaged molecule (e.g., a calcium indicator like Fluo-4 for caged calcium, or a pH indicator if a significant pH change is expected). Follow the manufacturer's protocol for loading.
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Caged Compound Loading: Load the NVOC-caged compound as described in Protocol 1.
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Imaging Setup:
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Place the dish on a fluorescence microscope equipped for live-cell imaging.
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Use a low laser power for imaging to minimize photobleaching and phototoxicity.
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Baseline Imaging: Acquire a series of images before uncaging to establish a stable baseline fluorescence.
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Uncaging and Imaging:
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Deliver the UV uncaging pulse.
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Simultaneously or immediately after the pulse, acquire a rapid time-series of fluorescence images to capture the dynamic changes in the indicator's fluorescence.
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Data Analysis: Analyze the image series to quantify the change in fluorescence intensity over time in the region of interest.
Mandatory Visualizations
Caption: Experimental workflow for NVOC-caged compound experiments.
Caption: Simplified signaling pathway initiated by NVOC uncaging.
Caption: Logical troubleshooting flow for common experimental issues.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in Photoactivation Studies
Welcome to the technical support center for photoactivation studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio (SNR) in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during photoactivation microscopy.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful data and lead to incorrect interpretations. This guide provides a systematic approach to identifying and resolving the root causes of poor SNR in your photoactivation experiments.
Problem: Weak or No Photoactivation Signal
A primary contributor to a poor SNR is a weak fluorescent signal from the photoactivated molecules.
| Potential Cause | Recommendation | Experimental Context |
| Suboptimal Laser Power | Perform a laser power titration to find the optimal intensity that maximizes activation without causing significant phototoxicity or photobleaching.[1][2][3] Start with a low power setting and gradually increase it while monitoring cell health and signal intensity.[2] | Confocal, TIRF, and other laser-based microscopy |
| Inefficient Photoactivatable Probe | Select a photoactivatable fluorescent protein (PA-FP) or dye with a high quantum yield and photoactivation efficiency.[4] Consider newer generation probes designed for improved brightness and photostability. | All photoactivation studies |
| Low Expression of PA-FP Fusion | If using a genetically encoded probe, verify the expression levels. Consider using a stronger promoter or optimizing transfection/transduction conditions. | Live-cell imaging with PA-FPs |
| Incorrect Wavelength | Ensure the activation and excitation wavelengths match the spectral properties of your chosen photoactivatable probe. | All photoactivation studies |
Problem: High Background Fluorescence
Excessive background fluorescence can mask the specific signal from your photoactivated molecules, leading to a reduced SNR.
| Potential Cause | Recommendation | Experimental Context |
| Autofluorescence | Use imaging media with reduced autofluorescence, such as FluoroBrite DMEM. Consider using longer wavelength dyes to minimize autofluorescence from cellular components like flavins and NAD(P)H. | Live-cell imaging |
| Unbound Fluorophores | After labeling with a photoactivatable dye, wash the sample 2-3 times with a buffered saline solution like PBS to remove unbound probes. | Studies using synthetic photoactivatable dyes |
| Contaminated Reagents or Media | Use high-purity reagents and check for fluorescent contaminants in your buffer and media components. | All photoactivation studies |
| Vessel-Induced Fluorescence | Use glass-bottom dishes or slides instead of plastic, as plastic can be highly fluorescent. | All microscopy studies |
Problem: Phototoxicity and Photobleaching
High-intensity light can damage cells (phototoxicity) and irreversibly destroy fluorophores (photobleaching), both of which degrade the signal.
| Potential Cause | Recommendation | Experimental Context |
| Excessive Light Exposure | Minimize the duration and intensity of both the activation and excitation light. Use the lowest possible laser power that still provides a detectable signal. | All fluorescence microscopy |
| Reactive Oxygen Species (ROS) | Upon illumination, photoactive molecules can generate ROS, which are toxic to cells. Consider using ROS scavengers in your imaging media. | Live-cell imaging |
| Inappropriate Illumination Strategy | Use pulsed illumination or spinning disk confocal microscopy to reduce peak intensity and allow cells to recover between exposures. | Live-cell imaging |
| Fluorophore Instability | Choose photostable fluorophores. Some newer probes are engineered to be more resistant to photobleaching. | Long-term time-lapse imaging |
Frequently Asked Questions (FAQs)
Q1: My fluorescent signal is strong at first but fades rapidly. What is happening?
A1: This is likely due to photobleaching, a process where the fluorophore is photochemically destroyed by the excitation light. To mitigate this, you can:
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Reduce the excitation laser power and exposure time.
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Use an anti-fade mounting medium for fixed samples.
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Select a more photostable photoactivatable probe.
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Utilize a more sensitive detector to decrease the required exposure.
Q2: I don't see any signal from my photoactivatable fluorescent protein fusion. What could be wrong?
A2: A lack of signal from a PA-FP can stem from several issues:
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Low Expression Levels: The promoter driving the expression of your fusion protein may be too weak. Confirm expression using a more sensitive technique like western blotting.
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Incorrect Folding or Maturation: The fusion of your protein of interest to the PA-FP might interfere with the proper folding of the fluorophore. Consider altering the linker sequence between the two proteins.
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Failed Photoactivation: Double-check that you are using the correct wavelength and sufficient power for photoactivation of your specific PA-FP.
Q3: How can I be sure that my imaging conditions are not affecting cell health?
A3: It is crucial to run control experiments to assess phototoxicity.
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Image a control group of unlabeled cells under the same illumination conditions and monitor for any morphological changes, signs of stress, or altered cell division rates.
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Use viability stains to quantify cell health post-imaging.
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Remember that subtle phototoxic effects can occur without obvious morphological changes, so it's important to monitor functional readouts if possible.
Q4: What is the difference between photoactivation, photoconversion, and photoswitching?
A4: These terms describe different light-induced changes in fluorescent proteins:
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Photoactivation: A protein transitions from a non-fluorescent (dark) state to a fluorescent state upon illumination with a specific wavelength of light.
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Photoconversion: A protein changes its fluorescence from one color to another (e.g., green to red) when exposed to a specific wavelength of light.
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Photoswitching: A protein can be reversibly switched between a fluorescent and a non-fluorescent state by different wavelengths of light.
Experimental Protocols
Protocol 1: Optimizing Laser Power for Photoactivation
This protocol outlines a method to determine the optimal laser power for photoactivation that maximizes signal while minimizing phototoxicity.
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Prepare a Test Sample: Use a sample with a representative expression level of your photoactivatable probe.
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Initial Setup: Begin with a low laser power setting for photoactivation (e.g., 1-5% of maximum).
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Pre-activation Image: Acquire an image of the region of interest using the excitation wavelength for the activated form of the probe to establish a baseline.
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Photoactivation: Apply the photoactivation laser to a defined region of interest for a short duration.
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Post-activation Image: Immediately acquire an image using the excitation wavelength for the activated form.
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Analysis: Measure the mean fluorescence intensity in the photoactivated region and a non-activated background region. Calculate the signal-to-background ratio.
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Iteration: Gradually increase the laser power in small increments (e.g., 5% steps) and repeat steps 3-6.
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Determine Optimum: Plot the signal-to-background ratio as a function of laser power. The optimal power is typically the lowest power that provides a robust and reproducible signal without causing visible signs of phototoxicity (e.g., cell blebbing, fragmentation). Monitor cell health throughout the experiment.
Visual Guides
Caption: A typical experimental workflow for a photoactivation study.
Caption: A logical workflow for troubleshooting low SNR in photoactivation.
Caption: A simplified signaling pathway initiated by photoactivation.
References
Technical Support Center: Optimizing NVOC-caged TMP-Halo Concentration for Cell Culture
Welcome to the technical support center for NVOC-caged TMP-Halo. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this photoactivatable protein dimerization inducer in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is NVOC-caged TMP-Halo and how does it work?
A1: NVOC-caged TMP-Halo is a cell-permeable, photoactivatable chemical inducer of dimerization (CID). The nitroveratryloxycarbonyl (NVOC) group "cages" the trimethoprim (TMP) moiety, rendering it inactive. Upon illumination with UV or near-UV light (typically 405 nm), the NVOC cage is cleaved, releasing the active TMP-Halo ligand. This active ligand then rapidly and reversibly induces the dimerization of two target proteins that are fused to HaloTag and E. coli dihydrofolate reductase (eDHFR), respectively. This allows for precise spatial and temporal control over protein localization and function within living cells.
Q2: What is the recommended starting concentration for NVOC-caged TMP-Halo?
A2: A common starting concentration for NVOC-caged TMP-Halo in cell culture is 20 µM.[1] However, the optimal concentration is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response experiment to identify the lowest effective concentration that induces the desired dimerization effect without causing cytotoxicity.
Q3: How long should I incubate my cells with NVOC-caged TMP-Halo before photoactivation?
A3: Incubation times can vary, but a range of 15 to 60 minutes is a good starting point for optimization in cell lines like HeLa.[1] One study has noted that the caged version, referred to as TNH (TMP-NVOC-Halo), diffuses into cells in approximately 5 minutes, which is faster than its uncaged counterpart.[2] Shorter incubation times are generally preferable to minimize potential off-target effects.
Q4: What are the optimal light parameters for uncaging NVOC?
A4: The NVOC group is typically cleaved using light in the UV to near-UV range. A 405 nm light source is commonly used.[3][4] The light dose required for efficient uncaging should be optimized to be sufficient for activation while minimizing phototoxicity. It is crucial to perform control experiments with light exposure alone to assess any potential phototoxic effects on your specific cell type.
Q5: Is the dimerization induced by NVOC-caged TMP-Halo reversible?
A5: Yes, the dimerization between the TMP moiety and eDHFR is non-covalent and can be reversed. This can be achieved by adding an excess of free TMP to the cell culture medium, which will compete with the TMP-Halo ligand for binding to eDHFR and lead to the dissociation of the protein dimers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no dimerization upon photoactivation | Insufficient concentration of NVOC-caged TMP-Halo: The concentration may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment, titrating the concentration of NVOC-caged TMP-Halo to find the optimal working concentration. |
| Incomplete uncaging: The light dose (intensity x duration) may be insufficient to cleave the NVOC cage effectively. | Increase the light intensity or the duration of exposure. Calibrate your light source to ensure accurate and consistent light delivery. | |
| Degraded NVOC-caged TMP-Halo: The compound may have degraded due to improper storage or handling. | Store the compound protected from light at the recommended temperature. Prepare fresh solutions for each experiment. | |
| High cell death or signs of cytotoxicity | Phototoxicity from the uncaging light: Exposure to 405 nm light can induce oxidative stress and cell death, especially at high doses. | - Reduce the light intensity and/or exposure time to the minimum required for efficient uncaging.- Use the longest possible wavelength that can still efficiently cleave the NVOC cage.- Include a "light-only" control (cells exposed to the same light dose without the caged compound) to assess the level of phototoxicity. |
| Cytotoxicity of the NVOC-caged TMP-Halo compound: Although generally designed to be inert, the caged compound itself might exhibit some toxicity at high concentrations. | Determine the cytotoxicity of the compound in the dark by performing a dose-response experiment and assessing cell viability using assays like MTT or Trypan Blue exclusion. Use the lowest effective concentration. | |
| Toxicity of photolysis byproducts: The cleavage of the NVOC group generates byproducts that could potentially be toxic to cells. | Minimize the concentration of the caged compound and the light exposure to reduce the generation of byproducts. Ensure adequate washing of cells after incubation with the caged compound. | |
| Dimerization observed in the dark (leaky system) | Spontaneous hydrolysis of the caged compound: The NVOC cage may not be completely stable in the cell culture medium over long incubation times. | Minimize the incubation time before photoactivation. Perform a time-course experiment to determine the stability of the caged compound in your specific medium. |
| Presence of uncaged compound in the stock solution: The stock solution may contain a small amount of the active, uncaged TMP-Halo. | Ensure the purity of your NVOC-caged TMP-Halo stock. If possible, perform quality control to check for the presence of the uncaged form. | |
| Irreversible dimerization | Inefficient competition by free TMP: The concentration of free TMP used for reversal may be too low. | Increase the concentration of free TMP to more effectively compete with the dimerizer. Optimize the incubation time with free TMP. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Cell Type Example | Reference(s) |
| Working Concentration | 1 - 50 µM (start with 20 µM and optimize) | HeLa | |
| Incubation Time | 5 - 60 minutes | HeLa | |
| Uncaging Wavelength | ~405 nm | General | |
| Light Dose for Uncaging | Variable; requires optimization. Start with low doses and increase as needed. | General | |
| Reversal Agent Concentration | Excess free TMP (e.g., 100 µM) | General |
Experimental Protocols
Protocol 1: Optimization of NVOC-caged TMP-Halo Concentration
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment. Cell confluency can affect transfection efficiency and subsequent dimerization.
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Transfection (if applicable): Transfect cells with plasmids encoding the HaloTag and eDHFR fusion proteins according to your standard protocol.
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Preparation of NVOC-caged TMP-Halo: Prepare a stock solution of NVOC-caged TMP-Halo in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in cell culture medium to a range of desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
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Incubation: Replace the cell culture medium with the medium containing the different concentrations of NVOC-caged TMP-Halo. Incubate the cells for a fixed period (e.g., 30 minutes) at 37°C in the dark.
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Photoactivation: Expose the cells to a 405 nm light source for a predetermined duration. Ensure consistent light delivery across all conditions.
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Analysis: Immediately after photoactivation, and at various time points post-activation, assess the extent of protein dimerization using an appropriate method (e.g., fluorescence microscopy to observe protein relocalization, co-immunoprecipitation).
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Cell Viability Assessment: In a parallel experiment, assess cell viability at each concentration of NVOC-caged TMP-Halo (with and without light exposure) using a standard cytotoxicity assay (e.g., MTT, Trypan Blue).
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Determination of Optimal Concentration: The optimal concentration will be the lowest concentration that gives a robust dimerization signal with minimal cytotoxicity.
Visualizations
Caption: Workflow for optimizing NVOC-caged TMP-Halo concentration.
Caption: Mechanism of NVOC-caged TMP-Halo induced protein dimerization.
References
- 1. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming | PLOS One [journals.plos.org]
- 2. Chemical Dimerization-Induced Protein Condensates on Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable and Photoswitchable Chemically Induced Dimerization for Chemo‐optogenetic Control of Protein and Organelle Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidirectional Activity Control of Cellular Processes by a Versatile Chemo‐optogenetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting HaloTag expression and labeling efficiency
Welcome to the HaloTag® Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for successful protein expression and labeling.
Frequently Asked Questions (FAQs)
Expression Issues
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Labeling & Staining Issues
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My HaloTag® fusion protein expression is low or undetectable. What should I do?
Low or undetectable expression of your HaloTag® fusion protein can be due to several factors, ranging from the expression vector to the health of your cells. Here are some troubleshooting steps to identify and resolve the issue:
Possible Causes and Solutions:
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Verify the Construct Sequence: Ensure that the HaloTag® fusion protein construct has the correct reading frame. This can be confirmed by sequencing the plasmid DNA.
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Optimize Expression System:
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Promoter Choice: The promoter driving the expression of your fusion protein might be weak or inappropriate for your chosen cell line. Consider switching to a stronger promoter.
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Codon Optimization: If you are expressing a protein from a different species, codon optimization for your expression system (e.g., mammalian cells, E. coli) can significantly improve expression levels.
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Check for Protein Insolubility: In bacterial expression systems, high-level expression can lead to the formation of insoluble inclusion bodies. The HaloTag itself can enhance the solubility of some fusion partners[1]. To check for this, analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE and Western blot. If the protein is in the insoluble fraction, try optimizing expression conditions such as lowering the induction temperature or using a different E. coli strain.
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Assess Cell Health: Ensure that your cells are healthy and not overgrown or stressed, as this can negatively impact protein expression.
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Western Blot Analysis: Use a validated Anti-HaloTag® antibody to confirm the presence and size of the fusion protein in your cell lysates. This is a more direct way to assess expression than relying solely on fluorescence imaging.
Is it possible that my HaloTag® fusion protein is being degraded?
Yes, protein degradation is a common issue that can lead to low yields of your HaloTag® fusion protein. The HaloTag system itself has been utilized in developing technologies for targeted protein degradation, such as HaloPROTACs, which highlights the potential for the tag to be recognized by cellular degradation machinery under certain contexts[2][3][4].
Troubleshooting Protein Degradation:
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Use Protease Inhibitors: When preparing cell lysates, always include a protease inhibitor cocktail to prevent degradation by endogenous proteases. Note that some protease inhibitor cocktails contain AEBSF, which can inhibit the interaction between HaloTag proteins and the HaloLink resin[5]. If you are performing pull-downs, consider using a cocktail without this inhibitor.
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Perform Lysis at Low Temperatures: Conduct all cell lysis and subsequent protein handling steps at 4°C to minimize protease activity.
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Hydrophobic Tagging-Induced Degradation: Appending a hydrophobic moiety to the surface of the HaloTag protein can mimic a partially denatured state, leading to proteasomal degradation. While this is the principle behind specific degradation technologies, unintended hydrophobic exposure of your fusion protein could also lead to instability.
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Western Blot Analysis: Run a Western blot on your cell lysate and look for lower molecular weight bands that react with an anti-HaloTag® antibody. These could be degradation products.
I am observing weak or no fluorescent signal after labeling my cells. What are the possible causes?
A weak or absent fluorescent signal can be frustrating. This issue can stem from problems with protein expression, the labeling protocol, or the imaging setup.
Troubleshooting Weak or No Signal:
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Confirm Protein Expression: First, confirm that your HaloTag® fusion protein is being expressed using a Western blot with an anti-HaloTag® antibody. If there is no expression, refer to the --INVALID-LINK--.
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Optimize Labeling Conditions:
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Ligand Concentration: The optimal ligand concentration can vary between cell types and expression levels. It is recommended to perform a titration to find the ideal concentration. See the table below for generally recommended starting concentrations.
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Incubation Time: While labeling can be rapid (as short as 15 minutes), increasing the incubation time may improve the signal.
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Temperature: Perform labeling at 37°C for live-cell imaging to ensure optimal enzyme activity.
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Check Ligand Integrity:
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Storage: HaloTag® ligands should be stored desiccated and protected from light at -20°C.
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Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the ligand stock solution. It is best to aliquot the dissolved ligand into single-use volumes.
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Fresh Dilutions: Prepare fresh dilutions of the HaloTag® ligand in pre-warmed medium immediately before use.
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Imaging Setup:
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Correct Filter Sets: Ensure you are using the appropriate filter sets for the specific fluorophore on your HaloTag® ligand.
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Instrument Settings: Adjust the settings on your microscope, such as laser power and detector gain, to optimize signal detection.
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Table 1: Recommended Starting Concentrations for HaloTag® Ligands
| Ligand Type | Application | Recommended Starting Concentration |
| Fluorescent Ligands | Live Cell Imaging | 0.1 - 5 µM |
| Fluorescent Ligands | Fixed Cell Staining | 0.5 µM |
| Biotin Ligand | In-solution Labeling | 5 µM |
How can I reduce high background fluorescence in my imaging experiments?
High background fluorescence can obscure the specific signal from your labeled HaloTag® fusion protein, reducing the quality of your images.
Strategies to Reduce High Background:
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Decrease Ligand Concentration: Using a lower concentration of the HaloTag® ligand is often the most effective way to reduce background.
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Increase Wash Steps: After labeling, perform several washes with fresh, pre-warmed culture medium to remove any unbound ligand. Increasing the duration of the washes can also be beneficial.
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Use Phenol Red-Free Medium: For imaging, use a culture medium that does not contain phenol red, as it can contribute to background fluorescence.
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Optimize Imaging Parameters: Adjust microscope settings, such as the pinhole size on a confocal microscope, to help reject out-of-focus light and reduce background.
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Consider "No-Wash" Ligands: Some newer HaloTag® ligands are fluorogenic, meaning they have low fluorescence until they bind to the HaloTag® protein, which can significantly reduce background without the need for extensive washing.
I am seeing non-specific labeling in my negative control cells. What could be the reason?
Non-specific binding of the HaloTag® ligand to cellular components can result in a fluorescent signal in cells that do not express the HaloTag® protein.
Troubleshooting Non-Specific Labeling:
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Reduce Ligand Concentration: As with high background, reducing the concentration of the ligand can minimize non-specific interactions.
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Optimize Washing: Thorough washing after the labeling step is crucial to remove any non-covalently bound ligand.
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Choice of Ligand and Tag: The degree of non-specific binding can be dependent on the specific HaloTag® protein variant and the ligand being used. Some combinations may be more prone to non-specific interactions than others.
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Cell Type Dependence: The extent of non-specific labeling can vary between different cell types.
Experimental Protocols
Protocol 1: Live-Cell Labeling with HaloTag® Fluorescent Ligands
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Cell Seeding: Seed cells expressing the HaloTag® fusion protein on a glass-bottom dish or chamber slide suitable for imaging. Allow cells to adhere and reach the desired confluency.
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Prepare Staining Solution: Prepare a fresh dilution of the HaloTag® ligand in pre-warmed (37°C) complete culture medium. The final concentration will need to be optimized, but a starting point of 0.1-5 µM is recommended.
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Cell Labeling: Remove the existing culture medium from the cells and replace it with the staining solution.
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Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
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Washing: Remove the staining solution and wash the cells three times with pre-warmed complete culture medium. An optional step is to incubate the cells in fresh medium for 30 minutes to allow for the diffusion of any unbound ligand out of the cells.
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Imaging: Image the cells in a suitable imaging medium (e.g., phenol red-free medium) on a microscope equipped with the appropriate filter sets.
Protocol 2: Fixed-Cell Labeling with HaloTag® Fluorescent Ligands
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Cell Seeding and Expression: Grow cells expressing the HaloTag® fusion protein on coverslips.
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Fixation: Wash the cells twice with PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
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Permeabilization (Optional): If your protein of interest is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes at room temperature.
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Washing: Wash the cells three times with PBS.
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Blocking (Optional): If you are performing subsequent antibody staining, block with a suitable blocking buffer for 30 minutes.
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Labeling: Dilute the HaloTag® ligand to a final concentration of approximately 0.5 µM in PBS. Incubate the cells with the labeling solution for 60 minutes at room temperature.
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Washing: Wash the cells three times with PBS.
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Mounting and Imaging: Mount the coverslips onto microscope slides and image.
Protocol 3: Western Blotting for HaloTag® Fusion Proteins
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Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing a protease inhibitor cocktail. Keep samples on ice.
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Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Mix the desired amount of protein lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.
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SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against the HaloTag® protein (or your protein of interest) overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflow for HaloTag® technology.
Caption: Troubleshooting weak or no fluorescent signal.
References
- 1. HaloTag is an effective expression and solubilisation fusion partner for a range of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halo target protein degradation Development - Profacgen [profacgen.com]
- 5. Reddit - The heart of the internet [reddit.com]
dealing with incomplete photo-cleavage of the NVOC group
Welcome to the technical support center for photoremovable protecting groups. This guide provides detailed troubleshooting advice and protocols for researchers encountering issues with the photo-cleavage of the 6-nitroveratryloxycarbonyl (NVOC) protecting group.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems encountered during the photo-deprotection of NVOC-caged compounds.
Q1: My NVOC photo-cleavage reaction is very slow or incomplete. What are the common causes?
A1: Incomplete cleavage is the most frequent issue and can typically be attributed to several factors related to your experimental setup and reagents. The primary areas to investigate are your light source, the reaction solvent, and the presence of interfering substances.
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Light Source Issues:
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Incorrect Wavelength: The NVOC group has an absorption maximum around 350-365 nm. Ensure your lamp's emission spectrum strongly overlaps with this range.
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Insufficient Light Intensity/Dose: The total energy delivered to the sample may be too low. The reaction's progress is dependent on the total number of photons absorbed by the NVOC-caged molecule.
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Lamp Age: The output of UV lamps, especially mercury arc lamps, can decrease significantly over time.
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Reaction Conditions:
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Solvent Issues: The choice of solvent can influence the reaction's quantum yield. While the reaction proceeds in many common organic solvents (Methanol, Acetonitrile, DMF, etc.) and aqueous buffers, efficiency can vary.
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Dissolved Oxygen: Oxygen can quench the excited triplet state of the nitrobenzyl chromophore, which can lower the overall quantum yield of the cleavage reaction.
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High Concentration (Inner Filter Effect): If your sample concentration is too high, the molecules at the surface of the reaction vessel will absorb most of the incident light, preventing photons from reaching molecules deeper in the solution. This is known as the inner filter effect.
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Interfering Byproducts:
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Byproduct Light Absorption: The primary byproduct of the cleavage is 3,4-dimethoxy-2-nitrosobenzaldehyde. This compound also absorbs UV light in a similar region to the NVOC group and can begin to compete for photons, slowing the reaction as it accumulates.
-
Q2: How can I optimize my reaction to increase the cleavage yield and rate?
A2: To improve your results, systematically address the potential issues outlined in Q1.
-
Optimize the Light Source:
-
Verify Wavelength: Use a lamp that emits strongly at or near 365 nm. Medium-pressure mercury lamps or 365 nm LEDs are excellent choices.
-
Increase Irradiation Time: This is often the simplest solution. Double the irradiation time and analyze the result. Continue to increase the time until the reaction plateaus.
-
Increase Light Intensity: If possible, increase the power setting on your lamp. Alternatively, move the sample closer to the light source to increase the photon flux.
-
-
Optimize Reaction Conditions:
-
Degas Your Solvent: Before irradiation, bubble an inert gas like argon or nitrogen through your reaction solution for 15-30 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the reaction if practical.
-
Adjust Concentration: A typical starting concentration is between 1-10 mM. If you suspect an inner filter effect, dilute your sample 5- to 10-fold and re-run the experiment, adjusting the irradiation time as needed.
-
Ensure Proper Mixing: Continuously stir the solution during irradiation to ensure all molecules are evenly exposed to the light.
-
-
Address Side Reactions:
-
Consider an Aldehyde Scavenger: In non-aqueous solvents, the liberated amine can sometimes react with the nitrosobenzaldehyde byproduct.[1] If you suspect this is an issue, adding a mild acid or an aldehyde scavenger like semicarbazide hydrochloride can improve yields, although this can complicate purification.
-
Use Aqueous Solutions: The condensation side reaction between the liberated amine and the aldehyde byproduct is often not observed in aqueous solutions.[1] If your compound is soluble, performing the photolysis in a buffered aqueous solution can be a very effective strategy.
-
Q3: I'm observing the formation of side products that are complicating my purification. What are they and how can I minimize them?
A3: The main byproduct is 3,4-dimethoxy-2-nitrosobenzaldehyde . This molecule is formed after the NVOC group rearranges and cleaves. As mentioned, this byproduct can react with your deprotected amine in organic solvents.[1] To minimize this, switching to an aqueous buffer system is a highly effective solution.[1] If the reaction must be run in an organic solvent, purification via standard techniques like flash chromatography or preparative HPLC is typically required to separate your product from this byproduct.
Q4: How can I monitor the progress of my photo-cleavage reaction?
A4: The most reliable method for monitoring the reaction is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . By taking small aliquots at different time points, you can quantify the disappearance of your NVOC-protected starting material and the appearance of your deprotected product. UV-Vis spectroscopy can also be used to monitor the decrease in absorbance around 350 nm, but this is less precise as the byproduct also absorbs in this region.[2]
Quantitative Data Summary
The efficiency of NVOC photo-cleavage is highly dependent on the specific experimental setup. The following table provides example parameters from published studies to serve as a starting point for optimization.
| Substrate Type | Light Source | Power/Intensity | Wavelength | Irradiation Time | Cleavage Efficiency | Solvent | Reference |
| NVOC-DOPE (lipid) | Mercury (Hg) Lamp | 500 W | > 300 nm | 4 min | ~100% | Aqueous Liposomes (pH 7.4) | |
| NVOC-DOPE (lipid) | Xenon (Xe) Lamp | 150 W | > 300 nm | 20 min | ~90% | Aqueous Liposomes (pH 7.4) | |
| NVOC-Caged Linker | LED Lamp | 50% Intensity | 365 nm | 60 min | ~95% | Methanol/Buffer | |
| NVOC-U-PTEOS (silane) | UV Lamp | Not Specified | 365 nm | 120 min | Substantial | Methanol |
Key Experimental Protocols
Protocol 1: General Procedure for NVOC Photo-cleavage
This protocol provides a general workflow for the photo-deprotection of an NVOC-caged compound in solution.
-
Sample Preparation:
-
Dissolve the NVOC-protected compound in a suitable UV-transparent solvent (e.g., methanol, acetonitrile, or an aqueous buffer) to a concentration of 1-10 mM.
-
Transfer the solution to a reaction vessel made of quartz or borosilicate glass (note: standard polystyrene or other plastic vessels may block UV light).
-
Place a small magnetic stir bar in the vessel.
-
-
Degassing (Recommended):
-
Seal the vessel with a septum and purge the solution by gently bubbling dry argon or nitrogen gas through it for 15-30 minutes to remove dissolved oxygen.
-
-
Irradiation:
-
Place the reaction vessel on a magnetic stir plate and begin stirring.
-
Position the vessel at a fixed, reproducible distance from your UV light source (e.g., a medium-pressure mercury lamp or a 365 nm LED photoreactor).
-
If using a broad-spectrum lamp, utilize a filter (e.g., a Pyrex or specific band-pass filter) to remove wavelengths below 320 nm to minimize potential photodamage to the substrate.
-
Turn on the light source to begin the reaction.
-
-
Reaction Monitoring:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), pause the irradiation and carefully withdraw a small aliquot (e.g., 10 µL) for analysis by HPLC (see Protocol 2).
-
-
Work-up:
-
Once the reaction has reached completion (as determined by HPLC monitoring), turn off the light source.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
Purify the crude product using standard methods such as flash column chromatography or preparative HPLC to isolate the deprotected compound from the nitroso-aldehyde byproduct and any remaining starting material.
-
Protocol 2: Monitoring Cleavage by Reverse-Phase HPLC
This protocol describes a general method to track the progress of the photocleavage reaction. The exact gradient may need to be optimized for your specific compound.
-
Instrumentation:
-
An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
Column Temperature: 30-40 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at two wavelengths: ~350 nm (for the NVOC-caged starting material) and a wavelength appropriate for your product (e.g., 220 nm for peptides or another wavelength where your product absorbs).
-
-
Procedure:
-
Sample Preparation: Dilute the aliquot from the photoreaction (Protocol 1) in Mobile Phase A to an appropriate concentration for HPLC analysis.
-
Injection: Inject 5-20 µL of the diluted sample.
-
Elution Gradient: Run a linear gradient. A typical starting point is:
-
| Time (minutes) | % Mobile Phase A (Water + 0.1% Acid) | % Mobile Phase B (Acetonitrile + 0.1% Acid) |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Visualizations
The following diagrams illustrate the key chemical pathway and a logical workflow for troubleshooting common issues.
Caption: Chemical reaction pathway for the photo-cleavage of an NVOC protecting group.
Caption: Troubleshooting workflow for incomplete photo-cleavage of the NVOC group.
References
Technical Support Center: Strategies to Improve Temporal Resolution of Uncaging
Welcome to our technical support center for uncaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the temporal resolution of your uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is temporal resolution in the context of uncaging experiments?
In uncaging experiments, temporal resolution refers to the precision with which a biologically active molecule is released from its "caged" precursor in time. High temporal resolution means that the release of the active molecule is rapid and occurs within a very short and well-defined time window following the light stimulus. This is crucial for studying fast biological processes, such as synaptic transmission or intracellular signaling cascades.[1][2]
Q2: What are the key factors that limit the temporal resolution of uncaging?
Several factors can limit the temporal resolution of your uncaging experiments:
-
Photocage Release Kinetics: The intrinsic rate at which the caged compound releases the active molecule upon photolysis is a primary determinant. Different photocages have different release rates.[3]
-
Laser Pulse Duration and Power: The duration and power of the light pulse used for uncaging directly impact the speed of photorelease. Shorter, more powerful pulses can lead to faster uncaging, but also increase the risk of photodamage.
-
Diffusion of the Uncaged Molecule: The time it takes for the released molecule to diffuse from the point of uncaging to its target receptor or enzyme can introduce a delay.
-
Optical Setup: The efficiency of light delivery to the sample, including the numerical aperture (NA) of the objective and the alignment of the light path, can affect the speed and precision of uncaging.
Q3: How can I choose the right photocage for high temporal resolution?
Selecting a photocage with fast release kinetics is critical. Look for photocages with a high quantum yield (Φ), which represents the efficiency of converting absorbed photons into photorelease, and a fast rate of photolysis. For example, MNI-caged glutamate has a rapid photo release with a half-time of about 200 nanoseconds.[3] DNI-caged glutamate is reported to release glutamate more rapidly than MNI-glutamate under two-photon irradiation.[4]
Q4: What is two-photon uncaging, and how does it improve temporal resolution?
Two-photon uncaging is a technique that uses a focused, high-intensity pulsed infrared laser to excite the photocage. Because two-photon excitation is confined to a tiny focal volume, it offers superior spatial and temporal resolution compared to one-photon uncaging. This precise localization minimizes the uncaging of molecules outside the target area, leading to a more rapid and localized concentration jump of the active molecule.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or incomplete uncaging | Inadequate Laser Power: Insufficient laser power at the sample plane. | Increase laser power gradually. Be mindful of potential photodamage. |
| Suboptimal Wavelength: The laser wavelength is not optimal for the chosen photocage. | Consult the photocage specifications for the optimal excitation wavelength. For two-photon uncaging, this is typically around twice the one-photon absorption maximum. | |
| Slow Photocage Kinetics: The intrinsic release rate of the photocage is too slow for the biological process under investigation. | Switch to a photocage with faster release kinetics (see Quantitative Data table below). | |
| Poor Laser Focus: The laser is not properly focused on the target area. | Realign and focus the laser beam to ensure a tight focal spot at the desired location. | |
| High variability in response time | Laser Power Fluctuations: Instability in the laser output power. | Use a power meter to check for laser stability. Allow the laser to warm up sufficiently before starting the experiment. |
| Sample Movement: The sample is drifting during the experiment. | Ensure the sample is securely mounted. Use a stable perfusion system if applicable. | |
| Inconsistent Uncaging Location: The position of the uncaging spot varies between trials. | Use a high-precision galvanometric scanner or acousto-optic deflectors (AODs) for accurate and repeatable positioning of the uncaging beam. | |
| Photodamage to the sample | Excessive Laser Power: The laser power is too high, causing cellular damage. | Use the minimum laser power necessary for effective uncaging. Reduce the laser pulse duration. |
| Prolonged Light Exposure: The sample is exposed to the uncaging light for too long. | Use short laser pulses. For repeated uncaging at the same location, allow for a recovery period between stimulations. | |
| UV Light Toxicity (One-Photon Uncaging): UV light used in one-photon uncaging can be phototoxic. | Consider switching to two-photon uncaging, which uses less phototoxic infrared light. | |
| Low signal-to-noise ratio of the biological response | Insufficient Uncaging: Not enough of the active molecule is being released to elicit a robust response. | Increase the concentration of the caged compound (be aware of potential pharmacological side effects of the caged compound itself). Increase the laser power or pulse duration slightly. |
| Receptor Desensitization: Repeated uncaging at the same location can lead to receptor desensitization. | Vary the location of uncaging or allow for longer recovery times between stimulations. | |
| Suboptimal Recording Conditions: The method used to record the biological response is not sensitive enough. | Optimize your recording technique (e.g., patch-clamp, fluorescence imaging) to improve signal detection. |
Quantitative Data
The choice of photocage is a critical determinant of the temporal resolution of an uncaging experiment. The following table summarizes the photolytic properties of several commonly used caged compounds. A higher quantum yield and a faster release rate contribute to better temporal resolution.
| Caged Compound | Active Molecule | One-Photon Quantum Yield (Φ) | Two-Photon Cross-Section (δu) [GM] | Release Half-Time (t1/2) | Excitation Wavelength (nm) |
| MNI-caged-glutamate | L-Glutamate | 0.065 - 0.085 | 0.06 at 730 nm | ~200 ns | 300 - 380 (1P); ~720 (2P) |
| DNI-caged-glutamate | L-Glutamate | ~0.5 | ~5-6 times more effective than MNI-Glu (qualitative) | Faster than MNI-Glu | ~360 (1P); ~720 (2P) |
| CDNI-caged-GABA | GABA | ~0.6 | - | - | ~720 (2P) |
| DEAC450-caged-glutamate | L-Glutamate | 0.39 | - | - | ~450 (1P); ~900 (2P) |
Note: The two-photon cross-section is a measure of the efficiency of two-photon absorption. Higher values indicate greater efficiency. GM stands for Goeppert-Mayer units.
Experimental Protocols
Protocol 1: Optimizing Laser Parameters for Fast Two-Photon Uncaging
This protocol provides a general framework for optimizing laser parameters to achieve high temporal resolution in two-photon uncaging experiments.
Objective: To determine the minimal laser power and pulse duration required for reliable and rapid uncaging while minimizing photodamage.
Materials:
-
Two-photon microscope with a femtosecond pulsed infrared laser.
-
Pockels cell or other fast intensity modulator.
-
Caged compound of interest (e.g., MNI-caged-glutamate).
-
Biological sample (e.g., brain slice, cultured neurons).
-
Recording setup to measure the biological response (e.g., patch-clamp amplifier, fluorescence camera).
Procedure:
-
Sample Preparation: Prepare your biological sample and perfuse with a solution containing the caged compound at a working concentration (e.g., 1-5 mM for MNI-glutamate).
-
Initial Laser Settings:
-
Set the laser to the optimal two-photon excitation wavelength for your caged compound (e.g., ~720 nm for MNI-glutamate).
-
Start with a short pulse duration (e.g., 0.5-1 ms).
-
Begin with a low laser power and gradually increase it.
-
-
Determine Uncaging Threshold:
-
Position the uncaging spot at the desired location (e.g., near a dendritic spine).
-
Deliver single laser pulses while monitoring the biological response.
-
Gradually increase the laser power until you observe a consistent and reliable response. This is your threshold power.
-
-
Optimize for Speed:
-
Once the threshold power is determined, try to shorten the pulse duration while maintaining a reliable response. You may need to slightly increase the power to compensate for the shorter duration.
-
The goal is to find the shortest possible pulse duration that still elicits a robust response.
-
-
Assess Temporal Precision:
-
Measure the latency between the laser pulse and the onset of the biological response.
-
Repeat the measurement multiple times to assess the jitter (variability) in the response latency. A smaller jitter indicates higher temporal precision.
-
-
Control for Photodamage:
-
Visually inspect the sample for any signs of photodamage (e.g., blebbing, swelling) after repeated uncaging.
-
Monitor the health of the cell or tissue throughout the experiment (e.g., resting membrane potential in electrophysiology).
-
If photodamage is observed, reduce the laser power and/or pulse duration.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways commonly investigated using uncaging techniques.
Caption: Glutamate signaling pathway activated by uncaged glutamate.
Caption: GABAergic signaling pathway initiated by uncaged GABA.
Experimental Workflow Diagram
Caption: General experimental workflow for uncaging experiments.
References
- 1. Temporal resolution improvement in dynamic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the effective temporal resolution in a task-based functional MRI experiment at 7 T MRI using a dynamic phantom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Control Experiments for NVOC-caged-TMP-Halo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NVOC-caged-TMP-Halo technology for inducible protein dimerization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected biological effect after UV uncaging. What are the possible causes and how can I troubleshoot this?
A1: Failure to observe a biological effect can stem from several issues, from inefficient uncaging to problems with the protein components. Here’s a step-by-step troubleshooting guide:
Possible Cause & Troubleshooting Steps:
-
Inefficient NVOC Uncaging:
-
Verify Light Source: Ensure your UV light source has the correct wavelength (typically ~365 nm for NVOC) and sufficient power.
-
Optimize Exposure Time: Perform a dose-response experiment by varying the UV exposure time or intensity to find the optimal uncaging conditions.
-
Control Experiment: Perform a "No UV" control to confirm that the caged compound is inactive before illumination.
-
-
Problem with HaloTag Labeling:
-
Confirm HaloTag Expression: Verify the expression of your HaloTag fusion protein via Western blot.
-
Assess Labeling Efficiency: Use a fluorescent HaloTag ligand (e.g., TMR-HaloTag ligand) to confirm that the HaloTag protein is accessible and can be labeled. Image the cells using fluorescence microscopy.
-
-
Problem with TMP-eDHFR Binding:
-
Validate eDHFR Expression: Confirm the expression of your eDHFR fusion protein using Western blot or a fluorescent protein tag.
-
Positive Control: Use a non-caged TMP-Halo ligand to induce dimerization. If this works, the issue likely lies with the uncaging step.
-
-
Cellular Health Issues:
-
Assess Phototoxicity: High doses of UV light can be toxic to cells. Perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) after UV exposure to ensure cell health.
-
Control for Light-Induced Stress: Expose control cells (without the caged compound) to the same UV illumination protocol and assess for stress responses (e.g., changes in morphology, apoptosis markers).
-
Q2: I am observing a high background signal or non-specific effects before UV uncaging. What should I do?
A2: Pre-uncaging activity, often referred to as "leaky" expression, can be a significant issue.
Possible Cause & Troubleshooting Steps:
-
Premature Uncaging:
-
Light Protection: Protect the NVOC-caged-TMP-Halo compound from ambient light during storage and handling. Prepare solutions fresh and work in a dimly lit environment.
-
-
Off-Target Effects of the Caged Compound:
-
Control Experiment: Treat cells expressing only one of the fusion partners (either HaloTag or eDHFR fusion) with the caged compound and expose them to UV light. No biological effect should be observed.
-
Dose-Response: Titrate the concentration of the NVOC-caged-TMP-Halo compound to find the lowest effective concentration that minimizes background while still producing the desired effect upon uncaging.
-
-
Non-Specific Binding of HaloTag Ligand:
-
Washing Steps: Ensure adequate washing after HaloTag labeling to remove any unbound ligand.[1]
-
Fluorogenic Ligands: Consider using fluorogenic HaloTag ligands that only become fluorescent upon binding to the HaloTag protein, which can help reduce background fluorescence during imaging.
-
Q3: How can I be sure that the observed effect is due to the light-induced dimerization and not a side effect of the UV light or the caged compound itself?
A3: A comprehensive set of control experiments is crucial to validate that the observed phenotype is a direct result of the intended light-induced protein dimerization.
Key Control Experiments:
| Control Experiment | Purpose | Expected Outcome |
| No UV Control | To confirm the caged compound is inactive before light exposure. | No biological effect should be observed. |
| UV Only Control (No Caged Compound) | To assess the effect of UV light on the cells. | No biological effect should be observed. This helps to rule out light-induced stress responses. |
| Single Fusion Protein Controls | To ensure the observed effect is due to the interaction of both fusion proteins. | Treat cells expressing only the HaloTag fusion or only the eDHFR fusion with the caged compound and UV light. No biological effect should be observed. |
| Uncaged TMP-Halo Positive Control | To confirm that the fusion proteins are functional and capable of dimerizing. | A clear biological effect should be observed without the need for UV uncaging. |
| Mock Transfection Control | To control for any effects of the transfection reagent. | No biological effect should be observed. |
Experimental Protocols
Protocol 1: Assessing NVOC Uncaging Efficiency
This protocol provides a method to quantify the conversion of the caged compound to its active form.
Method: HPLC-MS Analysis
-
Sample Preparation:
-
Prepare a solution of the NVOC-caged-TMP-Halo compound in a suitable buffer (e.g., PBS) at a known concentration.
-
Divide the solution into two aliquots: one "UV-exposed" and one "No UV" control.
-
Protect the "No UV" sample from light.
-
-
UV Exposure:
-
Expose the "UV-exposed" sample to your standard uncaging light source (e.g., 365 nm UV lamp) for a defined period.
-
-
HPLC-MS Analysis:
-
Inject both the "UV-exposed" and "No UV" samples into an HPLC-MS system.
-
Use a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid) for separation.
-
Monitor the elution of the caged and uncaged compounds using their respective mass-to-charge ratios (m/z).
-
-
Data Analysis:
-
Calculate the peak areas for the caged and uncaged compounds in both samples.
-
Determine the percentage of uncaging by comparing the peak area of the uncaged compound in the "UV-exposed" sample to the total peak area of both caged and uncaged forms.
-
Protocol 2: Assessing Phototoxicity of UV Exposure and NVOC Byproducts
This protocol helps to distinguish between cell death caused by UV light alone versus the byproducts of NVOC cleavage.
Method: Cell Viability Assay
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate.
-
Experimental Groups:
-
Group 1 (Control): No treatment.
-
Group 2 (UV Only): Expose cells to the UV light source for the intended experimental duration.
-
Group 3 (Caged Compound, No UV): Incubate cells with the NVOC-caged-TMP-Halo compound without UV exposure.
-
Group 4 (Uncaging): Incubate cells with the NVOC-caged-TMP-Halo compound and expose to UV light.
-
-
Incubation: Incubate the cells for a period relevant to your biological assay (e.g., 24-48 hours).
-
Cell Viability Measurement:
-
Use a standard cell viability assay such as MTT, MTS, or a live/dead cell staining kit.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability of all groups to the untreated control (Group 1).
-
Compare the viability of Group 2 (UV Only) and Group 4 (Uncaging) to assess the additional toxicity, if any, from the uncaging byproducts.
-
| Treatment Group | Purpose |
| Control | Baseline cell viability. |
| UV Only | Measures toxicity from UV light alone. |
| Caged Compound (No UV) | Measures toxicity of the caged compound. |
| Uncaging (Compound + UV) | Measures combined toxicity of UV and byproducts. |
Protocol 3: FRET-based Assay to Measure Dimerization Kinetics
This protocol uses Förster Resonance Energy Transfer (FRET) to monitor the dimerization of your proteins of interest in real-time.
Method: Live-Cell FRET Imaging
-
Construct Design:
-
Fuse your proteins of interest to a FRET pair of fluorescent proteins (e.g., CFP and YFP, or mClover and mRuby). One protein will be fused to the donor fluorophore and the other to the acceptor.
-
These will be your HaloTag and eDHFR fusion partners.
-
-
Cell Transfection and Labeling:
-
Co-transfect cells with both FRET-tagged constructs.
-
Label the HaloTag fusion protein with the NVOC-caged-TMP-Halo ligand.
-
-
Live-Cell Imaging:
-
Mount the cells on a microscope equipped for FRET imaging.
-
Acquire baseline images in both the donor and acceptor channels before uncaging.
-
Uncage the compound using a brief pulse of UV light.
-
Immediately begin acquiring a time-lapse series of images in the donor, acceptor, and FRET channels.
-
-
Data Analysis:
-
Calculate the FRET efficiency at each time point. This is often done by measuring the ratio of acceptor emission to donor emission.
-
Plot the FRET efficiency over time to visualize the kinetics of dimerization.
-
Visualizations
Caption: A flowchart of the general experimental workflow for using the NVOC-caged-TMP-Halo system.
Caption: A logical flowchart to guide troubleshooting when no biological effect is observed.
Caption: A diagram illustrating the light-induced dimerization mechanism of the NVOC-caged-TMP-Halo system.
References
Validation & Comparative
Validating NVOC-caged TMP-HaloTag Protein Dimerization: A Comparison of Western Blotting and Alternative Methods
For researchers, scientists, and drug development professionals, the precise control of protein interactions is paramount. The NVOC-caged TMP-HaloTag system offers a powerful tool for photo-inducible protein dimerization, enabling spatiotemporal control over cellular processes. This guide provides a comprehensive comparison of validation methods, with a focus on western blotting, to confirm the light-mediated uncaging and subsequent protein dimerization or translocation. We present detailed experimental protocols, quantitative data comparisons, and alternative validation techniques to ensure robust and reliable results.
The NVOC (6-nitroveratryloxycarbonyl) group serves as a photocleavable "cage" on the trimethoprim (TMP) molecule.[1] In its caged form, TMP cannot bind to its target, E. coli dihydrofolate reductase (eDHFR). Upon exposure to UV light, the NVOC group is cleaved, releasing functional TMP. This uncaged TMP can then bind to an eDHFR-tagged protein, inducing its dimerization with a HaloTag-fusion protein through the HaloTag ligand conjugated to TMP. This light-inducible dimerization can be harnessed to control protein localization and function within living cells.
Visualizing the Workflow: From Uncaging to Dimerization
The experimental workflow to validate the uncaging of NVOC-TMP-Halo and the subsequent protein dimerization can be visualized as a series of sequential steps, from cell preparation to data analysis.
Caption: Experimental workflow for validating NVOC-caged TMP-Halo results.
Western Blotting for Dimerization Validation
Western blotting serves as a robust, albeit indirect, method to validate the light-induced protein dimerization. The principle is to demonstrate the association of the DHFR-tagged "prey" protein with the Halo-tagged "bait" protein after photo-uncaging. This is typically achieved through co-immunoprecipitation (co-IP) followed by western blot analysis.
Experimental Protocol: Co-Immunoprecipitation and Western Blot
This protocol outlines the steps to validate the interaction between a Halo-tagged protein (Bait-Halo) and a DHFR-tagged protein (Prey-DHFR) upon light-induced uncaging of NVOC-TMP-Halo.
1. Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes.
-
Co-transfect cells with plasmids encoding the Bait-Halo and Prey-DHFR fusion proteins.
-
As a negative control, transfect cells with only the Bait-Halo plasmid.
-
Allow cells to express the proteins for 24-48 hours.
2. Treatment and Photo-uncaging:
-
Incubate the transfected cells with 10 µM NVOC-caged TMP-Halo in culture medium for 1 hour in the dark.
-
For the experimental group, expose the cells to UV light (e.g., 365 nm) for 1-5 minutes to induce uncaging.
-
Keep the control group in the dark.
3. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
4. Co-Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-HaloTag antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the complexes.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
5. Elution and Sample Preparation:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
6. SDS-PAGE and Western Blotting:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the DHFR tag overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm the pull-down of the bait protein, the membrane can be stripped and re-probed with an anti-HaloTag antibody.
Data Presentation: Quantifying Dimerization
The results of the western blot can be quantified by densitometry to compare the amount of co-precipitated Prey-DHFR in the light-exposed versus the control group.
| Treatment | Input (Prey-DHFR) | IP: Bait-Halo, IB: Prey-DHFR (Band Intensity) | Fold Change (Light vs. Dark) |
| No UV Light (Dark) | Present | Baseline | 1x |
| UV Light Exposure | Present | Increased | >5x (example) |
This table represents hypothetical data. Actual fold change will vary depending on the specific proteins and experimental conditions.
Alternative Validation Methods
While western blotting is a valuable tool, other methods can provide complementary and sometimes more direct evidence of light-induced protein dimerization and translocation.
| Method | Principle | Advantages | Disadvantages |
| Fluorescence Microscopy | Visualize the co-localization of fluorescently tagged Bait-Halo and Prey-DHFR proteins in real-time in living cells. | Provides direct spatial and temporal information. Allows for single-cell analysis. | Requires fluorescently tagged proteins and specialized microscopy equipment. |
| Subcellular Fractionation followed by Western Blot | Separate cellular compartments (e.g., nucleus and cytoplasm) and analyze the distribution of the Prey-DHFR protein by western blot before and after light exposure.[2] | Provides quantitative data on protein translocation between compartments. | Can be prone to cross-contamination between fractions. Does not provide single-cell resolution. |
| Förster Resonance Energy Transfer (FRET) | Measure the energy transfer between two fluorescent proteins (e.g., CFP and YFP) fused to the bait and prey proteins upon their interaction. | Provides a sensitive measure of protein-protein interaction in living cells. | Requires careful selection of FRET pairs and can be technically challenging. |
| HaloTag Pull-Down with Fluorescent Ligand | Label the Halo-tagged protein with a fluorescent ligand and perform a pull-down. The co-precipitated prey protein can be detected by western blot. | Can be more specific than antibody-based pull-downs. | Requires the use of specific HaloTag ligands. |
Signaling Pathway and Experimental Logic
The NVOC-caged TMP-Halo system can be used to control a variety of signaling pathways by inducing the dimerization and translocation of key signaling proteins. For example, a kinase (Prey-DHFR) could be recruited to a scaffold protein at the plasma membrane (Bait-Halo) to initiate a downstream signaling cascade.
Caption: Light-induced protein translocation and signaling activation.
References
HaloTag Technology: A Comprehensive Comparison Guide for Advanced Protein Analysis
In the dynamic landscape of cellular and molecular biology, the ability to specifically label, visualize, and purify proteins is paramount. Protein tagging systems have emerged as indispensable tools for researchers, enabling a deeper understanding of protein function, localization, and interactions. Among these, Promega's HaloTag technology has gained significant traction due to its versatility and robust performance. This guide provides an objective comparison of the HaloTag system with other prevalent protein tagging technologies, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
Executive Summary
The HaloTag system is a versatile platform that allows for the covalent labeling of a protein of interest (POI) with a variety of functional ligands.[1] This technology is based on a modified haloalkane dehalogenase (34kDa) that forms a highly specific and irreversible covalent bond with synthetic ligands containing a chloroalkane linker.[2][3] This covalent linkage is a key advantage, providing exceptional stability for a wide range of applications, from live-cell imaging to protein purification.[4] Compared to other systems like SNAP-tag, CLIP-tag, and traditional fluorescent proteins (FPs), HaloTag offers distinct advantages in terms of the variety of available ligands, the brightness and photostability of the conjugated dyes, and the efficiency of protein capture.
Quantitative Performance Comparison
The selection of a protein tagging system often hinges on quantitative parameters such as signal brightness, photostability, labeling speed, and purification efficiency. The following tables summarize the performance of HaloTag in comparison to other widely used technologies.
| Tagging System | Size (kDa) | Labeling Chemistry | Ligand Versatility | Key Advantages | Limitations |
| HaloTag | 34 | Covalent (haloalkane dehalogenase & chloroalkane) | High (fluorescent dyes, affinity tags, solid surfaces) | Irreversible bond, bright & photostable dyes, versatile applications, high purification yield. | Larger tag size compared to some alternatives, requires exogenous ligand addition. |
| SNAP-tag | 19.4 | Covalent (O⁶-alkylguanine-DNA alkyltransferase & benzylguanine) | High (fluorescent dyes, biotin) | Smaller tag size, orthogonal labeling with CLIP-tag. | Generally lower brightness and photostability with some dyes compared to HaloTag, slower reaction kinetics for some ligands. |
| CLIP-tag | 19.4 | Covalent (mutated O⁶-alkylguanine-DNA alkyltransferase & benzylcytosine) | High (fluorescent dyes, biotin) | Smaller tag size, orthogonal labeling with SNAP-tag. | Similar limitations to SNAP-tag. |
| Fluorescent Proteins (e.g., GFP) | ~27 | Autocatalytic chromophore formation | None (intrinsic fluorescence) | No exogenous ligand required, genetically encoded. | Lower brightness and photostability compared to organic dyes, potential for aggregation and mislocalization. |
| His-tag | ~0.8-2 | Non-covalent (chelation with metal ions) | Limited to affinity purification | Small size, low immunogenicity. | Lower purity in protein purification due to non-specific binding, not suitable for imaging. |
Table 1: General Comparison of Protein Tagging Systems. This table provides a high-level overview of the key features of HaloTag and its alternatives.
| Parameter | HaloTag with Janelia Fluor® Dyes | SNAP-tag with SiR Dyes | Enhanced Green Fluorescent Protein (EGFP) | Reference |
| Relative Brightness | Up to 9-fold brighter than SNAP-tag with far-red dyes | - | Lower than organic dyes | |
| Photostability | Significantly more photostable than SNAP-tag conjugates and FPs | Less photostable than HaloTag conjugates | Prone to photobleaching | |
| Labeling Speed (k_app, M⁻¹s⁻¹) | ~1.6 x 10⁶ (with TMR) | ~1.2 x 10⁴ (with BG-TMR) | N/A |
Table 2: Quantitative Imaging Performance. This table highlights the superior brightness and photostability of the HaloTag system when combined with high-performance Janelia Fluor® dyes compared to SNAP-tag and the commonly used EGFP.
Experimental Protocols
To provide a practical context for the data presented, this section outlines detailed methodologies for key experiments that differentiate the performance of HaloTag.
Protocol 1: Live-Cell Imaging and Brightness Comparison
This protocol describes how to label a HaloTag fusion protein in living cells for confocal microscopy and compare its brightness to a SNAP-tag fusion.
Materials:
-
Mammalian cells expressing HaloTag-POI and SNAP-tag-POI fusion proteins.
-
HaloTag ligand (e.g., Janelia Fluor™ 549 HaloTag® Ligand).
-
SNAP-tag ligand (e.g., SNAP-Cell® TMR-Star).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Confocal microscope with appropriate laser lines and detectors.
Procedure:
-
Cell Seeding: Seed cells expressing the fusion proteins onto glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to 50-70% confluency.
-
Ligand Preparation: Prepare a 1 µM working solution of the HaloTag and SNAP-tag ligands in pre-warmed cell culture medium.
-
Labeling: Remove the existing medium from the cells and add the ligand-containing medium. Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound ligand.
-
Imaging: Add fresh pre-warmed cell culture medium to the cells. Image the cells using a confocal microscope. Use identical acquisition settings (laser power, detector gain, pixel dwell time) for both HaloTag and SNAP-tag labeled cells to ensure a fair comparison.
-
Data Analysis: Quantify the mean fluorescence intensity of individual cells or subcellular structures using image analysis software (e.g., ImageJ/Fiji). Compare the average intensity values between HaloTag and SNAP-tag labeled cells.
Protocol 2: Pulse-Chase Labeling for Protein Turnover Analysis
This protocol allows for the tracking of a specific population of a protein of interest over time to study its stability and degradation.
Materials:
-
Cells expressing HaloTag-POI.
-
"Pulse" HaloTag ligand (e.g., a fluorescent ligand like TMR).
-
"Chase" non-fluorescent HaloTag ligand (e.g., a blocking ligand).
-
Cell culture medium.
-
Lysis buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Pulse Labeling: Incubate cells with the fluorescent "pulse" ligand (e.g., 5 µM TMR HaloTag® Ligand) for 15-30 minutes to label the existing protein population.
-
Wash: Remove the pulse ligand and wash the cells thoroughly with fresh medium to remove any unbound fluorescent ligand.
-
Chase: Add a high concentration of the non-fluorescent "chase" ligand to the medium. This will bind to and block any newly synthesized HaloTag-POI.
-
Time Course: At various time points (e.g., 0, 2, 4, 8, 24 hours) after the start of the chase, harvest the cells.
-
Analysis: Lyse the cells and separate the proteins by SDS-PAGE. The amount of the "pulsed" fluorescently labeled protein remaining at each time point can be quantified by in-gel fluorescence scanning or by Western blotting using an anti-HaloTag antibody.
Protocol 3: Protein Purification and Yield Comparison
This protocol details the purification of a HaloTag-fused protein and compares its yield and purity to a His-tagged protein.
Materials:
-
Cell lysate containing overexpressed HaloTag-POI or His-POI.
-
HaloLink™ Resin.
-
Ni-NTA Agarose.
-
Wash buffers.
-
Elution buffers (for His-tag) or TEV protease (for HaloTag).
-
SDS-PAGE and Coomassie staining reagents.
Procedure:
-
Lysate Preparation: Prepare clarified cell lysates containing the tagged proteins.
-
Binding:
-
HaloTag: Incubate the lysate with HaloLink™ Resin. The covalent bond formation is rapid and stable.
-
His-tag: Incubate the lysate with Ni-NTA Agarose.
-
-
Washing: Wash the resins extensively with wash buffer to remove non-specifically bound proteins. Due to the covalent nature of the HaloTag interaction, more stringent wash conditions can be used compared to the equilibrium-based binding of the His-tag.
-
Elution/Cleavage:
-
HaloTag: To obtain the tag-free protein of interest, cleave the fusion protein with TEV protease, which recognizes a specific cleavage site engineered between the HaloTag and the POI. The HaloTag remains covalently bound to the resin.
-
His-tag: Elute the His-tagged protein using a buffer containing a high concentration of imidazole.
-
-
Analysis: Analyze the purified proteins by SDS-PAGE and Coomassie staining to assess purity and quantify the yield. Studies have shown significantly higher yield and purity for proteins purified using the HaloTag system compared to His-tag.
Visualizing Experimental Workflows
The versatility of the HaloTag system is evident in its application to a variety of complex cellular assays. The following diagrams, generated using Graphviz, illustrate the workflows for two such applications.
Caption: Workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay using HaloTag.
Caption: Experimental workflow for a pulse-chase experiment to measure protein turnover using HaloTag.
Conclusion
The HaloTag system offers a powerful and versatile platform for a wide array of protein analysis applications. Its core strength lies in the formation of a highly specific and irreversible covalent bond with a diverse range of functional ligands. This key feature translates into superior performance in applications requiring high stability, such as live-cell imaging over extended periods and robust protein purification. When coupled with advanced fluorophores like the Janelia Fluor® dyes, the HaloTag system provides unparalleled brightness and photostability, enabling sensitive detection and super-resolution microscopy. While other tagging systems have their merits, particularly the smaller size of SNAP and CLIP tags, the overall flexibility, performance, and extensive toolkit of the HaloTag system make it a premier choice for researchers seeking to push the boundaries of protein research and drug discovery.
References
- 1. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells [bio-protocol.org]
- 2. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HaloTag labeling protocol [abberior.rocks]
- 4. A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Caged Compounds: A Quantitative Comparison
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Caged compounds, which are rendered biologically inert by a photolabile protecting group (PPG), offer an unparalleled solution. Upon illumination, the "cage" is removed, releasing the active molecule with high temporal and spatial resolution. This guide provides a quantitative comparison of commonly used caged compounds, detailing their performance based on experimental data and outlining the methodologies for their evaluation.
This guide will focus on key classes of caged compounds, including those for neurotransmitters and calcium ions, providing a comparative analysis of their uncaging efficiency.
Data Presentation: Quantitative Comparison of Caged Compounds
The efficacy of a caged compound is determined by several key photophysical parameters. The quantum yield of uncaging (Φu) represents the efficiency of photorelease upon absorption of a photon. The two-photon uncaging cross-section (δu) is a critical parameter for applications involving two-photon excitation, which allows for deeper tissue penetration and higher spatial resolution.
Caged Neurotransmitters: Glutamate and GABA
Caged versions of the primary excitatory and inhibitory neurotransmitters in the central nervous system, glutamate and GABA respectively, are indispensable tools in neuroscience research. The choice of the caging group significantly impacts their performance.
| Caged Molecule | Photolabile Protecting Group (PPG) | Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) [GM] | Excitation Wavelength (nm) | Reference(s) |
| Glutamate | MNI | 0.065 - 0.085 | 0.06 | ~730 | [1][2] |
| MDNI | ~0.5 | ~0.06 | ~720 | [1][3] | |
| RuBi | ~0.13 | - | 473 (one-photon) | [4] | |
| DEAC450 | 0.39 | 0.5 | 900 | ||
| GABA | RuBi | ~0.09 | - | 447 (one-photon) | |
| CDNI | - | - | 720 (two-photon) |
Table 1: Quantitative properties of common caged neurotransmitters. MNI (4-methoxy-7-nitroindolinyl), MDNI (4-methoxy-5,7-dinitroindolinyl), RuBi (Ruthenium-bipyridine), DEAC450 (7-diethylaminocoumarin-4-yl)methyl), CDNI (carboxynitroindolinyl). 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.
Caged Calcium (Ca²⁺)
Caged calcium compounds are essential for studying a myriad of cellular processes regulated by calcium signaling. These compounds are typically photolabile chelators that release Ca²⁺ upon illumination.
| Caged Compound | Quantum Yield (Φu) | Ca²⁺ Affinity (Kd) Before Photolysis | Ca²⁺ Affinity (Kd) After Photolysis | Excitation Wavelength (nm) | Reference(s) |
| NP-EGTA | 0.20 - 0.23 | 80 nM | 1 mM | ~350 | |
| DM-nitrophen | 0.18 | 5 nM | 3 mM | ~350 |
Table 2: Quantitative properties of common caged calcium compounds. NP-EGTA (o-nitrophenyl-EGTA), DM-nitrophen.
Experimental Protocols
Accurate and reproducible quantitative data are underpinned by rigorous experimental protocols. The following sections detail the methodologies for determining the key performance parameters of caged compounds.
Determination of Quantum Yield of Uncaging (Φu)
The quantum yield of uncaging is determined by measuring the number of molecules of the released substrate per photon absorbed.
Materials:
-
Spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Actinometer (a chemical system with a known quantum yield, e.g., ferrioxalate)
-
Caged compound solution of known concentration
-
Solvent (e.g., physiological buffer)
Protocol:
-
Actinometry:
-
Prepare a solution of the chemical actinometer.
-
Irradiate the actinometer solution with the light source for a defined period.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength.
-
Calculate the photon flux of the light source using the known quantum yield and molar absorptivity of the actinometer.
-
-
Sample Photolysis:
-
Prepare a solution of the caged compound with a known absorbance at the irradiation wavelength.
-
Irradiate the caged compound solution with the same light source and for the same duration as the actinometer.
-
Ensure that the amount of photolysis is kept low (typically <10%) to avoid inner filter effects and reactions of photoproducts.
-
-
Quantification of Photorelease:
-
Measure the concentration of the released molecule or the disappearance of the caged compound using a suitable analytical method (e.g., HPLC, LC-MS, or spectrophotometry if the photoproduct has a distinct absorption spectrum).
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φu) is calculated using the following formula: Φu = (moles of product formed) / (moles of photons absorbed)
-
The moles of photons absorbed can be determined from the photon flux measured in the actinometry step and the absorbance of the caged compound solution.
-
Determination of Two-Photon Uncaging Cross-Section (δu)
The two-photon uncaging cross-section is a measure of the efficiency of two-photon induced photorelease. It is typically determined by comparing the fluorescence of a known standard with the uncaging of the compound.
Materials:
-
Two-photon microscope with a femtosecond-pulsed laser
-
Fluorescent standard with a known two-photon absorption cross-section (e.g., fluorescein)
-
Caged compound solution
-
Detector (e.g., photomultiplier tube)
-
Data acquisition software
Protocol:
-
Calibration with a Fluorescent Standard:
-
Prepare a solution of the fluorescent standard of known concentration.
-
Measure the two-photon excited fluorescence intensity as a function of the excitation power. The fluorescence intensity should have a quadratic dependence on the excitation power.
-
Use the known two-photon absorption cross-section and fluorescence quantum yield of the standard to calibrate the detection efficiency of the system.
-
-
Two-Photon Uncaging of the Compound:
-
Prepare a solution of the caged compound.
-
Irradiate the solution with the two-photon laser at a specific wavelength and power.
-
Monitor the rate of uncaging. This can be done by detecting a fluorescent photoproduct or by a bioassay that reports the activity of the released molecule.
-
-
Calculation of Two-Photon Uncaging Cross-Section:
-
The two-photon uncaging cross-section (δu) is calculated by relating the rate of uncaging to the calibrated two-photon excitation rate of the fluorescent standard. The calculation takes into account the laser power, pulse width, repetition rate, and the concentrations of the caged compound and the standard. The unit for δu is the Goeppert-Mayer (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.
-
Mandatory Visualization
Glutamate Receptor Signaling Pathway
The precise release of glutamate from a caged precursor allows for the targeted activation of its receptors, namely ionotropic (iGluRs) and metabotropic (mGluRs) receptors, initiating downstream signaling cascades.
Caption: Glutamate receptor signaling activated by uncaging.
Experimental Workflow for Caged Compound Characterization
The systematic evaluation of a novel caged compound involves a series of experiments to determine its key quantitative parameters.
Caption: Workflow for caged compound characterization.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Photoactivatable Probes for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the precise control offered by photoactivatable probes has revolutionized the study of dynamic cellular processes. By remaining "dark" until activated by a specific wavelength of light, these tools enable the tracking of molecules and the study of their interactions with unprecedented spatiotemporal resolution. However, with a growing arsenal of such probes, selecting the optimal one for a given experiment is a critical challenge. This guide provides a framework for benchmarking photoactivatable probes, complete with quantitative comparisons, detailed experimental protocols, and visualizations to clarify complex processes.
Photoactivatable probes, also known as caged probes, are essential for a variety of advanced imaging techniques, including Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), which break the diffraction barrier of light microscopy.[1][2][3] These probes can be broadly categorized into genetically encoded photoactivatable fluorescent proteins (PA-FPs) and smaller, synthetically derived molecules.[1][4] The choice between these categories often depends on the specific biological question, with PA-FPs offering ease of targeting through genetic fusion and small molecules providing potentially less steric hindrance.
Key Performance Indicators for Photoactivatable Probes
The efficacy of a photoactivatable probe is determined by a set of key photophysical and biochemical parameters. When comparing probes, it is crucial to consider the following:
-
Activation and Emission Wavelengths: The wavelength of light required to activate the probe and the wavelength at which it fluoresces are fundamental properties. Ideally, these wavelengths should be distinct to minimize crosstalk and potential phototoxicity, especially when using UV or near-UV light for activation.
-
Quantum Yield (QY): This measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter probe, which is essential for detecting low-abundance targets.
-
Contrast Ratio (Dynamic Range): This is the ratio of fluorescence intensity after photoactivation to the intensity before. A high contrast ratio is critical for achieving a high signal-to-background ratio, ensuring that the activated signal is clearly distinguishable from any pre-activation fluorescence.
-
Photostability: This refers to the probe's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to light. Higher photostability allows for longer imaging times and the acquisition of more data points.
-
Uncaging Efficiency: For "caged" small molecule probes, this refers to the efficiency of the light-induced reaction that releases the active molecule.
-
Monomeric State (for PA-FPs): For fluorescent proteins used as tags, it is crucial that they exist as monomers to avoid inducing unnatural oligomerization of the protein of interest.
Quantitative Comparison of Common Photoactivatable Probes
The following tables summarize key quantitative data for a selection of commonly used photoactivatable fluorescent proteins and small-molecule probes.
Table 1: Photoactivatable Fluorescent Proteins (PA-FPs)
| Probe Name | Activation λ (nm) | Emission λ (nm) | Quantum Yield (Activated) | Contrast Ratio | Oligomeric State |
| PA-GFP | ~400 | 509 | 0.79 | ~100x | Monomer |
| PAmCherry1 | ~405 | 564 | 0.13 | >4000x | Monomer |
| mEos2 | ~405 (green to red) | 581 (red) | 0.47 (red) | ~1000x (red/green) | Monomer |
| Dronpa | ~405 (on/off) | 518 | 0.85 | High | Tetramer |
Data compiled from multiple sources. Values can vary based on the cellular environment and measurement conditions.
Table 2: Photoactivatable Small-Molecule Probes
| Probe Type | Caging Group | Activation λ (nm) | Parent Fluorophore | Key Features |
| Caged Fluorescein | Nitrobenzyl | ~365 | Fluorescein | Well-established, high uncaging efficiency. |
| Caged Rhodamine | Nitrobenzyl | ~365 | Rhodamine | Bright and photostable parent fluorophore. |
| PA-Janelia Fluor 549 | Diazoketone | ~405 | Janelia Fluor 549 | Suitable for super-resolution microscopy (PALM/STORM). |
| PA-Janelia Fluor 646 | Diazoketone | ~405 | Janelia Fluor 646 | Red-shifted emission for reduced phototoxicity. |
| Photoactivatable BODIPY | Photolabile boron group | ~405 | BODIPY | High quantum yields and sharp emission peaks. |
Experimental Protocols for Benchmarking Photoactivatable Probes
A rigorous benchmarking protocol is essential for making an informed decision about the best probe for your research. The following outlines a comprehensive workflow for comparing a novel photoactivatable probe against an established standard.
I. Cell Culture and Transfection/Labeling
-
Cell Seeding: Plate a consistent number of cells (e.g., HeLa or U2OS) on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to a desired confluency (typically 50-70%).
-
Probe Introduction:
-
For PA-FPs: Transfect cells with plasmids encoding the PA-FP fused to a protein of interest (e.g., a cytoskeletal protein like actin or a nuclear protein like histone H2B) using a standard transfection reagent. Include a positive control with a well-characterized PA-FP.
-
For Small-Molecule Probes: Incubate cells with the photoactivatable small-molecule probe at various concentrations and for different durations to determine the optimal labeling conditions with minimal cytotoxicity.
-
II. Live-Cell Imaging and Photoactivation
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with the appropriate lasers for photoactivation and imaging. Ensure the system allows for precise temporal and spatial control of the activation laser.
-
Pre-activation Imaging: Acquire images in the emission channel of the probe before photoactivation to determine the level of background fluorescence.
-
Photoactivation: Use a focused laser beam (e.g., 405 nm) to illuminate a specific region of interest (ROI) within a cell. The power and duration of the activation laser should be carefully controlled and kept consistent across experiments.
-
Post-activation Imaging: Immediately after activation, acquire a time-lapse series of images in the emission channel to observe the fluorescence signal and its decay over time (photobleaching).
III. Data Analysis and Parameter Quantification
-
Contrast Ratio Measurement:
-
Measure the average fluorescence intensity within the ROI before and immediately after photoactivation.
-
Calculate the contrast ratio as: (Intensitypost-activation - Background) / (Intensitypre-activation - Background).
-
-
Photostability Measurement:
-
From the post-activation time-lapse series, plot the fluorescence intensity of the ROI over time.
-
Fit the decay curve to an exponential function to determine the photobleaching half-life.
-
-
Quantum Yield (Relative Measurement):
-
The relative quantum yield can be estimated by comparing the initial brightness of the activated probe to a standard with a known quantum yield under the same imaging conditions.
-
-
Cytotoxicity Assay:
-
Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) on cells labeled with the probe and exposed to the activation and imaging light doses to assess any potential phototoxicity.
-
Visualizing Experimental and Biological Contexts
To better understand the practical application and underlying principles of photoactivatable probes, the following diagrams, generated using Graphviz, illustrate a typical benchmarking workflow and a relevant signaling pathway.
Photoactivatable probes are frequently used to dissect complex signaling pathways. For instance, the Rho family of small GTPases, which are master regulators of the actin cytoskeleton, are often studied using photoactivatable biosensors. The diagram below illustrates a simplified Rho GTPase signaling cascade.
By photoactivating a Rho biosensor in a specific cellular location, researchers can track the local activation of Rho and its subsequent effects on the cytoskeleton in real-time.
Conclusion
The selection of a photoactivatable probe is a critical step in the design of sophisticated live-cell imaging experiments. By systematically benchmarking key performance indicators such as contrast ratio, photostability, and potential cytotoxicity, researchers can ensure the collection of high-quality, reliable data. The protocols and comparative data presented in this guide offer a starting point for this evaluation process, empowering scientists to make informed decisions and push the boundaries of our understanding of cellular dynamics.
References
The NVOC Caging Group: A Comparative Guide to its Limitations and Modern Alternatives
For researchers, scientists, and drug development professionals navigating the world of photolabile protecting groups (PPGs), the 6-nitroveratryloxycarbonyl (NVOC) group has long been a familiar tool. However, evolving research demands have brought its limitations into sharp focus. This guide provides an objective comparison of the NVOC caging group with contemporary alternatives, supported by experimental data, to inform the selection of the most appropriate PPG for your research needs.
The NVOC group, a member of the 2-nitrobenzyl family of PPGs, has been widely employed for its ability to mask the function of a bioactive molecule until its controlled release is triggered by UV light. Despite its historical utility, researchers must consider its significant drawbacks, including a low quantum yield, the generation of potentially phototoxic byproducts, and suboptimal performance in two-photon uncaging applications.
Key Limitations of the NVOC Caging Group
The primary limitations of the NVOC caging group stem from its inherent photochemical properties. Upon photoexcitation, the NVOC group can enter a non-reactive triplet state, which significantly lowers the efficiency of the desired uncaging reaction.[1] This trapping in a triplet state is a key contributor to its low quantum yield, which is often in the range of 1-2%.[1]
Furthermore, the photolysis of NVOC and other nitrobenzyl derivatives results in the formation of nitroso-ketone byproducts. These byproducts can be reactive and potentially phototoxic to biological systems, complicating in vivo experiments. They can also absorb light at the uncaging wavelength, leading to a filter effect that reduces the efficiency of photorelease.
In the realm of two-photon excitation microscopy, which offers deeper tissue penetration and higher spatial resolution, nitrobenzyl-based cages like NVOC exhibit very small two-photon absorption cross-sections. This necessitates the use of high-intensity laser power for uncaging, increasing the risk of photodamage to living tissues.
A Comparative Look at Modern Alternatives
To address the shortcomings of NVOC, a new generation of PPGs has been developed, with coumarin- and BODIPY-based caging groups emerging as prominent alternatives. These newer options offer significant advantages in terms of photochemical efficiency and biocompatibility.
Quantitative Comparison of Caging Group Properties
The following table summarizes key performance indicators for NVOC and its alternatives. The uncaging efficiency, a product of the molar extinction coefficient (ε) and the quantum yield (Φ), provides a practical measure of the effectiveness of a caging group at a given wavelength.
| Caging Group Family | Compound Example | One-Photon Quantum Yield (Φ) | Two-Photon Uncaging Cross-Section (δu) (GM) | Max Absorption (λmax) (nm) | Uncaging Efficiency (εΦ) (M⁻¹cm⁻¹) |
| Nitrobenzyl | NVOC | ~0.01-0.02[1] | Not Reported (Generally low) | ~350 | Low |
| Coumarin | DEACM-caged dG | 0.016 | Not Reported | 384 | 336 (at 405 nm) |
| Coumarin | Bhc-OAc | 0.05 | >1 | >350 | High |
| Coumarin | 8-aza-Ihc-caged compound | Not Reported | 1.28 | >350 | High |
| BODIPY | BODIPY-caged compound | 0.038 | 5.8 (at 900 nm) | ~700 | 4650 (at 680 nm) |
Note: Data is compiled from various sources and experimental conditions may vary. GM = Goeppert-Mayer units.
Visualizing the Uncaging Process and Experimental Workflow
To better understand the mechanisms and experimental considerations, the following diagrams illustrate the uncaging pathway and a typical experimental workflow.
Caption: Generalized photochemical uncaging pathway.
Caption: A streamlined workflow for uncaging experiments.
Experimental Protocols
Accurate comparison of caging groups relies on standardized experimental protocols. Below are methodologies for two key performance indicators.
Measurement of Photolysis Quantum Yield (Φ)
The quantum yield of uncaging is determined by the comparative method.
-
Sample and Standard Preparation: Prepare solutions of the caged compound and a well-characterized actinometer (a chemical standard with a known quantum yield, e.g., ferrioxalate) in the same solvent. The concentrations are adjusted to have similar absorbance (typically < 0.1) at the irradiation wavelength.
-
Spectroscopic Measurements: Record the UV-Vis absorption spectra of both the sample and the actinometer.
-
Photolysis: Irradiate the sample and actinometer solutions in parallel using a light source with a narrow bandpass filter for the desired wavelength. The irradiation time is kept short to ensure low conversion (typically < 10%).
-
Analysis: After irradiation, the change in absorbance of both the sample and the actinometer is measured. For the caged compound, this is often monitored by HPLC to quantify the amount of photoreleased product.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following formula:
Φ_sample = Φ_std * (ΔA_sample / ΔA_std) * (ε_std / ε_sample)
where Φ_std is the quantum yield of the standard, ΔA is the change in absorbance, and ε is the molar extinction coefficient.
Measurement of Two-Photon Uncaging Cross-Section (δu)
The two-photon uncaging cross-section is a measure of the efficiency of two-photon induced photolysis.
-
Experimental Setup: A mode-locked Ti:sapphire laser is typically used as the excitation source, coupled to a microscope. The caged compound is dissolved in a suitable buffer.
-
Fluorescence Correlation Spectroscopy (FCS) or Direct Photolysis Monitoring: The rate of uncaging within the focal volume is measured. This can be done by monitoring the appearance of a fluorescent product or by quantifying the amount of released substrate over time using analytical techniques like HPLC after irradiation.
-
Power Dependence: The rate of uncaging is measured at different laser powers to confirm the two-photon nature of the process (a quadratic dependence of the uncaging rate on the laser power is expected).
-
Calculation: The two-photon uncaging cross-section (δu) is calculated by fitting the experimental data to a model that accounts for the laser beam parameters (power, pulse width, repetition rate), the concentration of the caged compound, and the focal volume. It is often determined relative to a known two-photon standard. The value is typically expressed in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).
Conclusion
While the NVOC caging group has been a valuable tool, its inherent limitations, particularly its low quantum yield and poor two-photon absorption, make it less suitable for many modern biological applications. Coumarin- and BODIPY-based alternatives offer significant improvements, including higher uncaging efficiencies, red-shifted absorption spectra for reduced phototoxicity, and larger two-photon cross-sections for efficient uncaging in deep tissue imaging. Researchers should carefully consider the specific requirements of their experiments when selecting a photolabile protecting group to ensure optimal performance and minimize potential artifacts.
References
A Comparative Guide to Chemically Induced Dimerization Technologies
For Researchers, Scientists, and Drug Development Professionals
Comparison of Key Performance Characteristics
The choice of a CID system is dictated by the specific requirements of an experiment, such as the desired speed of dimerization, reversibility, and the need for orthogonal systems. The following tables summarize the key quantitative parameters of the most widely used CID technologies.
| CID System | Dimerizing Proteins | Dimerizer | Mechanism | Dissociation Constant (Kd) | Kinetics (On-rate) | Kinetics (Off-rate) | Reversibility | Orthogonality | Potential Cytotoxicity/Off-Target Effects |
| FKBP-FRB | FKBP12, FRB domain of mTOR | Rapamycin (or rapalogs) | Forms a ternary complex | ~12 nM (FKBP-rapamycin-FRB)[1] | Fast | Very slow | Essentially irreversible | High | Rapamycin is an mTOR inhibitor and has immunosuppressive effects.[2] Rapalogs can have reduced toxicity.[3] |
| GAI-GID1 | GAI, GID1 | Gibberellin (GA3-AM) | GA3-AM is cleaved by cellular esterases to GA3, which induces GAI-GID1 dimerization. | Not widely reported | Apparent rate constant of ~0.013 s⁻¹ in cells.[4] | Reversible | Yes | Orthogonal to the rapamycin system.[4] | High concentrations of GA3-AM can cause cellular acidification. |
| GyrB-GyrB | Bacterial DNA gyrase B subunit | Coumermycin | Dimerizes two GyrB domains. | <100 nM | >10⁵ M⁻¹s⁻¹ | ~3x10⁻³ s⁻¹ | Reversible with novobiocin | High | Coumermycin can inhibit bacterial DNA gyrase. |
| SNAP-tag/Halo-tag | SNAP-tag, HaloTag | HaXS (e.g., HaXS8) | Covalent bond formation between the tags and a bifunctional small molecule. | N/A (covalent) | Very fast (HaloTag7 with some substrates approaches diffusion-limited rates) | Irreversible (covalent) | No | Orthogonal to rapamycin and other non-covalent CID systems. | The tags themselves are generally considered inert. Cytotoxicity of the dimerizer needs to be assessed. |
Signaling Pathways and Experimental Workflows
The ability to visualize the underlying mechanisms and experimental procedures is crucial for understanding and implementing CID technologies. The following diagrams, generated using the DOT language, illustrate the core principles of these systems.
General Mechanism of Chemically Induced Dimerization
Caption: A diagram illustrating the basic principle of chemically induced dimerization.
Experimental Workflow for CID Validation
Caption: A flowchart outlining the key steps in validating a CID system.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of CID experiments, standardized protocols are essential. Below are detailed methodologies for key experiments used to characterize and compare CID systems.
Protocol 1: Co-Immunoprecipitation (Co-IP) for Dimerization Verification
This protocol is designed to confirm the physical interaction between two proteins upon the addition of a chemical dimerizer.
Materials:
-
Cells expressing the CID protein fusions (e.g., Protein A-FKBP and Protein B-FRB)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against one of the fusion proteins (e.g., anti-Protein A)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the chemical dimerizer at the desired concentration and for the appropriate time. Include a vehicle-only control.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cell lysates.
-
Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To 1 mg of pre-cleared lysate, add the primary antibody against one of the fusion proteins and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against both fusion proteins (Protein A and Protein B).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescence substrate.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Dimerization Kinetics
BRET is a powerful technique to measure protein-protein interactions in real-time in living cells, providing kinetic data on dimerization.
Materials:
-
Cells co-transfected with constructs for a BRET donor (e.g., Renilla luciferase, RLuc) fused to one CID protein and a BRET acceptor (e.g., YFP) fused to the other.
-
White, clear-bottom 96-well plates.
-
BRET substrate (e.g., coelenterazine h).
-
Plate reader capable of measuring luminescence at two distinct wavelengths.
Procedure:
-
Cell Seeding:
-
Seed the co-transfected cells into a white, clear-bottom 96-well plate at an appropriate density.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
BRET Measurement:
-
Gently wash the cells with PBS.
-
Add the BRET substrate (e.g., coelenterazine h) to each well at the recommended final concentration.
-
Immediately measure the baseline luminescence at the donor and acceptor emission wavelengths (e.g., 475 nm for RLuc and 535 nm for YFP).
-
Add the chemical dimerizer to the wells at various concentrations.
-
Immediately begin kinetic measurements of luminescence at both wavelengths over a time course.
-
-
Data Analysis:
-
Calculate the BRET ratio for each time point: (Acceptor Emission) / (Donor Emission).
-
Plot the BRET ratio as a function of time to observe the dimerization kinetics.
-
The on-rate can be determined by fitting the initial phase of the curve to an appropriate kinetic model.
-
Protocol 3: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and can be used to assess the cytotoxicity of the chemical dimerizer.
Materials:
-
Cells in a 96-well plate.
-
Chemical dimerizer at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the chemical dimerizer for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot cell viability against the dimerizer concentration to determine the IC50 value, if applicable.
-
Conclusion
References
Validating Protein Dimerization: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For researchers, scientists, and drug development professionals, confirming protein-protein interactions, particularly dimerization, is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) has long been a cornerstone technique for this purpose. This guide provides an objective comparison of Co-IP with other widely used methods—Förster Resonance Energy Transfer (FRET), Bimolecular Fluorescence Complementation (BiFC), and Yeast Two-Hybrid (Y2H)—supported by experimental data and detailed protocols.
Principles of Protein Dimerization Validation Techniques
Co-Immunoprecipitation (Co-IP) is an affinity-based technique used to isolate a protein of interest and its binding partners from a cell lysate.[1] An antibody specific to a "bait" protein is used to pull it out of solution, and any interacting "prey" proteins are co-precipitated. The presence of the prey protein is then typically detected by Western blotting.
Förster Resonance Energy Transfer (FRET) is a biophysical method that detects the proximity of two fluorescently labeled molecules.[2] When a "donor" fluorophore is excited, it can transfer energy to a nearby "acceptor" fluorophore if they are within a certain distance (typically 1-10 nm). This energy transfer results in the emission of light from the acceptor, which can be measured to infer protein interaction.
Bimolecular Fluorescence Complementation (BiFC) is a fluorescence-based technique where a fluorescent protein is split into two non-fluorescent fragments.[3] These fragments are fused to two proteins of interest. If the proteins interact, the fragments are brought into close proximity, allowing them to refold and reconstitute the fluorescent protein, which can then be visualized.[3]
Yeast Two-Hybrid (Y2H) is a genetic method that uses the modular nature of transcription factors to detect protein-protein interactions in the nucleus of yeast cells.[4] A "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and a "prey" protein is fused to its activation domain (AD). If the bait and prey interact, the DBD and AD are brought together, activating the transcription of a reporter gene.
Quantitative Comparison of Methods
The choice of method for validating protein dimerization often depends on the specific research question, the nature of the proteins involved, and the desired level of quantitative detail. While all these techniques can provide evidence of interaction, their quantitative outputs and the inferences that can be drawn from them differ significantly.
| Method | Quantitative Readout | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | - Relative band intensity on Western blot - Relative abundance by mass spectrometry | - Detects interactions of endogenous proteins in a near-native state - Can identify unknown interaction partners | - Generally semi-quantitative - Prone to false positives and negatives - May not detect transient or weak interactions |
| FRET | - FRET efficiency - Apparent dissociation constant (Kd) | - Provides information on the proximity of interacting proteins in living cells - Can measure the dynamics of interactions | - Requires fluorescently tagged proteins, which may affect protein function - FRET efficiency is distance and orientation dependent |
| BiFC | - Fluorescence intensity | - Can visualize the subcellular localization of protein interactions in living cells - Highly sensitive for detecting interactions | - The reconstituted fluorescent protein is generally stable, making it difficult to study dynamic interactions - Potential for false positives due to irreversible complex formation |
| Yeast Two-Hybrid (Y2H) | - Reporter gene expression level (e.g., β-galactosidase activity) | - High-throughput screening for novel interactors - Relatively easy and cost-effective | - Interactions occur in the yeast nucleus, which may not be the native environment for all proteins - High rate of false positives and negatives |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
-
Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein.
-
FRET Protocol (Acceptor Photobleaching)
-
Cell Culture and Transfection:
-
Co-transfect cells with plasmids encoding the two proteins of interest fused to donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.
-
-
Image Acquisition (Pre-Bleach):
-
Identify cells expressing both fluorophores using a confocal microscope.
-
Acquire images of both the donor and acceptor fluorescence in a region of interest.
-
-
Acceptor Photobleaching:
-
Selectively photobleach the acceptor fluorophore in the region of interest using a high-intensity laser at the acceptor's excitation wavelength.
-
-
Image Acquisition (Post-Bleach):
-
Immediately after photobleaching, acquire another image of the donor fluorescence.
-
-
Data Analysis:
-
Measure the intensity of the donor fluorescence before and after photobleaching. An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.
-
Calculate the FRET efficiency using the formula: FRET efficiency = 1 - (Donor intensity pre-bleach / Donor intensity post-bleach).
-
BiFC Protocol
-
Plasmid Construction and Transfection:
-
Clone the cDNAs of the two proteins of interest into BiFC vectors, fusing them to the N-terminal and C-terminal fragments of a fluorescent protein (e.g., Venus).
-
Co-transfect the constructs into the desired cell line.
-
-
Cell Culture and Imaging:
-
Culture the transfected cells for 24-48 hours to allow for protein expression and fluorophore maturation.
-
Visualize the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the cells. A positive signal indicates that the two proteins are interacting.
-
Include negative controls (e.g., non-interacting proteins fused to the fluorescent fragments) to account for background fluorescence.
-
Yeast Two-Hybrid (Y2H) Protocol
-
Plasmid Construction and Yeast Transformation:
-
Clone the cDNA of the "bait" protein into a DBD vector and the "prey" protein into an AD vector.
-
Co-transform both plasmids into a suitable yeast strain.
-
-
Selection and Interaction Assay:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.
-
Plate the selected colonies on a more stringent selective medium (e.g., lacking histidine and adenine) to test for interaction. Growth on this medium indicates a positive interaction.
-
-
Quantitative Analysis (β-galactosidase Assay):
-
Grow liquid cultures of the positive yeast colonies.
-
Lyse the yeast cells and add a substrate for β-galactosidase (e.g., ONPG or CPRG).
-
Measure the colorimetric or fluorometric product to quantify the strength of the interaction.
-
Visualizing the Workflows and Relationships
To better understand these techniques, the following diagrams illustrate their workflows and logical connections.
Co-Immunoprecipitation Experimental Workflow.
FRET (Acceptor Photobleaching) Workflow.
Bimolecular Fluorescence Complementation Workflow.
Yeast Two-Hybrid Experimental Workflow.
Logical Relationships Between Validation Methods.
Generic Signaling Pathway Involving Dimerization.
Conclusion
Validating protein dimerization is a multifaceted process, and no single technique is universally superior. Co-immunoprecipitation remains a valuable tool, particularly for studying endogenous protein interactions. However, for a more comprehensive understanding of dimerization, including its dynamics and subcellular localization, complementary techniques like FRET and BiFC are indispensable. The yeast two-hybrid system, while prone to artifacts, is a powerful initial screening tool. By understanding the principles, strengths, and limitations of each method, researchers can select the most appropriate combination of techniques to confidently validate protein dimerization and advance their understanding of complex biological systems.
References
- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 2. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular bimolecular fluorescence complementation for investigating membrane protein dimerization: a proof of concept using class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Photo-Inducible Chemical Dimerizers: NVOC-caged TMP-Halo vs. Optogenetic Alternatives
For researchers, scientists, and drug development professionals seeking precise control over protein interactions, photo-inducible chemical-induced dimerizers (photo-CIDs) offer a powerful toolkit. This guide provides an objective comparison of the performance of the chemo-optogenetic NVOC cage-TMP-Halo system against popular optogenetic alternatives, including CRY2/CIB1, TULIPs, and PhyB/PIF, supported by experimental data and detailed protocols.
The ability to control protein dimerization with spatiotemporal precision is crucial for dissecting complex cellular processes and developing novel therapeutic strategies. Photo-CIDs enable researchers to initiate protein-protein interactions using light, offering a significant advantage over conventional, constitutively active systems. This guide delves into the performance characteristics of the NVOC-caged TMP-Halo system and contrasts it with widely used optogenetic dimerization tools.
Performance Comparison
The choice of a photo-inducible dimerization system often depends on the specific experimental requirements, such as the desired kinetics, dynamic range, and wavelength of activation. The following table summarizes the key performance metrics for this compound and its optogenetic counterparts.
| Feature | This compound | CRY2/CIB1 | TULIPs | PhyB/PIF |
| Activation Wavelength | ~405 nm | ~450-488 nm | ~440-473 nm | ~650 nm (activation), ~750 nm (reversion) |
| Induction Kinetics (On-rate) | Very Fast (~15 s half-life of recruitment)[1] | Fast (sub-second to seconds) | Fast (seconds) | Fast (seconds) |
| Reversibility (Off-rate) | Reversible by adding a competitor (e.g., TMP, ~2 min) | Reversible in the dark (minutes) | Reversible in the dark (minutes) | Reversible with far-red light (seconds to minutes) |
| Fold Induction | High | Moderate to High | Moderate | High |
| Dark State Activity (Leakiness) | Very Low | Low to Moderate | Low | Very Low |
| Exogenous Cofactor Required | No | No | No | Yes (Phycocyanobilin - PCB) |
| Modality | Chemo-optogenetic | Optogenetic | Optogenetic | Optogenetic |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a typical experimental setup, the following diagrams are provided.
Signaling Pathways
Experimental Workflow
Experimental Protocols
Detailed methodologies are critical for the successful implementation and comparison of these systems.
This compound Protocol
-
Cell Preparation:
-
Seed cells expressing a HaloTag-fusion protein and an eDHFR-fusion protein on a glass-bottom dish suitable for live-cell imaging.
-
Allow cells to adhere and reach the desired confluency.
-
-
Incubation with NVOC-caged TMP-Halo:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 1-10 µM).
-
Replace the medium in the dish with the this compound containing medium and incubate for at least 30 minutes to allow for cell penetration.
-
-
Live-Cell Imaging and Uncaging:
-
Mount the dish on a confocal or widefield fluorescence microscope equipped with a 405 nm laser for uncaging and appropriate lasers for exciting the fluorescently tagged proteins of interest.
-
Acquire baseline images before photoactivation.
-
To induce dimerization, illuminate the region of interest with the 405 nm laser. The required power and duration will depend on the specific microscope setup and the desired level of activation. Start with a low laser power and short pulse duration and optimize as needed.
-
Immediately after photoactivation, begin time-lapse imaging to capture the recruitment kinetics.
-
-
Reversibility Assay:
-
To reverse the dimerization, add a high concentration of a competitor ligand, such as trimethoprim (TMP), to the culture medium.
-
Continue time-lapse imaging to monitor the dissociation of the protein complex.
-
Optogenetic Systems (CRY2/CIB1, TULIPs, PhyB/PIF) Protocol
-
Cell Preparation:
-
Seed cells co-transfected with plasmids encoding the two components of the chosen optogenetic system (e.g., CRY2-fusion and CIB1-fusion) on a glass-bottom dish.
-
For the PhyB/PIF system, supplement the culture medium with the chromophore phycocyanobilin (PCB) at a final concentration of 10-100 µM and incubate for at least 2 hours to allow for incorporation.
-
-
Live-Cell Imaging and Photoactivation:
-
Mount the dish on a fluorescence microscope equipped with the appropriate laser lines for activation (and reversion for PhyB/PIF).
-
Acquire baseline images in the dark or under non-activating light conditions.
-
Induce dimerization by illuminating the cells with the specific activation wavelength (e.g., ~488 nm for CRY2/CIB1, ~650 nm for PhyB/PIF).
-
Capture time-lapse images to monitor the association of the fusion proteins.
-
-
Reversibility Assay:
-
For CRY2/CIB1 and TULIPs, reversibility occurs spontaneously in the dark. Simply stop the activating light and continue imaging.
-
For the PhyB/PIF system, illuminate the cells with far-red light (~750 nm) to induce dissociation and monitor the process with time-lapse imaging.
-
Conclusion
The this compound system offers a compelling chemo-optogenetic approach with very low background activity and rapid induction kinetics. Its key distinction lies in the "action-at-a-distance" uncaging mechanism, where a small molecule is activated by light, and its reversibility is chemically controlled. In contrast, optogenetic systems like CRY2/CIB1, TULIPs, and PhyB/PIF rely on light-induced conformational changes in genetically encoded protein domains. The choice between these powerful tools will ultimately be guided by the specific requirements of the biological question being addressed, including the need for chemical orthogonality, the desired speed of reversal, and the available light sources. This guide provides the foundational information to make an informed decision for designing and implementing experiments that require precise control over protein dimerization.
References
Assessing the Reversibility of NVOC Cage-TMP-Halo Dimerization: A Comparative Guide
The precise control of protein-protein interactions is a cornerstone of modern cell biology and drug development. Chemically induced dimerization (CID) systems offer a powerful tool to manipulate these interactions with high spatiotemporal resolution. Among these, the NVOC cage-TMP-Halo system stands out for its unique feature of light-induced reversal. This guide provides a comprehensive comparison of the this compound system with other common dimerization technologies, supported by experimental data and detailed protocols to aid researchers in selecting and applying the optimal system for their needs.
Principle of this compound Dimerization and Its Reversibility
The this compound system is a chemo-optogenetic tool that enables both the induction and subsequent reversal of protein dimerization using orthogonal light signals. The system relies on a small molecule dimerizer composed of a trimethoprim (TMP) ligand, which binds to the E. coli dihydrofolate reductase (eDHFR), and a HaloTag ligand, which covalently attaches to a HaloTag protein. The TMP moiety is initially "caged" with a photolabile nitroveratryloxycarbonyl (NVOC) group, rendering it incapable of binding to eDHFR.
Dimerization is initiated by uncaging the TMP ligand with a specific wavelength of light, allowing it to bind to an eDHFR-fused protein of interest. This brings it into proximity with a second protein of interest fused to the HaloTag. The key advantage of this system is its reversibility. A second, distinct wavelength of light is used to cleave the NVOC group, which acts as a linker, thereby dissociating the protein dimer. This on-and-off switching capability allows for precise temporal control over protein interactions.
Quantitative Comparison of Dimerization Systems
The selection of a dimerization system depends on several key parameters, including the dissociation constant (Kd) of the interaction, the kinetics of association and dissociation, and potential off-target effects. The following table summarizes these parameters for the this compound system and compares it with other widely used optogenetic and chemically induced dimerization systems.
| Dimerization System | Ligand/Inducer | Receptor(s) | Dissociation Constant (Kd) | Activation Signal | Reversal Signal | Reversibility Kinetics | Key Advantages | Key Disadvantages |
| NVOC-TMP-Halo | NVOC-caged TMP-Halo ligand | eDHFR & HaloTag | pM to nM range for TMP-eDHFR[1][2] | UV light (~365 nm) to uncage TMP | UV light (~405 nm) to cleave NVOC linker[3] | Fast (uncaging within microseconds)[4] | High affinity, rapid and reversible control with light | Potential for phototoxicity with UV light |
| CRY2/CIB1 | None (light-induced) | CRY2 & CIB1 | ~240 nM | Blue light (~450-490 nm) | Darkness | Minutes to hours[5] | Genetically encoded, no exogenous ligand needed | Lower affinity, slower reversibility, potential for clustering |
| PhyB/PIF | Phycocyanobilin (PCB) | PhyB & PIF3/PIF6 | ~100 nM | Red light (~650 nm) | Far-red light (~750 nm) | Seconds to minutes | Reversible with different wavelengths of light, low background | Requires exogenous cofactor (PCB) |
| TULIPs | None (light-induced) | AsLOV2 & ePDZ | ~760 nM | Blue light (~450-490 nm) | Darkness | Seconds to minutes | Genetically encoded, smaller tags than CRY2/CIB1 | Lower affinity, some constructs show toxicity |
Experimental Protocols
Assessing Dimerization and Reversibility using Fluorescence Microscopy
This protocol describes a common method to visualize and quantify the association and dissociation of two proteins of interest (POI1 and POI2) using the this compound system in live cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vectors for POI1-eDHFR-mCherry and POI2-HaloTag-EGFP
-
This compound dimerizer solution (in DMSO)
-
Cell culture medium and supplements
-
Transfection reagent
-
Confocal microscope with 365 nm and 405 nm laser lines and appropriate filter sets for mCherry and EGFP
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect the cells with the expression vectors for POI1-eDHFR-mCherry and POI2-HaloTag-EGFP using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Dimerizer Incubation:
-
Prepare a working solution of the this compound dimerizer in pre-warmed cell culture medium. A typical final concentration is 1-10 µM.
-
Replace the medium in the cell culture dish with the dimerizer-containing medium.
-
Incubate for at least 30 minutes to allow for cell penetration and binding of the HaloTag ligand to the HaloTag fusion protein.
-
-
Image Acquisition - Baseline:
-
Mount the dish on the confocal microscope stage.
-
Identify cells co-expressing both mCherry and EGFP signals.
-
Acquire baseline images in both the mCherry and EGFP channels. The mCherry signal should be diffuse throughout the cell, while the EGFP signal may be localized depending on the nature of POI2.
-
-
Induction of Dimerization:
-
Select a region of interest (ROI) within a cell.
-
Expose the ROI to a 365 nm UV laser to uncage the TMP moiety. The laser power and duration should be optimized to minimize phototoxicity.
-
Acquire a time-lapse series of images in both channels to monitor the recruitment of the mCherry-tagged protein to the location of the EGFP-tagged protein.
-
-
Reversal of Dimerization:
-
After observing significant co-localization, expose the same ROI to a 405 nm laser to cleave the NVOC linker.
-
Acquire another time-lapse series of images to monitor the dissociation and diffusion of the mCherry-tagged protein away from the EGFP-tagged protein.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of mCherry in the ROI over time.
-
Plot the change in mCherry fluorescence intensity to determine the kinetics of association and dissociation.
-
Calculate the half-life of dimerization and dissociation from these curves.
-
Visualizations
Caption: Signaling pathway of this compound dimerization and reversal.
Caption: Experimental workflow for assessing dimerization reversibility.
References
- 1. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Light-induced trapping of endogenous proteins reveals spatiotemporal roles of microtubule and kinesin-1 in dendrite patterning of Drosophila sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating NVOC-Caged Probes in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of caged compounds, particularly those employing the 6-nitroveratryloxycarbonyl (NVOC) caging group, has revolutionized the study of dynamic cellular processes by providing precise spatiotemporal control over the release of bioactive molecules. The effectiveness of these probes, however, can vary significantly between different cell types. This guide provides a comparative evaluation of NVOC-caged probes in three commonly used human cell lines: HeLa (cervical cancer), A549 (lung carcinoma), and HEK293 (human embryonic kidney). We will explore key performance metrics, outline detailed experimental protocols, and compare the NVOC caging group to other alternatives.
Performance Comparison of NVOC-Caged Probes
Key Performance Parameters:
-
Uncaging Efficiency: This is a product of the extinction coefficient and the quantum yield of the uncaging reaction. For many nitroaromatic caged compounds, the quantum yield of release is in the range of 0.2 to 0.7.[1] The efficiency of uncaging is also dependent on the light source and dosage.
-
Cellular Uptake and Localization: The method of probe delivery and its subsequent localization within the cell are critical for targeted release. For intracellular targets, acetoxymethyl (AM) esters are often used to facilitate cell permeability.[2] However, this can lead to unknown intracellular concentrations. Cellular uptake mechanisms can vary between cell lines; for instance, HeLa and A549 cells exhibit different dependencies on endocytic pathways for nanoparticle uptake.[3][4]
-
Phototoxicity: The UV light typically used for uncaging can be damaging to cells. It is crucial to use the minimum light dosage required for effective uncaging to avoid inducing cellular stress, apoptosis, or other artifacts.[5] Two-photon excitation can be an alternative to minimize phototoxicity and improve spatial resolution.
-
Biological Inertness: The caged probe should not exhibit any biological activity before photolysis.
Comparative Data Summary:
| Parameter | HeLa Cells | A549 Cells | HEK293 Cells | Alternative Caging Groups (e.g., DMNB, Bhc) |
| Example Application | Calcium signaling studies. | Induction of proliferation with caged nicotine; kinase activity studies. | Studies on cellular uptake and localization. | Bhc-caged compounds have been noted for high photolytic efficiencies. DMNB-caged ethers have been reported to uncage faster than simple ortho-nitrobenzyl caged ethers. |
| Typical Concentration | Dependent on the specific probe and delivery method. AM-ester loaded dyes are often used in the low micromolar range. | A study with RuBi-caged nicotine used a 10 µM concentration. | Dependent on the probe; studies with nanoparticles show efficient uptake. | Concentrations are probe-dependent. |
| Uncaging Conditions | UV light (typically 350-400 nm) or two-photon excitation. | A study with RuBi-nicotine used visible light, but NVOC requires UV. | UV light or two-photon excitation. | Wavelength-dependent; some newer cages are designed for longer wavelengths. |
| Potential for Phototoxicity | Susceptible to UV-induced damage, necessitating careful optimization of light exposure. | Similar to other cell lines, phototoxicity is a concern and should be empirically determined. | Generally considered robust, but still susceptible to phototoxicity. | Can be lower with two-photon compatible cages or those activated by visible light. |
| Cellular Uptake Notes | Uptake can be influenced by the probe's physicochemical properties. | Uptake mechanisms can differ from other cell lines, potentially affecting probe loading. | Often used for transfection and uptake studies due to their high transfectability. | Can be engineered for targeted delivery. |
Experimental Protocols
General Protocol for Evaluating a Novel NVOC-Caged Probe
This protocol outlines a general workflow for the initial characterization of an NVOC-caged probe in an adherent cell line.
a. Cell Culture:
-
Culture HeLa, A549, or HEK293 cells in the appropriate medium (e.g., DMEM for HeLa and HEK293, F-12K for A549) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours before the experiment to achieve 70-80% confluency.
b. Probe Loading:
-
Prepare a stock solution of the NVOC-caged probe in an appropriate solvent (e.g., DMSO).
-
For intracellular probes, dilute the stock solution in a serum-free medium to the desired final concentration (typically 1-10 µM).
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with a fresh medium or a suitable buffer (e.g., HBSS) to remove the excess probe.
c. Uncaging and Imaging:
-
Mount the cells on a fluorescence microscope equipped with a UV light source (e.g., a mercury lamp with a filter set for 365 nm or a 405 nm laser).
-
Identify a region of interest for uncaging.
-
Deliver a controlled dose of UV light to the selected region.
-
Acquire images before, during, and after uncaging using the appropriate fluorescence channels to monitor the release of the active molecule and its biological effect.
d. Data Analysis:
-
Quantify the change in fluorescence intensity or the specific biological response in the uncaged region compared to control regions.
-
Assess cell morphology and viability post-uncaging to evaluate phototoxicity.
Experimental Workflow for Evaluating NVOC-Caged Probes
A generalized workflow for the evaluation of NVOC-caged probes.
Protocol for Assessing Phototoxicity
a. Cell Preparation:
-
Plate cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Include control wells with cells that will not be exposed to UV light and wells with cells that will be exposed to UV light without the caged compound.
b. Experimental Procedure:
-
Load the cells with the NVOC-caged probe as described in the general protocol.
-
Expose the cells to varying doses of UV light (by varying the intensity or duration of exposure).
-
After UV exposure, incubate the cells for a period of time (e.g., 1-24 hours).
-
Assess cell viability using a standard assay such as MTT, PrestoBlue, or a live/dead staining kit (e.g., Calcein AM/Ethidium Homodimer-1).
c. Data Analysis:
-
Calculate the percentage of viable cells for each condition relative to the untreated control.
-
Determine the UV dose at which significant cell death occurs.
Workflow for Phototoxicity Assessment
A flowchart for determining the phototoxicity of NVOC-caged probes.
Signaling Pathway Example: Calcium Signaling
NVOC-caged second messengers, such as caged inositol trisphosphate (IP3) or caged calcium, are powerful tools for studying intracellular signaling cascades. The release of these molecules can trigger downstream events, such as the release of calcium from the endoplasmic reticulum, which can be monitored with a fluorescent calcium indicator.
Signaling Pathway Activated by Uncaging of IP3
Activation of calcium signaling via uncaging of NVOC-caged IP3.
Conclusion
NVOC-caged probes are invaluable tools for the precise control of cellular activities. However, their performance is cell-type dependent. Researchers should carefully validate and optimize the use of any NVOC-caged probe in their specific cell line of interest, paying close attention to loading conditions, uncaging parameters, and potential phototoxicity. While this guide provides a framework for evaluation in HeLa, A549, and HEK293 cells, empirical determination of the optimal experimental conditions is essential for obtaining reliable and reproducible results. The continued development of new caging groups with improved properties, such as activation by longer wavelengths of light, will further expand the utility of this powerful technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence Quantum Yield measurement - Jasco Deutschland GmbH [jasco.de]
- 5. Induction of A549 Nonsmall-Cell Lung Cancer Cells Proliferation by Photoreleased Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of light-inducible protein interaction methods
A Comparative Guide to Light-Inducible Protein Interaction Methods
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of common light-inducible protein interaction systems. It summarizes key performance data, outlines experimental protocols, and visualizes the underlying mechanisms.
Light-inducible protein interaction systems, a cornerstone of optogenetics, offer precise spatiotemporal control over cellular processes.[1][2] These tools utilize photosensitive proteins that undergo conformational changes upon illumination, leading to the controlled association or dissociation of protein partners.[3][4] This guide compares three prominent systems: CRY2/CIB1, Phytochrome B/PIF, and LOV domain-based systems, focusing on their quantitative characteristics to aid in the selection of the most suitable tool for specific research applications.
Overview of Key Systems
Light-inducible dimerization systems typically consist of a photosensory protein domain and a binding partner. Upon light absorption, the photosensory domain changes its conformation, enabling it to bind to its partner and bring fused proteins of interest into proximity.[4] The choice of system often depends on factors like desired activation wavelength, kinetic speed, and the need for reversibility.
CRY2/CIB1 System (Blue Light)
The Cryptochrome 2 (CRY2) and CIB1 system from Arabidopsis thaliana is activated by blue light (approx. 450-488 nm). Upon illumination, CRY2 undergoes a conformational change that promotes its binding to CIB1. This interaction is reversible in the dark, with the complex dissociating over several minutes. The minimal interacting domains have been identified as CRY2's Photolyase Homology Region (PHR) and the N-terminal portion of CIB1 (CIBN).
Phytochrome B/PIF System (Red/Far-Red Light)
The Phytochrome B (PhyB) and Phytochrome-Interacting Factor (PIF) system, also from plants, is uniquely controlled by red and far-red light. Red light (approx. 650 nm) converts PhyB to its active Pfr form, which then binds to PIF proteins (like PIF3 or PIF6). This interaction can be rapidly reversed by illumination with far-red light (approx. 750 nm), which reverts PhyB to its inactive Pr form. This reversibility offers a distinct advantage for experiments requiring tight temporal control.
LOV Domain-Based Systems (Blue Light)
Light-Oxygen-Voltage (LOV) domains are small, versatile photosensory domains found in plants, bacteria, and fungi that respond to blue light. Several dimerization systems have been engineered from LOV domains:
-
TULIPs (Tunable Light-Inducible Dimerization tags): Based on the AsLOV2 domain, light exposure uncages a peptide that binds to an engineered PDZ domain.
-
iLID (improved Light-Inducible Dimer): An optimized system where the AsLOV2 domain uncages a bacterial SsrA peptide, which then binds its partner SspB with a significant increase in affinity.
-
Magnets (VVD-based): Engineered variants of the VVD protein from fungi that can be used for light-induced homo- or heterodimerization.
Quantitative Performance Comparison
The selection of an optogenetic tool is critically dependent on its quantitative parameters, including activation/deactivation kinetics, binding affinity, and the dynamic range of the light-induced response.
| System | Activation Light (nm) | Reversion | Association Time | Dissociation Half-Life (t½) | Fold Activation | Notes |
| CRY2/CIB1 | ~450-488 (Blue) | Dark Reversion | < 1 second | ~5-15 minutes | High | Can form oligomers at high concentrations or light intensity. No exogenous cofactor needed. |
| PhyB/PIF6 | ~650 (Red) | Far-Red Light (~750 nm) | Seconds to minutes | Rapid (light-reversed) | High | Requires the exogenous chromophore phycocyanobilin (PCB) in non-plant cells. |
| PhyB/PIF3 | ~650 (Red) | Far-Red Light (~750 nm) | Seconds to minutes | Rapid (light-reversed) | Moderate | Apparent affinity for PIF3 is ~10-fold higher than that of PhyA. |
| iLID | ~450-470 (Blue) | Dark Reversion | ~10 seconds | ~30 seconds to 1 minute | >50-fold change in affinity | Fast kinetics and high dynamic range. No exogenous cofactor needed. |
| TULIPs | ~450-470 (Blue) | Dark Reversion | Seconds | ~1-2 minutes | Moderate | Based on LOV2-ePDZ interaction. |
| Magnets | ~450-470 (Blue) | Dark Reversion | Seconds | Fast (~5-10 seconds) | Variable | Engineered for rapid association and dissociation. |
Signaling Pathways and Mechanisms
The underlying mechanism for all systems involves a light-induced conformational change in the photosensory protein, which exposes a binding interface for its partner.
Diagrams of Light-Induction Mechanisms
Caption: Blue light activates CRY2, causing it to bind CIB1. The complex dissociates in the dark.
Caption: Red light converts PhyB to its active Pfr form, enabling PIF binding. Far-red light reverses this.
Caption: Blue light uncages the SsrA peptide in the iLID protein, allowing it to bind SspB.
Experimental Protocols
Verifying and quantifying the interaction of light-inducible systems is crucial. Common methods include co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and reporter gene assays.
General Protocol for a Light-Inducible Recruitment Assay
This protocol describes a common method to validate a light-inducible interaction by recruiting a cytosolic protein to a specific subcellular location, such as the plasma membrane.
-
Construct Design and Preparation:
-
Clone the "bait" protein (e.g., CIBN, PhyB) fused to a membrane-localization tag (e.g., a CaaX box) and a fluorescent protein (e.g., GFP).
-
Clone the "prey" protein (e.g., CRY2, PIF6) fused to a different fluorescent protein (e.g., mCherry).
-
Prepare high-quality plasmid DNA for transfection into mammalian cells.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T, HeLa) on glass-bottom dishes suitable for live-cell imaging.
-
Co-transfect the cells with the "bait" and "prey" plasmids using a suitable transfection reagent.
-
Incubate cells for 24-48 hours post-transfection to allow for protein expression. All incubation steps should be performed in the dark to prevent premature activation of the system.
-
-
Live-Cell Imaging and Light Activation:
-
Mount the dish on a confocal or epifluorescence microscope equipped for live-cell imaging and with appropriate laser lines for excitation of the fluorescent proteins and the optogenetic system.
-
Before activation, acquire baseline images to confirm the initial localization of the bait (membrane) and prey (cytosolic) proteins.
-
Expose a region of interest or the entire cell to the activation light (e.g., a 100 ms pulse of 488 nm light for the CRY2 system).
-
Immediately begin acquiring a time-lapse series of images of the prey protein's fluorescent channel to monitor its translocation to the membrane.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
-
Calculate the rate of association (recruitment) and, after stimulation ceases, the rate of dissociation (release from the membrane).
-
Experimental Workflow Diagram
Caption: Workflow for a light-inducible protein recruitment experiment.
Conclusion and Considerations
The choice of a light-inducible dimerization system requires careful consideration of the biological question at hand.
-
CRY2/CIB1: Excellent for general use in mammalian cells due to its high sensitivity and lack of a required cofactor. Its tendency to oligomerize can be a feature or a drawback depending on the application.
-
PhyB/PIF: The key advantage is its reversible control with red and far-red light, allowing for precise "on" and "off" switching. The main limitation is the need to supply an exogenous chromophore in most non-plant systems.
-
LOV-based Systems (e.g., iLID): These systems are often characterized by very fast on- and off-rates and a large dynamic range, making them ideal for studying rapid cellular dynamics with high spatial confinement.
Ultimately, the optimal system will depend on the specific kinetic, spectral, and reversibility requirements of the experiment. Benchmarking different systems within the specific cellular context is often recommended to achieve the desired biological control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tools for controlling protein interactions with light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light‐Induced Dimerization Approaches to Control Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodimerization systems for regulating protein-protein interactions with light - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of NVOC cage-TMP-Halo
This document provides essential safety and logistical information for the proper disposal of NVOC cage-TMP-Halo, a cell-permeable and photoactivatable protein dimerization inducer used in dynamic cellular processes research.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with the appropriate safety measures. While the substance is not classified as hazardous, standard laboratory precautions should always be observed.[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile or neoprene).
-
Use safety glasses or goggles to prevent eye contact.[2]
-
A lab coat is recommended to protect clothing.
Handling:
-
Avoid generating dust or aerosols.[2]
-
Ensure adequate ventilation in the handling area.[2]
-
In case of accidental spills, absorb the material with an inert, liquid-binding material such as diatomite or universal binders. Decontaminate affected surfaces with alcohol and dispose of the contaminated material in accordance with local regulations.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C40H56ClN7O13 |
| Molecular Weight | 878.36 g/mol |
| CAS Number | 2137894-98-3 |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Source: MedChemExpress Safety Data Sheet
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste should be conducted by following a clear and logical process. The primary directive is to adhere to all country, federal, state, and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, labeled waste bag or container.
2. Consultation of Institutional and Local Guidelines:
-
Before final disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Your EHS department will provide guidance on the proper waste streams and disposal vendors in compliance with local and national regulations.
3. Final Disposal:
-
Transfer the collected waste to the designated accumulation area as instructed by your EHS department.
-
Ensure all waste containers are properly labeled with the contents and associated hazards (if any).
-
Disposal will be carried out through a licensed waste management contractor arranged by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disposal of HaloTag Protein Waste
For waste containing the HaloTag protein itself (e.g., from cell lysates or protein purification), it should generally be treated as biological waste.
-
Liquid Biological Waste: Collect in a designated biohazardous waste container and decontaminate using an approved method such as autoclaving or chemical disinfection (e.g., treatment with 10% bleach) before disposal, in accordance with your institution's biosafety guidelines.
-
Solid Biological Waste: Items contaminated with biological materials expressing HaloTag protein should be disposed of in biohazard bags and autoclaved before being discarded with regular laboratory waste.
Always consult your institution's biosafety manual for specific procedures regarding the handling and disposal of biological materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
